HS-243
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
InChI Key |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TAK-243: An In-Depth Technical Guide to a First-in-Class UBA1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, also known as MLN7243, is a pioneering, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also referred to as UBA1. As the primary E1 enzyme, UBA1 stands at the apex of the ubiquitin-proteasome system (UPS), a critical pathway for maintaining cellular protein homeostasis. Dysregulation of the UPS is a hallmark of various malignancies, making it a prime target for therapeutic intervention. TAK-243's unique mechanism of action, which involves the formation of a covalent adduct with ubiquitin, leads to the disruption of the entire ubiquitination cascade. This triggers a cascade of cellular events, including proteotoxic stress, cell cycle arrest, and apoptosis, demonstrating significant antitumor activity in a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the core mechanism of TAK-243, detailed experimental protocols, and quantitative data to support further research and development in this promising area of oncology.
Introduction to the Ubiquitin-Proteasome System and UBA1
The ubiquitin-proteasome system is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves the sequential action of three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). UBA1 is the principal E1 enzyme in this cascade, responsible for the initial activation of ubiquitin in an ATP-dependent manner. This activated ubiquitin is then transferred to an E2 enzyme, which, in conjunction with an E3 ligase, attaches the ubiquitin to a substrate protein, marking it for degradation by the proteasome. Given its critical role in initiating the ubiquitination process, inhibition of UBA1 presents an attractive therapeutic strategy to disrupt the UPS in cancer cells.
Core Mechanism of Action of TAK-243
TAK-243 is a mechanism-based inhibitor of UBA1.[1] Its inhibitory action is not a simple competitive binding but rather a more complex and potent mechanism involving the formation of a stable covalent adduct.
The key steps in the mechanism are as follows:
-
Formation of a TAK-243-Ubiquitin Adduct: TAK-243 first reacts with ubiquitin, forming a covalent TAK-243-ubiquitin adduct.
-
Binding to UBA1: This adduct then binds to the adenylation site of UBA1, the same site where ubiquitin would normally be activated.
-
Inhibition of UBA1 Activity: The presence of the bulky TAK-243-ubiquitin adduct in the active site prevents the binding and activation of further ubiquitin molecules, thereby effectively shutting down the activity of UBA1.
-
Disruption of the Ubiquitination Cascade: The inhibition of UBA1 leads to a rapid and global depletion of mono- and poly-ubiquitinated proteins within the cell.
This mechanism-based inhibition is highly specific for UBA1, with significantly less activity against other E1-like enzymes.[1]
Downstream Cellular Consequences of UBA1 Inhibition
The global disruption of protein ubiquitination by TAK-243 triggers a multi-faceted cellular response, ultimately leading to cancer cell death. The primary downstream effects include:
-
Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of unfolded and misfolded proteins, which would normally be cleared by the UPS, leads to endoplasmic reticulum (ER) stress. This, in turn, activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring protein homeostasis. However, sustained UPR activation due to persistent UBA1 inhibition ultimately triggers apoptosis.
-
Cell Cycle Arrest: The proper progression through the cell cycle is dependent on the timely degradation of key regulatory proteins, such as cyclins. By preventing their degradation, TAK-243 causes cell cycle arrest, halting the proliferation of cancer cells.
-
Impairment of DNA Damage Repair: Ubiquitination plays a crucial role in the DNA damage response (DDR) by mediating the recruitment of repair factors to sites of DNA damage. Inhibition of UBA1 compromises the DDR, sensitizing cancer cells to DNA-damaging agents.
-
Induction of Apoptosis: The culmination of proteotoxic stress, cell cycle arrest, and impaired DNA damage repair leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data on TAK-243 Activity
The potency and selectivity of TAK-243 have been demonstrated across a range of in vitro and cellular assays.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (UBA1) | 1 nM | In vitro enzyme assay | [1] |
| EC50 | 10.2 nM - 367.3 nM | Small-Cell Lung Cancer (SCLC) Cell Lines | [2] |
| EC50 | 15.8 nM (median) | Small-Cell Lung Cancer (SCLC) Cell Lines | [2] |
| IC50 | 15-40 nM | Acute Myeloid Leukemia (AML) Cell Lines | [3] |
| IC50 | 25-100 nM | Multiple Myeloma Cell Lines | [4] |
| IC50 | 38.2 nM, 46.3 nM | Adrenocortical Carcinoma (ACC) Patient-Derived Organoids | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: The Unfolded Protein Response (UPR)
The inhibition of the ubiquitin-proteasome system by TAK-243 leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This diagram illustrates the three main branches of the UPR.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow: In Vitro UBA1 Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound like TAK-243 on UBA1 in vitro.
Caption: Workflow for an in-vitro UBA1 inhibition assay.
Detailed Experimental Protocols
In Vitro UBA1 Inhibition Assay (General Protocol)
This protocol provides a framework for determining the IC50 of TAK-243 against UBA1. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human UBA1
-
Human ubiquitin
-
E2 enzyme (e.g., UBE2D2)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
TAK-243
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates (white, opaque for luminescence)
Procedure:
-
Prepare a serial dilution of TAK-243 in assay buffer.
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
TAK-243 or vehicle control (DMSO)
-
Recombinant UBA1
-
Ubiquitin and E2 enzyme
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescence-based ATP detection kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each TAK-243 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the TAK-243 concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of TAK-243 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TAK-243
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates suitable for cell culture and luminescence reading
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of TAK-243 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of TAK-243. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the TAK-243 concentration and determine the EC50 value.
Western Blot Analysis of Ubiquitin Conjugates
This protocol is used to detect the levels of ubiquitinated proteins in cells treated with TAK-243.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TAK-243
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of TAK-243 for the desired time.
-
Lyse the cells in RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
TAK-243 represents a significant advancement in the field of targeted cancer therapy. Its unique mechanism of action, involving the formation of a covalent adduct with ubiquitin to inhibit UBA1, provides a powerful tool to disrupt the ubiquitin-proteasome system. The resulting induction of proteotoxic stress, cell cycle arrest, and apoptosis underscores its potential as a potent anticancer agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of UBA1 inhibition and to develop novel strategies for the treatment of various malignancies. Further investigation into biomarkers of response and resistance will be crucial for the successful clinical translation of this promising therapeutic approach.
References
TAK-243: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243 is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. By targeting the apex of the ubiquitin-proteasome system (UPS), TAK-243 disrupts the entire cascade of protein ubiquitination, a fundamental process for maintaining cellular homeostasis. This disruption leads to a cascade of events within cancer cells, including the accumulation of misfolded proteins, induction of profound endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptotic cell death. This technical guide provides a comprehensive overview of the mechanism of action of TAK-243 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (UBA1)
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme (E1), UBA1.
TAK-243 functions as a mechanism-based inhibitor of UBA1. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, creating a TAK-243-ubiquitin species that effectively sequesters the enzyme and prevents it from transferring ubiquitin to E2 conjugating enzymes.[1] This blockade of the initial and essential step of the ubiquitination cascade leads to a global shutdown of protein ubiquitination.
Cellular Consequences of UBA1 Inhibition
The abrogation of protein ubiquitination by TAK-243 triggers a series of downstream events that collectively contribute to its potent anti-cancer activity.
Proteotoxic Stress and the Unfolded Protein Response (UPR)
The inhibition of the UPS leads to the accumulation of misfolded and unfolded proteins that would normally be targeted for degradation. This accumulation induces significant proteotoxic stress, primarily within the endoplasmic reticulum, leading to the activation of the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.
-
PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively promotes the translation of ATF4. ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.
-
IRE1α Pathway: Activated IRE1α possesses endoribonuclease activity that splices the mRNA of XBP1. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a transcription factor that upregulates ER chaperones and components of the ERAD machinery.
Sustained and overwhelming activation of the UPR, as induced by TAK-243, shifts its signaling from a pro-survival to a pro-apoptotic response.
Cell Cycle Arrest
TAK-243 treatment leads to a robust cell cycle arrest, predominantly in the G2/M phase, although S-phase and G1 arrests have also been observed.[2] This is attributed to the stabilization of key cell cycle regulatory proteins that are normally degraded by the UPS, such as cyclins and cyclin-dependent kinase inhibitors. The accumulation of these proteins disrupts the orderly progression through the cell cycle, preventing cancer cell proliferation.
DNA Damage and Impaired Repair
TAK-243 has been shown to induce DNA double-strand breaks and impair DNA damage repair pathways.[2][3] The ubiquitination of histones and other chromatin-associated proteins is crucial for the DNA damage response (DDR). By inhibiting this process, TAK-243 sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in combination with inhibitors of other DNA repair pathways, such as PARP inhibitors.[3]
Quantitative Data on TAK-243 Activity
The anti-cancer activity of TAK-243 has been evaluated across a wide range of cancer cell lines and in preclinical xenograft models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [4] |
| TEX | Acute Myeloid Leukemia | 15-40 | [4] |
| U937 | Acute Myeloid Leukemia | 15-40 | [4] |
| NB4 | Acute Myeloid Leukemia | 15-40 | [4] |
| MM1.S | Multiple Myeloma | ~50-200 | |
| SCLC cell lines (median) | Small-Cell Lung Cancer | 15.8 | [3] |
| Various tumor cells | Various Cancers | 6 - 1310 |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| OCI-AML2 subcutaneous | Acute Myeloid Leukemia | 20 mg/kg, twice weekly | Significant delay in tumor growth | |
| SCLC PDX (with olaparib) | Small-Cell Lung Cancer | Combination therapy | 66% inhibition compared to control | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TAK-243.
Western Blot Analysis of Protein Ubiquitination
Objective: To assess the effect of TAK-243 on global protein ubiquitination and the levels of specific ubiquitinated proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with TAK-243 at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ubiquitin, specific target proteins, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V and Propidium (B1200493) Iodide Staining
Objective: To quantify the induction of apoptosis by TAK-243.
Protocol:
-
Cell Treatment: Treat cells with TAK-243 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of TAK-243 on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with TAK-243 and harvest at different time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assessment by Comet Assay
Objective: To detect DNA strand breaks induced by TAK-243.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from TAK-243-treated and control cells.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.
Resistance Mechanisms
Resistance to TAK-243 can emerge through various mechanisms, including:
-
Drug Efflux: Overexpression of the MDR1 (ABCB1) drug efflux pump can reduce the intracellular concentration of TAK-243.[1]
-
Target Mutation: Missense mutations in the adenylation domain of UBA1 can interfere with TAK-243 binding, leading to acquired resistance.
Conclusion
TAK-243 represents a novel therapeutic strategy that targets a critical node in the cellular protein homeostasis machinery. Its mechanism of action, centered on the inhibition of UBA1, leads to a multifaceted anti-cancer effect driven by proteotoxic stress, UPR activation, cell cycle arrest, and impairment of DNA damage repair. The preclinical data strongly support its potential as a monotherapy and in combination with other anti-cancer agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAK-243 in a variety of malignancies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
TAK-243: A Technical Guide to In Vitro Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), induces apoptosis in cancer cells in vitro. By providing a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data, this document serves as a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
TAK-243 is a potent and selective, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE), the primary E1 enzyme in the ubiquitin conjugation cascade.[1] By forming a covalent adduct with ubiquitin in an ATP-dependent manner, TAK-243 blocks the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes.[2] This disruption of the ubiquitin-proteasome system (UPS) leads to a depletion of cellular ubiquitin conjugates, causing proteotoxic stress, cell cycle arrest, and ultimately, apoptosis.[1][3]
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References
The Ubiquitin-Activating Enzyme Inhibitor MLN7243 Induces G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN7243, also known as TAK-243, is a first-in-class, potent, and selective inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a critical process for maintaining protein homeostasis and regulating a multitude of cellular signaling pathways. Dysregulation of the UPS is a common feature in various cancers, making it an attractive target for therapeutic intervention.[1] MLN7243 has demonstrated robust anti-tumor activity in a wide range of preclinical cancer models.[1] A key mechanism contributing to its anti-neoplastic effects is the induction of cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth overview of the effects of MLN7243 on cell cycle progression, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.
Introduction
The eukaryotic cell cycle is a series of tightly regulated events that govern cell growth and division. The progression through the different phases of the cell cycle—G1, S, G2, and M—is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which in turn are regulated by their association with cyclins and by a complex network of activating and inhibitory signals. The ubiquitin-proteasome system plays a crucial role in this regulation by mediating the timely degradation of key cell cycle proteins, including cyclins and CDK inhibitors.
MLN7243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin in an ATP-dependent manner. This MLN7243-ubiquitin adduct then binds tightly to the adenylation site of UAE, effectively halting the ubiquitination cascade.[1] This disruption of ubiquitin-dependent processes leads to the accumulation of ubiquitinated substrates, induction of proteotoxic stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][2] This guide focuses specifically on the impact of MLN7243 on cell cycle progression, providing a technical resource for researchers in oncology and drug development.
Quantitative Analysis of MLN7243-Induced Cell Cycle Arrest
Treatment of cancer cells with MLN7243 leads to a significant perturbation of cell cycle distribution, characterized by an accumulation of cells in the G2/M phase. This effect has been observed across various cancer cell lines in a dose- and time-dependent manner.
Table 1: Effect of MLN7243 on Cell Cycle Distribution in HCT-116 Human Colorectal Carcinoma Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 55.8 | 18.3 | 25.9 |
| MLN7243 (30 nM) | 38.1 | 15.5 | 46.4 |
| MLN7243 (100 nM) | 21.7 | 10.2 | 68.1 |
| MLN7243 (300 nM) | 15.3 | 8.9 | 75.8 |
Data adapted from studies on HCT-116 cells, illustrating a dose-dependent increase in the G2/M population following 24 hours of MLN7243 treatment. The data presented is a representative example and may vary between cell lines and experimental conditions.
Proposed Signaling Pathway for MLN7243-Induced G2/M Arrest
The G2/M arrest induced by MLN7243 is a direct consequence of the inhibition of the ubiquitin-proteasome system. The timely degradation of key proteins that regulate the G2 to M phase transition is essential for cell cycle progression. By inhibiting UAE, MLN7243 prevents the degradation of these proteins, leading to cell cycle arrest. A proposed signaling pathway is outlined below.
Caption: MLN7243-induced G2/M arrest pathway.
Inhibition of UAE by MLN7243 disrupts the ubiquitin-proteasome system, leading to the accumulation of key G2/M regulatory proteins. This includes the stabilization of Cyclin B1, a crucial component of the mitosis-promoting factor (MPF). While the accumulation of Cyclin B1 would typically promote mitotic entry, the concurrent stabilization of CDK inhibitors like p21, and the potential dysregulation of activating phosphatases such as Cdc25C, ultimately leads to the inactivation of the Cdc2/Cyclin B1 complex and subsequent arrest at the G2/M checkpoint.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with MLN7243 using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MLN7243 (TAK-243)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of MLN7243 or DMSO vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2, p21) in MLN7243-treated cells by Western blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MLN7243 (TAK-243)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with MLN7243 as described in the cell cycle analysis protocol.
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the protein samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Use β-actin as a loading control to normalize protein levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of MLN7243 on cell cycle progression.
Caption: Workflow for MLN7243 cell cycle studies.
Conclusion
MLN7243 is a promising anti-cancer agent that effectively disrupts the ubiquitin-proteasome system, leading to pleiotropic effects on cancer cells, including the induction of G2/M cell cycle arrest. This technical guide provides a framework for understanding and investigating the impact of MLN7243 on cell cycle progression. The provided quantitative data, detailed experimental protocols, and the proposed signaling pathway serve as a valuable resource for researchers in the field of oncology and drug development. Further investigation into the precise molecular players and the interplay between different signaling pathways will continue to elucidate the full therapeutic potential of targeting the ubiquitin-activating enzyme with inhibitors like MLN7243.
References
HS-243: A Technical Whitepaper on the Discovery and Development of a Selective IRAK-1/4 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HS-243 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1) and IRAK-4, with subsequent, though significantly lesser, activity against Transforming Growth Factor-β Activated Kinase 1 (TAK1). Identified as an analog of the TAK1 inhibitor, takinib (B611130), this compound has emerged as a critical research tool for delineating the distinct signaling roles of IRAK-1/4 and TAK1 in inflammatory pathways. Its high selectivity, demonstrated through kinome-wide screening, makes it a valuable asset for investigating the therapeutic potential of IRAK-1/4 inhibition in autoimmune diseases, inflammation, and oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound was identified through the systematic modification of takinib, a known potent and selective TAK1 inhibitor. The development of this compound was guided by the structural similarities and differences between the ATP-binding pockets of IRAK-1, IRAK-4, and TAK1. By analyzing the critical contact sites of the takinib scaffold within each kinase, researchers were able to engineer an analog with potent inhibitory activity against IRAK-1 and IRAK-4, while significantly reducing its affinity for TAK1.[1][2] This strategic chemical modification resulted in a "super-selective" IRAK-1/4 inhibitor, providing a much-needed pharmacological tool to dissect the downstream signaling events of these closely related kinases.[1]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of IRAK-1 and IRAK-4, thereby preventing the phosphorylation of their downstream substrates. IRAK-1 and IRAK-4 are crucial serine/threonine kinases that act as key signaling mediators downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[3][4] Upon receptor activation, IRAK-4 phosphorylates and activates IRAK-1, which then initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, regulate the expression of a wide array of pro-inflammatory cytokines and chemokines.[3][4] By inhibiting IRAK-1 and IRAK-4, this compound effectively blocks this inflammatory cascade.
The compound also shows inhibitory activity against TGF-β Activated Kinase 1 (TAK1), albeit at a much lower potency. TAK1 is a key downstream effector of both the IRAK-mediated TLR/IL-1R pathway and the TGF-β signaling pathway, which is involved in a diverse range of cellular processes including proliferation, differentiation, and apoptosis.[5][6][7] The differential potency of this compound against IRAK-1/4 versus TAK1 allows for the experimental separation of these signaling axes.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| IRAK-4 | 20 | [1][2][8][9][10] |
| IRAK-1 | 24 | [1][2][8][9][10] |
| TAK1 | 500 | [1][2][8][9][10] |
Table 2: Kinome-Wide Selectivity Screen
| Kinase Target | Percent Inhibition at 10 µM | Reference |
| IRAK-4 | 98.6% | [1] |
| IRAK-1 | 99.35% | [1] |
| Other Kinases (466 total) | Minimal Inhibition | [1] |
Table 3: Cellular Activity
| Cell Line | Treatment | Effect | Reference |
| AN3-CA (Pancreatic Cancer) | This compound (10 µM, 24h) | 21% inhibition of cell survival | [8] |
| SKOV-3 (Ovarian Cancer) | This compound (10 µM, 24h) | 13% inhibition of cell survival | [8] |
| SK-OV-3 (Ovarian Cancer) | This compound + IL-1β | 46% increase in cell death | [8] |
| AN3-CA (Pancreatic Cancer) | This compound + IL-1β | 33% increase in cell death | [8] |
| H460 (Colon Cancer) | This compound + IL-1β | 31% increase in cell death | [8] |
| Human RA Fibroblast-like Synoviocytes & Macrophages | This compound (10 µM, 24h) | Significant reduction in the secretion of 15 pro-inflammatory cytokines | [8] |
Experimental Protocols
In Vitro IRAK-4 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against IRAK-4.
-
Reagents and Materials:
-
Recombinant human IRAK-4 (e.g., GST-tagged)
-
Biotinylated substrate peptide (e.g., YKTLR, where T is the phosphorylation site)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution (containing radiolabeled [γ-³²P]ATP or for use with luminescence-based detection)
-
This compound or test compound dilutions
-
Stop Buffer (e.g., 50 mM EDTA, pH 8.0)
-
Streptavidin-coated microplates
-
Phosphoric acid (for radiolabeled assays)
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the Kinase Assay Buffer.
-
In a microplate, add 20 ng/well of IRAK-4 enzyme.
-
Add the diluted this compound or vehicle control to the wells and incubate for 5 minutes at room temperature.
-
Prepare the ATP/substrate cocktail by mixing ATP (e.g., final concentration of 200 µM) and the substrate peptide (e.g., final concentration of 1.5 µM) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the ATP/substrate cocktail to each well.
-
Incubate the reaction plate at 25-30°C for 30 minutes.
-
Stop the reaction by adding Stop Buffer.
-
Transfer an aliquot of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
For radiolabeled detection: Add phosphoric acid to precipitate the phosphorylated substrate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cytokine Response in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
This protocol outlines a general workflow for assessing the effect of this compound on cytokine production in primary cells.
-
Reagents and Materials:
-
Human RA-FLS (primary cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, IL-8, TNF-α)
-
Cell lysis buffer and protein assay reagents
-
-
Procedure:
-
Culture RA-FLS in appropriate multi-well plates until they reach a desired confluency (e.g., 80-90%).
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response. Include an unstimulated control group.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
(Optional) Lyse the cells to determine cell viability or to analyze intracellular signaling events.
-
Measure the concentrations of the desired cytokines in the collected supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content or cell number to account for any effects of the compound on cell viability.
-
Analyze the data to determine the effect of this compound on LPS-induced cytokine production.
-
Visualizations
Signaling Pathways
Caption: Simplified IRAK signaling pathway and the inhibitory action of this compound.
Caption: Canonical and non-canonical TGF-β signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cytokine production.
Conclusion
This compound is a pivotal research compound that has significantly advanced our understanding of the distinct roles of IRAK-1/4 and TAK1 in inflammatory signaling. Its high potency and selectivity make it an excellent tool for target validation and for exploring the therapeutic potential of IRAK-1/4 inhibition in a variety of diseases, including rheumatoid arthritis, inflammatory disorders, and certain cancers. The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals interested in leveraging this compound in their studies. Further preclinical and in vivo investigations are warranted to fully elucidate the therapeutic promise of this selective IRAK-1/4 inhibitor.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | IRAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
TAK-243: A Technical Guide to a First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, also known as MLN7243, is a potent and selective, first-in-class small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1] By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the initial step of the ubiquitination cascade, leading to a disruption of cellular protein homeostasis. This mechanism of action triggers a cascade of downstream cellular events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3] Preclinical studies have demonstrated its broad anti-tumor activity across a range of hematological and solid tumor models.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols for TAK-243.
Chemical Structure and Physicochemical Properties
TAK-243 is a complex small molecule with the IUPAC name [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | [1] |
| Synonyms | MLN7243, Uae inhibitor MLN7243 | [2][5] |
| CAS Number | 1450833-55-2 | [2][5] |
| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ | [1][2] |
| Molecular Weight | 519.52 g/mol | [1][2] |
| Appearance | White to light yellow solid | [2][5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL)[4][6]; Insoluble in water[2] | [2][4][6] |
Biological Activity and Pharmacokinetics
In Vitro Inhibitory Activity
TAK-243 is a highly potent inhibitor of UAE (UBA1). Its selectivity has been evaluated against other E1-like enzymes, demonstrating a clear preference for UAE and the closely related UBA6.
| Enzyme Target | IC₅₀ (nM) | Reference(s) |
| UAE (UBA1) | 1 ± 0.2 | [4] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | [4] |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | [4] |
| SAE (SUMO-activating enzyme) | 850 ± 180 | [4] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | [4] |
| ATG7 (Autophagy-activating enzyme) | >10,000 | [4] |
In Vitro Cellular Activity
TAK-243 has demonstrated broad anti-proliferative activity across a diverse panel of cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ (nM) | Reference(s) |
| SCLC Cell Lines (median) | Small-Cell Lung Cancer | 15.8 | [7] |
| Various Cell Lines (range) | Hematologic and Solid Tumors | 6 - 1310 | [2] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [8] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [8] |
In Vivo Efficacy
In preclinical xenograft models, TAK-243 has shown significant anti-tumor activity.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| H295R | Adrenocortical Carcinoma | 10 and 20 mg/kg, IP, twice weekly for 29 days | Significant tumor growth inhibition | [9] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 10 and 20 mg/kg, twice weekly | Delayed tumor growth | [10] |
| MM1.S / MOLP-8 | Multiple Myeloma | 12.5 mg/kg, IV, twice weekly for 2 weeks | 60% and 73% tumor growth inhibition, respectively | [6] |
| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg, IV, twice weekly | Significantly delayed tumor growth | [6] |
| SCLC PDX | Small-Cell Lung Cancer | 20 mg/kg, IV, biweekly for 3 weeks | Tumor growth inhibition | [7] |
Mechanism of Action and Signaling Pathways
TAK-243 functions as a mechanism-based inhibitor. It forms a covalent adduct with ubiquitin in an ATP-dependent process, which then binds tightly to the adenylation site of UAE.[11] This action prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.
The inhibition of the UPS by TAK-243 leads to the accumulation of misfolded and short-lived regulatory proteins, inducing ER stress and activating the UPR.[3][9] This is characterized by the upregulation of proteins such as BiP, ATF4, and CHOP.[12] Concurrently, the disruption of ubiquitin signaling impairs cell cycle progression, causing arrest at G1 and G2/M phases, and hinders DNA damage repair pathways by preventing the ubiquitination of key factors like PCNA and FANCD2.[3][12] The culmination of these cellular stresses leads to the activation of apoptotic pathways, evidenced by the cleavage of caspase-3 and PARP.[9][12]
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
Principle: To determine the half-maximal effective concentration (EC₅₀) of TAK-243 required to inhibit cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Drug Treatment: Prepare serial dilutions of TAK-243 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted TAK-243 solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[9][11]
-
Viability Assessment (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the log of the TAK-243 concentration. Calculate the EC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Ubiquitination and Apoptosis Markers
Principle: To detect changes in the levels of ubiquitinated proteins and key apoptosis-related proteins following TAK-243 treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of TAK-243 (e.g., 0-1 µM) for specified time points (e.g., 2, 4, 8, 24 hours).[6][9] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., multi-ubiquitin, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[9][12]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
Principle: To evaluate the anti-tumor efficacy of TAK-243 in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or SCID).[6][7]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare TAK-243 in a suitable vehicle (e.g., 10% HPBCD in sterile water).[7] Administer TAK-243 intravenously (IV) or intraperitoneally (IP) at the desired dose and schedule (e.g., 20 mg/kg, twice weekly).[6][7][9] The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.[10] The tumors can be weighed and processed for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for ubiquitination and apoptosis markers).[9]
Conclusion
TAK-243 represents a novel therapeutic strategy that targets the ubiquitin-proteasome system at its apex. Its potent and selective inhibition of UAE leads to widespread disruption of cellular processes that are critical for cancer cell survival and proliferation. The induction of proteotoxic stress, cell cycle arrest, and impairment of DNA damage repair collectively contribute to its robust anti-tumor activity in preclinical models. Ongoing and future clinical investigations will further delineate the therapeutic potential of TAK-243 in various malignancies.[14] This technical guide provides a foundational understanding of TAK-243's chemical properties, mechanism of action, and essential experimental methodologies for its continued investigation.
References
- 1. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. TAK-243 | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
MLN7243 (TAK-243): A Technical Overview of its Selectivity for the Ubiquitin-Activating Enzyme UBA1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the selectivity profile of MLN7243 (also known as TAK-243), a first-in-class inhibitor of the primary ubiquitin-activating E1 enzyme, UBA1 (also known as UAE). MLN7243 acts as a potent, mechanism-based inhibitor, forming an irreversible ubiquitin-adduct that prevents the crucial first step in the ubiquitination cascade.[1][2][3] This inhibition leads to a depletion of ubiquitin conjugates, disrupting protein homeostasis and key cellular processes like DNA damage repair and NF-κB signaling, ultimately inducing proteotoxic stress and apoptosis in cancer cells.[2][4][5]
Data Presentation: Quantitative Selectivity Profile
MLN7243 demonstrates potent inhibition of UBA1 and exhibits significant selectivity over other E1 enzymes responsible for activating ubiquitin-like proteins (UBLs). The following table summarizes the inhibitory activity of MLN7243 against a panel of human E1 enzymes.
| Target E1 Enzyme | Ubiquitin/UBL Activated | IC50 (nM) | Selectivity over UBA1 (Fold) |
| UBA1 (UAE) | Ubiquitin | 1 ± 0.2 | 1x |
| UBA6 | Ubiquitin, FAT10 | 7 ± 3 | ~7x |
| NAE1 (APPBP1/UBA3) | NEDD8 | 28 ± 11 | ~28x |
| SAE1 (SAE1/UBA2) | SUMO | 850 ± 180 | ~850x |
| UBA7 | ISG15 | 5,300 ± 2,100 | ~5,300x |
| Atg7 | ATG8, ATG12 | >10,000 | >10,000x |
Data sourced from Selleck Chemicals product information.[4]
Signaling Pathway and Mechanism of Action
MLN7243 functions by forming a covalent adduct with ubiquitin in the active site of UBA1.[3][6] This prevents the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes. The resulting global decrease in mono- and poly-ubiquitinated proteins disrupts numerous downstream signaling pathways that are critical for cancer cell survival, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Biochemical E1 Enzyme Inhibition Assay (Thioester Formation Assay)
This protocol outlines a method to determine the IC50 value of MLN7243 against a specific E1 enzyme by measuring the formation of the E2-ubiquitin thioester conjugate.
Materials:
-
Recombinant human E1 enzyme (e.g., UBA1, NAE1, SAE1)
-
Recombinant human E2 enzyme (cognate to the E1, e.g., UBCH10 for UBA1)
-
Recombinant Ubiquitin or UBL
-
ATP solution (100 mM)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
MLN7243 serial dilutions in DMSO
-
4x SDS-PAGE Sample Buffer (non-reducing)
-
Coomassie Brilliant Blue or specific antibodies for Western Blot
Procedure:
-
Compound Pre-incubation: In a 96-well plate, add 5 µL of serially diluted MLN7243 (or DMSO as a vehicle control) to 20 µL of assay buffer containing the E1 enzyme (final concentration ~50 nM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding 25 µL of a master mix containing the E2 enzyme (e.g., 1 µM), Ubiquitin/UBL (e.g., 5 µM), and ATP (e.g., 5 mM) in assay buffer. The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 15 µL of 4x non-reducing SDS-PAGE sample buffer. The absence of reducing agents preserves the thioester bond.
-
Detection: Analyze the samples via SDS-PAGE. The formation of the higher molecular weight E2~Ub/UBL thioester conjugate can be visualized by Coomassie staining or by Western Blot using an antibody against the E2 enzyme.
-
Data Analysis: Quantify the band intensity of the E2~Ub/UBL conjugate using densitometry. Plot the percentage of inhibition against the logarithm of MLN7243 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Viability Assay
This protocol provides a general method for assessing the cytotoxic effect of MLN7243 on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
MLN7243 stock solution in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MLN7243 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of MLN7243 (and a DMSO vehicle control).
-
Incubation: Return the plate to the incubator and culture for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture medium volume).
-
Signal Detection: Incubate as required by the reagent manufacturer (e.g., 10 minutes at room temperature for CellTiter-Glo®). Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of MLN7243 concentration and fit the data to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]
In-Depth Technical Guide: Target Validation of HS-243 (TAK-243/MLN7243) in Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HS-243, also known as TAK-243 and formerly as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE plays a critical role in maintaining cellular protein homeostasis. The dysregulation of the UPS is a well-established hallmark of cancer, making it a compelling therapeutic target. TAK-243 has demonstrated robust preclinical and clinical activity across a range of hematological and solid tumors by inducing proteotoxic stress, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the target validation of this compound in specific cancer types, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.
Mechanism of Action
TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then binds tightly to the adenylation site of UAE, preventing the subsequent processing of ubiquitin molecules.[1] This irreversible inhibition of UAE leads to a global shutdown of the ubiquitination cascade.[1] The downstream cellular consequences of UAE inhibition by TAK-243 include:
-
Induction of Proteotoxic Stress: The inhibition of protein degradation leads to the accumulation of misfolded and unfolded proteins, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[2]
-
Cell Cycle Arrest: TAK-243 has been shown to cause cell cycle arrest at the G1 and G2/M phases.[3]
-
Impairment of DNA Damage Repair: The ubiquitination process is crucial for DNA damage response and repair. TAK-243 impairs these pathways, sensitizing cancer cells to DNA-damaging agents.[4]
Preclinical Activity of TAK-243 in Specific Cancer Types
TAK-243 has shown significant preclinical efficacy in a variety of cancer models. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition observed in selected cancer types.
Table 1: In Vitro Cytotoxicity of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |
| Small-Cell Lung Cancer | |||
| NCI-H1184 | Small-Cell Lung Cancer | 10.2 | [5] |
| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [5] |
| Median of 26 SCLC lines | Small-Cell Lung Cancer | 15.8 | [5] |
| Triple-Negative Breast Cancer | |||
| 14 TNBC cell lines | Triple-Negative Breast Cancer | Order of magnitude more sensitive than normal cells | [6] |
| Adrenocortical Carcinoma | |||
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [7] |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | [7] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [7] |
| Myeloma | |||
| MM1.S | Multiple Myeloma | 25 | [8] |
| MOLP-8 | Multiple Myeloma | ~25 | [8] |
| Acute Myeloid Leukemia | |||
| OCI-AML2, TEX, U937, NB4 | Acute Myeloid Leukemia | 15-40 | [9] |
| Primary AML samples (18/21) | Acute Myeloid Leukemia | <75 | [9] |
| Lymphoma | |||
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | - | [3] |
| Colon Cancer | |||
| HCT-116 | Colon Cancer | - | [3] |
| Epidermoid Carcinoma | |||
| KB-3-1 | Epidermoid Carcinoma | 163 | [10] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [10] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Adrenocortical Carcinoma | H295R | 10 and 20 mg/kg, i.p., twice weekly for 29 days | Significant reduction in tumor volume | [7] |
| Adrenocortical Carcinoma | CU-ACC1 | 10 mg/kg, i.p., twice weekly | Significant reduction in tumor volume | [7] |
| Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Dosed intravenously, biweekly | Dose-dependent reduction in tumor volume | [3] |
| Colon Cancer | HCT-116 | Dosed intravenously, biweekly | Dose-dependent reduction in tumor volume | [3] |
| Multiple Myeloma | MM1.S | 12.5 and 25 mg/kg, i.v., twice weekly for 2 weeks | 60% tumor growth inhibition (12.5 mg/kg) and initial tumor regression (25 mg/kg) | [8] |
| Multiple Myeloma | MOLP-8 | 12.5 and 25 mg/kg, i.v., twice weekly for 2 weeks | 73% tumor growth inhibition (12.5 mg/kg) and initial tumor regression (25 mg/kg) | [8] |
| Acute Myeloid Leukemia | Primary AML | 20 mg/kg, s.c., twice weekly for 3 weeks | Reduced primary AML tumor burden | [9] |
| Triple-Negative Breast Cancer | 5 PDX models | - | Tumor inhibition or frank tumor regression | [6] |
| Small-Cell Lung Cancer | PDX models | - | Efficacy demonstrated | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of TAK-243 as a therapeutic target.
Cell Viability Assay
Principle: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of TAK-243 on the proliferation of cancer cell lines.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of TAK-243 in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions (typically ranging from 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50/IC50 value.
Western Blot Analysis
Principle: To detect changes in the levels of specific proteins involved in the ubiquitin-proteasome pathway, ER stress, and apoptosis following treatment with TAK-243.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of TAK-243 for specified time points (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
In Vivo Xenograft Tumor Model
Principle: To evaluate the anti-tumor efficacy of TAK-243 in a living organism by implanting human cancer cells into immunodeficient mice.
Methodology:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old female athymic nude or NOD/SCID mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Drug Administration:
-
Prepare TAK-243 in a vehicle solution (e.g., 10% 2-hydroxypropyl-β-cyclodextrin in water).
-
Administer TAK-243 intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses (e.g., 10, 20, 25 mg/kg) and schedule (e.g., twice weekly).[3][7][8]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study. Excise the tumors, weigh them, and process them for pharmacodynamic analyses such as immunohistochemistry or western blotting.
Immunohistochemistry (IHC)
Principle: To detect the expression and localization of specific proteins within the tumor tissue from xenograft models to assess the pharmacodynamic effects of TAK-243.
Methodology:
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol (B145695) and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize the slides in xylene and rehydrate them through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum).
-
Incubate the sections with the primary antibody overnight at 4°C. Recommended primary antibodies:
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain the sections with hematoxylin.
-
-
Imaging and Analysis: Dehydrate the slides, mount with a coverslip, and visualize using a light microscope. The intensity and percentage of positive staining can be quantified using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of UAE Inhibition by TAK-243
Caption: Mechanism of TAK-243 action and its downstream cellular effects.
Experimental Workflow for TAK-243 Target Validation
Caption: A general workflow for the preclinical validation of TAK-243.
Conclusion
This compound (TAK-243) represents a promising therapeutic strategy for a variety of cancers by targeting the fundamental cellular process of ubiquitination. The extensive preclinical data, supported by the detailed experimental protocols provided in this guide, robustly validate UAE as a druggable target in oncology. The potent in vitro and in vivo activity of TAK-243 underscores its potential for further clinical development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of UAE inhibition in cancer.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Ubiquitin-Activating Enzyme Inhibitor MLN7243: A Technical Guide to its Core Mechanism of Endoplasmic Reticulum Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN7243, also known as TAK-243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE, also known as UBA1).[1] As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a process fundamental to protein homeostasis.[1] Disruption of this system by MLN7243 leads to the accumulation of ubiquitinated substrates, ultimately inducing proteotoxic stress.[2] A primary consequence of this is the induction of profound endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), culminating in apoptosis in cancer cells.[3][4][5] This technical guide provides an in-depth overview of the mechanism of MLN7243-induced ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: Inhibition of the Ubiquitin-Activating Enzyme
MLN7243 is a mechanism-based inhibitor that functions through substrate-assisted inhibition. It forms a covalent adduct with ubiquitin in an ATP-dependent manner. This MLN7243-ubiquitin adduct then mimics the ubiquitin-adenylate intermediate and binds with high affinity to the adenylation site of UAE. This action effectively stalls the ubiquitination cascade at its initial step, preventing the transfer of ubiquitin to E2 conjugating enzymes.[1] The inhibition of UAE leads to a global decrease in protein ubiquitination, resulting in the accumulation of misfolded and unfolded proteins that would typically be targeted for proteasomal degradation.[3][5] This accumulation of aberrant proteins places a significant burden on the ER, triggering a state of ER stress.
Quantitative Data
The efficacy of MLN7243 has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data related to its inhibitory activity and cytotoxic effects.
Table 1: In Vitro Inhibitory Activity of MLN7243 against E1 Enzymes
| Enzyme | IC₅₀ (nM) |
| UAE (UBA1) | 1 ± 0.2 |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 |
| NAE (NEDD8-activating enzyme) | 28 ± 11 |
| SAE (SUMO-activating enzyme) | 850 ± 180 |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 |
| ATG7 (autophagy-activating enzyme) | >10,000 |
Data compiled from multiple sources.
Table 2: Cytotoxicity (EC₅₀/IC₅₀) of MLN7243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀/IC₅₀ (nM) |
| NCI-H1184 | Small-Cell Lung Cancer | 10 |
| SCLC cell lines (median) | Small-Cell Lung Cancer | 15.8 |
| MM1.S | Multiple Myeloma | ~50-200 |
| U266 | Multiple Myeloma | 250 |
| RPMI 8226 | Multiple Myeloma | >1000 |
| Primary DLBCL cells | Diffuse Large B-cell Lymphoma | Varies |
| Adrenocortical Carcinoma cell lines | Adrenocortical Carcinoma | Potent activity |
Data compiled from multiple sources, including studies on small-cell lung cancer and multiple myeloma.[4][6]
Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response
The accumulation of unfolded proteins in the ER lumen due to MLN7243-mediated inhibition of the UPS activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[4][7]
The PERK Pathway
Upon activation, PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, most notably the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3]
The IRE1α Pathway
Inositol-requiring enzyme 1α (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The most well-characterized substrate of IRE1α is the mRNA encoding X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding.
The ATF6 Pathway
Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, under ER stress, translocates from the ER to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic domain (ATF6f). This fragment then moves to the nucleus, where it functions as a transcription factor to upregulate genes encoding ER chaperones and components of the ERAD machinery.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of MLN7243-induced ER stress.
Caption: The three arms of the Unfolded Protein Response.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing MLN7243-induced ER stress.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
Principle: To determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) of MLN7243 on cancer cell proliferation and viability.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of MLN7243 (e.g., 0-1000 nM) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the MLN7243 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. b. Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent). c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
For CellTiter-Glo assay: a. Equilibrate the plate and the CellTiter-Glo reagent to room temperature. b. Add the CellTiter-Glo reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/EC₅₀ value using appropriate software.
Western Blot Analysis for ER Stress Markers
Principle: To detect and quantify the protein levels of key markers of the UPR pathways following MLN7243 treatment.
Methodology:
-
Seed cells in 6-well plates and treat with various concentrations of MLN7243 for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-IRE1α, IRE1α, cleaved ATF6, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
RT-PCR for XBP1 Splicing
Principle: To specifically detect and quantify the spliced form of XBP1 mRNA as an indicator of IRE1α activation.
Methodology:
-
Treat cells with MLN7243 as described for the western blot protocol.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The unspliced XBP1 will yield a larger PCR product than the spliced XBP1.
-
For quantitative analysis (qRT-PCR), use primers that specifically amplify the spliced XBP1 transcript. A forward primer spanning the splice junction can be used for this purpose.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Normalize the expression of spliced XBP1 to a stable housekeeping gene (e.g., GAPDH, ACTB).
Immunofluorescence for ATF6 Nuclear Translocation
Principle: To visualize the translocation of the cleaved, active form of ATF6 from the cytoplasm to the nucleus upon ER stress.
Methodology:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with MLN7243 for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against ATF6 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the subcellular localization of ATF6 using a fluorescence or confocal microscope.
Conclusion
MLN7243 is a potent inhibitor of the ubiquitin-activating enzyme that exerts its anticancer effects in large part through the induction of overwhelming ER stress. By disrupting the ubiquitin-proteasome system, MLN7243 causes the accumulation of unfolded proteins, which in turn activates all three arms of the Unfolded Protein Response. The sustained activation of these pathways, particularly the pro-apoptotic branches, ultimately leads to cancer cell death. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the intricate relationship between UAE inhibition, ER stress, and apoptosis, and to further explore the therapeutic potential of MLN7243.
References
- 1. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
TAK-243: Application Notes and Protocols for Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1).[1][2] As the primary E1 enzyme, UBA1 initiates the ubiquitin conjugation cascade, a critical process for maintaining cellular protein homeostasis.[2][3] Dysregulation of the ubiquitin-proteasome system is a known characteristic of many cancers, making UBA1 a compelling therapeutic target.[1] TAK-243 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, both as a monotherapy and in combination with other agents.[1][2]
This document provides detailed application notes and experimental protocols for the use of TAK-243 in a cell culture setting, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin in an ATP-dependent manner.[1] This TAK-243-ubiquitin adduct then binds tightly to the adenylation site of UBA1, preventing the enzyme from activating further ubiquitin molecules.[1] This action effectively halts the entire ubiquitination cascade.[1]
The inhibition of UBA1 by TAK-243 leads to several downstream cellular consequences:
-
Depletion of Ubiquitin Conjugates: Treatment with TAK-243 results in a rapid decrease in both mono- and poly-ubiquitinated proteins.[4][5][6]
-
Induction of Proteotoxic Stress: The accumulation of unfolded and misfolded proteins due to the shutdown of the ubiquitin-proteasome system leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][5][7][8]
-
Cell Cycle Arrest: TAK-243 has been shown to cause cell cycle arrest, often at the G2/M phase.[3][8][9]
-
Impairment of DNA Damage Repair: The ubiquitin system is crucial for DNA damage response pathways, and its inhibition by TAK-243 can impair DNA repair.[2][4]
-
Induction of Apoptosis: The culmination of these cellular stresses ultimately leads to programmed cell death (apoptosis).[5][7][8]
Data Presentation
Table 1: In Vitro Efficacy of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 (nM) | Notes |
| SCLC Cell Lines (Median) | Small Cell Lung Cancer | 15.8 | Based on a panel of 26 SCLC cell lines.[4] |
| NCI-H1184 | Small Cell Lung Cancer | 10 | Most sensitive SCLC cell line in the tested panel.[4] |
| NCI-H196 | Small Cell Lung Cancer | 367 | Most resistant SCLC cell line in the tested panel.[4] |
| MM1.S | Multiple Myeloma | 25 | Highly sensitive myeloma cell line.[7] |
| U266 | Multiple Myeloma | 250 | Less sensitive myeloma cell line.[7] |
| RPMI 8226 | Multiple Myeloma | >1000 | Less sensitive myeloma cell line.[7] |
| Adrenocortical Carcinoma (ACC) Cell Lines | Adrenocortical Carcinoma | IC50 values vary | Sensitivity is influenced by the expression of the MDR1 drug efflux pump.[10] |
| NCI-H295R | Adrenocortical Carcinoma | 86 | Overexpresses MDR1, leading to relative resistance.[10] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | 30 - 180 (ED50 for apoptosis) | Effective in both ABC and GCB subtypes.[8] |
Visualizations
Caption: TAK-243 inhibits the UBA1 enzyme, blocking the ubiquitination cascade.
Caption: A typical workflow for evaluating TAK-243 in cell culture.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: A variety of cancer cell lines can be used, including but not limited to Small Cell Lung Cancer (SCLC) lines (e.g., NCI-H146, SHP77), Multiple Myeloma lines (e.g., MM1.S, U266), and Adrenocortical Carcinoma lines (e.g., NCI-H295R).[4][5][7]
-
Culture Media: Use the appropriate medium for each cell line (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
TAK-243 Stock Solution: Prepare a high-concentration stock solution of TAK-243 in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock can be prepared and stored at -80°C. Further dilutions should be made in culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1%.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is to determine the concentration of TAK-243 that inhibits cell growth by 50% (IC50).
-
Day 1: Cell Seeding
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Day 2: TAK-243 Treatment
-
Prepare a serial dilution of TAK-243 in culture medium. A typical concentration range would be 0-1000 nM.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TAK-243. Include a vehicle control (DMSO only).
-
Incubate for a specified duration, typically 72 hours.[1]
-
-
Day 5: Viability Measurement
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the TAK-243 concentration and fit a dose-response curve to determine the IC50 value.
-
3. Western Blot Analysis
This protocol is to assess the effect of TAK-243 on protein ubiquitination and downstream signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of TAK-243 (e.g., 500 nM) for different time points (e.g., 2, 4, 8, 24 hours).[5][6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-ubiquitin
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Antibodies for UPR markers (e.g., ATF4, p-IRE1)[10]
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the extent of apoptosis induced by TAK-243.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with TAK-243 at the desired concentrations and for the desired time (e.g., 24 hours).[4]
-
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or TO-PRO-3.[7]
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI/TO-PRO-3 negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Conclusion
TAK-243 is a valuable tool for studying the ubiquitin-proteasome system and holds promise as a therapeutic agent. The protocols outlined in this document provide a framework for investigating the cellular effects of TAK-243. It is important to optimize these protocols for specific cell lines and experimental conditions. Proper controls, including a vehicle-treated group, are essential for accurate interpretation of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
MLN7243 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN7243, also known as TAK-243, is a first-in-class, cell-permeable, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2] As the primary enzyme initiating the ubiquitination cascade, UAE plays a critical role in protein homeostasis.[2] Its inhibition by MLN7243 disrupts the ubiquitin-proteasome system, leading to an accumulation of excess proteins. This induces endoplasmic reticulum (ER) stress, disrupts cell cycle progression and DNA damage repair pathways, and ultimately triggers apoptosis in cancer cells.[1][3][4][5] These application notes provide detailed information on the solubility, preparation, and experimental use of MLN7243.
Physicochemical Properties and Solubility
MLN7243 is a crystalline solid, white to light yellow in color.[1] Its solubility is a critical factor for the design and reproducibility of both in vitro and in vivo experiments. The compound is highly soluble in organic solvents but has poor aqueous solubility.
Table 1: Solubility of MLN7243
| Solvent | Solubility | Notes |
| DMSO | 50-100 mg/mL (96.24-192.48 mM)[1][5][6] | Use of fresh, anhydrous (non-hygroscopic) DMSO is highly recommended as absorbed moisture can significantly reduce solubility.[1][5][6] Sonication may be required to fully dissolve the compound.[1] |
| Methanol | 10 mg/mL[7] | --- |
| Ethanol | 6-25 mg/mL[6] | Solubility may vary between batches. |
| Water | < 0.1 mg/mL (Insoluble)[1][6] | --- |
| PBS | Insoluble | Direct dilution of DMSO stock into PBS can cause precipitation.[8][9] |
Preparation and Storage of MLN7243 Solutions
Proper preparation and storage of MLN7243 solutions are essential to maintain its stability and activity.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
MLN7243 powder (Molecular Weight: 519.52 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.195 mg of MLN7243 powder.
-
Dissolution: Add the weighed MLN7243 to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1] Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][5]
Storage of Solutions
-
Powder: Store the solid compound at -20°C for up to 3 years, protected from light.[1][5]
-
Stock Solution in DMSO:
Mechanism of Action: UAE Inhibition
MLN7243 functions as a mechanism-based inhibitor of the Ubiquitin-Activating Enzyme (UAE).[2] It forms a covalent adduct with ubiquitin in an ATP-dependent reaction, which then binds tightly to UAE, blocking the enzyme's activity and halting the entire ubiquitination cascade.[2] This leads to the accumulation of ubiquitinated proteins, causing proteotoxic stress and apoptosis.
Caption: Mechanism of MLN7243 action on the ubiquitin-proteasome pathway.
Experimental Protocols
Protocol 2: In Vitro Cell Viability Assay
This protocol describes a typical workflow for assessing the cytotoxic effects of MLN7243 on cancer cell lines using a luminescence-based assay like CellTiter-Glo®.
Caption: Workflow for a typical cell viability experiment using MLN7243.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well, opaque-walled plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Thaw a 10 mM MLN7243 stock solution.
-
Perform a serial dilution in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM.[2][5]
-
Important: Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MLN7243 or the vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[2]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blotting for Ubiquitination and Apoptosis Markers
This protocol is used to detect changes in protein ubiquitination and markers of ER stress or apoptosis following MLN7243 treatment.
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of MLN7243 (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).[5]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MLN7243 (TAK-243, AOB 87172) - Chemietek [chemietek.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinisciences [clinisciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Evaluating Cell Viability Following Treatment with the Ubiquitin-Activating Enzyme Inhibitor TAK-243
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1] As the primary E1 enzyme, UAE initiates the ubiquitin-proteasome system (UPS) cascade, a critical pathway for maintaining cellular protein homeostasis.[1][2] Dysregulation of the UPS is a known characteristic of various cancers, making it a key target for therapeutic development.
TAK-243 functions through a mechanism-based approach, forming a TAK-243-ubiquitin adduct that binds tightly to UAE.[1] This action effectively halts the entire ubiquitination process. The resulting depletion of ubiquitin conjugates disrupts crucial cellular processes, leading to the accumulation of misfolded proteins, induction of proteotoxic and endoplasmic reticulum (ER) stress, impairment of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3][4] Due to its potent cytotoxic activity across a wide range of cancer cell lines, accurate assessment of its effect on cell viability is essential for preclinical evaluation.[1]
This document provides a detailed protocol for assessing cell viability in response to TAK-243 treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method.
Signaling Pathway of TAK-243 Action
The ubiquitin-proteasome system is a multi-step enzymatic cascade. TAK-243 exerts its effect at the very first step, inhibiting the E1 activating enzyme UAE. This leads to a systemic failure in protein degradation, causing significant cellular stress and apoptosis.
Caption: Mechanism of TAK-243 inhibition of the Ubiquitin-Proteasome System.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for determining cell viability after treatment with TAK-243. The MTT assay is based on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
TAK-243 (stock solution in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[6]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or Dimethyl Sulfoxide - DMSO).[6]
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count to determine concentration.
-
Dilute the cell suspension to a final concentration of 5x10⁴ - 1x10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[6]
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
TAK-243 Treatment:
-
Prepare serial dilutions of TAK-243 in complete culture medium from your stock solution. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest TAK-243 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate TAK-243 concentrations (or vehicle control).
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[6]
-
Return the plate to the incubator and incubate for 2 to 4 hours. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
The raw absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
Calculation: Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The results can be summarized in a table and used to plot a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be determined.
Table 1: Sample Data for TAK-243 Treatment in HCT-116 Cells (48h)
| TAK-243 Conc. (nM) | Mean Absorbance (OD 570nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.876 | 0.055 | 69.8% |
| 25 | 0.633 | 0.048 | 50.5% |
| 50 | 0.341 | 0.039 | 27.2% |
| 100 | 0.158 | 0.025 | 12.6% |
| Blank (Medium Only) | 0.050 | 0.005 | - |
Note: Data are hypothetical and for illustrative purposes only.
Important Considerations
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the assay.
-
Alternative Assays: While the MTT assay is robust, other viability assays can be used, such as MTS, XTT, or luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®).[7][8] ATP-based assays can be more sensitive and have a broader linear range.[8]
-
Drug Efflux: The cytotoxic activity of TAK-243 can be limited by the ABCB1 drug efflux pump in certain cell lines.[9] This should be considered when interpreting resistance or lower-than-expected sensitivity.
-
Compound Interference: It is crucial to test whether TAK-243 or its solvent interferes with the MTT reagent itself by incubating the compound in cell-free medium with MTT.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome pathway inhibitor TAK-243 has major effects on calcium handling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo MLN7243 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of MLN7243 (also known as TAK-243), a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). The following sections detail the mechanism of action, recommended dosing and schedules from preclinical studies, and detailed protocols for conducting efficacy and pharmacodynamic assessments in rodent models.
Mechanism of Action
MLN7243 is a potent and selective, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] The UPS is critical for maintaining cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. MLN7243 forms a covalent adduct with ubiquitin in an ATP-dependent manner.[1] This MLN7243-ubiquitin adduct then binds tightly to UAE, preventing the activation and subsequent transfer of ubiquitin to E2 enzymes, thereby halting the entire ubiquitination cascade.[1]
Inhibition of UAE by MLN7243 leads to a rapid depletion of both mono- and poly-ubiquitinated proteins within the cell. This has several downstream consequences for cancer cells, including:
-
Induction of Proteotoxic Stress: The accumulation of unfolded and misfolded proteins triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, leading to apoptosis.[3]
-
Cell Cycle Arrest: Disruption of ubiquitin signaling leads to a G2/M cell-cycle arrest.
-
Impairment of DNA Damage Response: MLN7243 disrupts the DNA damage response by impairing the monoubiquitination of key proteins such as PCNA and FANCD2.[3]
These combined effects result in potent anti-tumor activity in a broad range of preclinical cancer models.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo dosing and scheduling of MLN7243 from various preclinical studies.
Table 1: Summary of In Vivo Dosing and Schedules for MLN7243 Monotherapy
| Tumor Model | Animal Model | Dose (mg/kg) | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Adrenocortical Carcinoma (H295R) | Murine | 10 and 20 | Intraperitoneal (IP) | Twice weekly for 29 days | Not specified | [1] |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2) | SCID Mice | 12.5, 18.75, 25 | Intravenous (IV) | Biweekly (e.g., days 0, 3, 7, 10, 14, 17) | Not specified | |
| Small-Cell Lung Cancer (PDX) | NSG Mice | 20 | Intravenous (IV) | Biweekly for 3 weeks (days 0, 3, 7, 10, 14) | 10% HPBCD in sterile water | [4] |
| Various Solid Tumors | Murine | 25 (MTD) | Not specified | Not specified | Not specified |
Table 2: Summary of In Vivo Combination Studies with MLN7243
| Tumor Model | Animal Model | Combination Agent(s) | MLN7243 Dose (mg/kg) | MLN7243 Dosing Schedule | Combination Agent Dosing | Reference |
| Small-Cell Lung Cancer (PDX) | NSG Mice | Olaparib | 20 | Biweekly, IV, for 5 weeks | 50 mg/kg, orally, 5x per week | [4] |
| Small-Cell Lung Cancer (PDX) | NSG Mice | Radiotherapy | 20 | Not specified | 2 Gy x 4 daily fractions | [4] |
| Xenograft Tumor Models | Murine | Carboplatin | Not specified | Not specified | Not specified | [3][5] |
| Xenograft Tumor Models | Murine | Docetaxel | Not specified | Not specified | Not specified | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of MLN7243 in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture cancer cells in appropriate media and conditions.
- Harvest cells during logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., NSG or SCID mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the MLN7243 formulation. A commonly used vehicle is 10% hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[4]
- Administer MLN7243 or vehicle control to the respective groups via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule.
4. Monitoring and Endpoints:
- Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[1]
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if there are signs of excessive toxicity (e.g., >20% body weight loss).
5. Tissue Harvesting and Analysis:
- At the end of the study, euthanize the mice and harvest the tumors.
- Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes methods to assess the biological effects of MLN7243 in tumor tissue.
1. Western Blot Analysis:
- Homogenize harvested tumor tissue in lysis buffer.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against:
- Total ubiquitin conjugates (e.g., FK2 antibody) to confirm target engagement.
- Monoubiquitylated histone H2B (Ub-H2B) as a specific substrate of the ubiquitin pathway.
- Cleaved caspase-3 as a marker of apoptosis.[1]
- Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
2. Immunohistochemistry (IHC):
- Fix tumor tissue in formalin and embed in paraffin.
- Section the paraffin-embedded tissue and mount on slides.
- Perform antigen retrieval and block endogenous peroxidases.
- Incubate with primary antibodies against the same targets as in Western blotting. An antibody specific to the MLN7243-ubiquitin adduct can also be used to directly visualize target engagement in situ.[6]
- Use an appropriate secondary antibody and detection system to visualize the staining.
- Quantify the staining intensity and the percentage of positive cells.
Visualizations
Signaling Pathway of MLN7243 Action
Caption: Mechanism of action of MLN7243 leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for an in vivo efficacy study of MLN7243.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synergistic Anti-Tumor Activity of TAK-243 in Combination with PARP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
A growing body of preclinical evidence indicates that combining inhibitors of the ubiquitin-activating enzyme (UAE/UBA1) with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy for a range of cancers, including those proficient in homologous recombination (HR). TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small molecule inhibitor of UAE.[1][2] By inhibiting the initial step of the ubiquitination cascade, TAK-243 disrupts multiple cellular processes critical for cancer cell survival, including cell cycle progression and, notably, the DNA Damage Response (DDR).[2][3]
PARP inhibitors, such as olaparib, are effective in cancers with deficiencies in HR repair, a concept known as synthetic lethality.[4] Emerging research reveals that TAK-243 can induce a state of HR deficiency, thereby sensitizing cancer cells to PARP inhibitors.[4] This combination has demonstrated significant synergy in preclinical models of small-cell lung cancer, ovarian cancer, and breast cancer, offering a novel approach to expand the utility of PARP inhibitors.[4][5]
These application notes provide a summary of the preclinical data, a theoretical framework for the observed synergy, and detailed protocols for evaluating the combination of TAK-243 and PARP inhibitors in a laboratory setting.
Mechanism of Action and Rationale for Combination
TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin in an ATP-dependent manner. This adduct binds tightly to UAE, halting the entire ubiquitination cascade.[1] The ubiquitin-proteasome system is essential for various cellular functions, including the DDR.[5] Specifically, TAK-243 has been shown to block the essential monoubiquitination of key DDR proteins such as PCNA and FANCD2, which are critical for the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively.[6] Inhibition of these pathways impairs the cell's ability to repair DNA damage, particularly double-strand breaks (DSBs), via homologous recombination.
PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks (SSBs). During DNA replication, these unresolved SSBs are converted into toxic DSBs. In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.
The synergistic effect of combining TAK-243 with a PARP inhibitor is based on a two-pronged assault on the cancer cell's ability to manage DNA damage:
-
Induction of HR Deficiency: TAK-243 inhibits ubiquitin-dependent DNA repair pathways, effectively creating an "HR-deficient" phenotype even in cells with intact HR genes.[4]
-
Enhanced DNA Damage and Apoptosis: This induced vulnerability makes the cells highly susceptible to PARP inhibitors, which increase the load of DSBs. The combination leads to a significant increase in DNA damage markers (e.g., γH2AX) and apoptotic markers (e.g., cleaved PARP), ultimately resulting in synergistic cell killing.[4]
Furthermore, studies have shown that UBA1 inhibition can lead to hyper-PARylation, a state that may be directly targeted by PARP inhibition, further contributing to the synergistic effect.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of TAK-243 and the PARP inhibitor olaparib.
Table 1: In Vitro Efficacy of TAK-243 Monotherapy
| Cell Line Type | Median EC₅₀ (nmol/L) | Range (nmol/L) |
|---|---|---|
| Small-Cell Lung Cancer (SCLC) | 15.8 | 10.2 - 367.3 |
Data from a panel of 26 SCLC cell lines.[7]
Table 2: In Vitro Synergy of TAK-243 and Olaparib Combination
| Cell Line | Cancer Type | Combination Index (CI) | Synergy Level |
|---|---|---|---|
| OVCAR8 | Ovarian Cancer | 0.34 | Strong Synergy |
The Chou-Talalay method was used to determine synergy, where a CI < 1 indicates synergistic activity.[4]
Table 3: In Vivo Efficacy of TAK-243 and Olaparib in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Group | Outcome |
|---|---|---|---|
| JHU-LX33 CN | SCLC (resistant to both monotherapies) | TAK-243 + Olaparib | Considerable synergy and tumor growth inhibition |
| SCRX-Lu149 CN | SCLC (sensitive to monotherapies) | TAK-243 + Olaparib | Modest additional tumor growth inhibition over single agents |
| TNBC Model | Triple-Negative Breast Cancer | TAK-243 + Olaparib | Significant survival benefit compared to either drug alone |
| Org-2414 | Ovarian Cancer (Patient-Derived Organoid) | TAK-243 + Olaparib | Extended benefit beyond either drug alone |
In vivo studies reported no significant toxicity with the combination therapy based on mouse body weights.[4][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Mechanism of synergy between TAK-243 and PARP inhibitors.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Synergistic Effects of TAK-243 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, a first-in-class small molecule inhibitor of the Ubiquitin Activating Enzyme (UAE/UBA1), represents a novel therapeutic strategy in oncology.[1] As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 initiates the cascade of protein ubiquitination, a critical process for protein homeostasis, cell cycle progression, and DNA damage repair.[1][2] Inhibition of UBA1 by TAK-243 disrupts these processes, leading to proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, cancer cell apoptosis.[2][3][4] Preclinical studies have demonstrated that TAK-243 exhibits potent anti-tumor activity across a range of hematological and solid tumors.[1][5]
A growing body of evidence highlights the synergistic potential of TAK-243 when combined with conventional chemotherapeutic agents. This synergy is thought to arise from the complementary mechanisms of action: chemotherapy-induced DNA damage coupled with TAK-243-mediated impairment of the DNA damage response and induction of cellular stress. These application notes provide a summary of key findings on the synergistic effects of TAK-243 with various chemotherapies, detailed protocols for relevant assays, and visualizations of the underlying cellular pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of TAK-243 in combination with various chemotherapeutic agents across different cancer types.
Table 1: Synergistic Effects of TAK-243 with Cisplatin/Etoposide in Small-Cell Lung Cancer (SCLC) [1][6][7][8][9]
| Cell Line | Chemotherapy | Synergy Metric | Value | Interpretation |
| NCI-H69 | Cisplatin/Etoposide (C/E) | Bliss MSAS | 41 | Synergy |
| NCI-H209 | Cisplatin/Etoposide (C/E) | Bliss MSAS | 29 | Synergy |
| NCI-H82 | Cisplatin/Etoposide (C/E) | Bliss MSAS | 16 | Synergy |
*MSAS: Most Synergistic Area Score, calculated using the Bliss Independence model. A score >10 is considered synergistic.
Table 2: Synergistic and Additive Effects of TAK-243 in Adrenocortical Carcinoma (ACC) [2][3][4][10][11]
| Cell Line | Chemotherapy | Synergy Metric | Value | Interpretation |
| CU-ACC2 | Mitotane | Combination Index (CI) | <0.5 | High Synergy |
| CU-ACC1 | Mitotane | Combination Index (CI) | Concentration-dependent | Synergy/Additive |
| NCI-H295R | Mitotane | Combination Index (CI) | ~0.5 - 1.0 | Synergy/Additive |
| Multiple ACC cell lines | Etoposide | Not specified | Additive | Additive Effect |
| Multiple ACC cell lines | Cisplatin | Not specified | Additive | Additive Effect |
*CI values are based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway: TAK-243 Induced Unfolded Protein Response (UPR)
Caption: TAK-243 induces the Unfolded Protein Response (UPR) leading to apoptosis.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy of TAK-243 and chemotherapy.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo assessment of TAK-243 and chemotherapy synergy.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-243 and a chemotherapeutic agent, alone and in combination, and to quantify the synergistic interaction.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
TAK-243 (e.g., MedChemExpress)
-
Chemotherapeutic agent of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Assay Kit
-
Luminometer or spectrophotometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well for H295R cells) in 100 µL of complete medium.[2]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAK-243 and the chemotherapeutic agent in complete medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[2]
-
-
Cell Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
-
Alternatively, use the Bliss Independence model to calculate a synergy score.[13][14]
-
Western Blot Analysis of the Unfolded Protein Response (UPR)
Objective: To assess the activation of the UPR pathway in response to TAK-243 and chemotherapy treatment by detecting key UPR protein markers.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-phospho-IRE1α, anti-XBP1s, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with TAK-243, chemotherapy, or the combination for the desired time points (e.g., 4 hours for UPR induction).[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize protein bands to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of TAK-243 in combination with chemotherapy on tumor growth in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells for implantation
-
Matrigel (optional)
-
TAK-243 formulation for injection
-
Chemotherapy formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, TAK-243 alone, Chemotherapy alone, TAK-243 + Chemotherapy).
-
-
Drug Administration:
-
Administer drugs according to the planned schedule. For example, TAK-243 at 20 mg/kg intravenously twice weekly and olaparib (B1684210) at 50 mg/kg orally five times per week.[1]
-
Monitor animal body weight and general health throughout the study.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).
-
-
Endpoint and Tissue Collection:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., western blotting for cleaved caspase-3).[2]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Analyze for statistically significant differences in tumor growth inhibition between treatment groups.
-
Conclusion
The preclinical data strongly support the synergistic interaction between TAK-243 and various chemotherapeutic agents in a range of cancer models. The proposed mechanisms of action, including the induction of the unfolded protein response and impairment of DNA damage repair, provide a solid rationale for these combinations. The protocols outlined in these application notes offer a framework for researchers to further investigate and validate the therapeutic potential of combining TAK-243 with chemotherapy in their specific cancer models of interest. These studies will be crucial in guiding the clinical development of this promising combination therapy.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Supplementary Data from Targeting the UbiquitinâProteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. Collection - Data from Targeting the UbiquitinâProteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 14. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergistic Apoptosis: Application of MLN7243 in Combination with BCL2 Inhibitors
Introduction
The ubiquitin-proteasome system (UPS) and the B-cell lymphoma 2 (BCL2) family of proteins represent two critical and interconnected pathways governing protein homeostasis and programmed cell death (apoptosis). Their dysregulation is a hallmark of many malignancies, making them prime targets for therapeutic intervention. MLN7243 (also known as TAK-243) is a first-in-class, potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), the apex enzyme in the ubiquitination cascade.[1] Inhibition of UAE by MLN7243 disrupts the degradation of cellular proteins, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, proteotoxic stress-induced apoptosis.[1][2] BCL2 inhibitors, such as venetoclax (B612062) and navitoclax, function by directly antagonizing anti-apoptotic BCL2 proteins. This action liberates pro-apoptotic proteins like BAX and BAK, which can then trigger the mitochondrial pathway of apoptosis.
Preclinical evidence strongly suggests a powerful synergistic interaction between the inhibition of these two pathways. The accumulation of pro-apoptotic proteins and induction of cellular stress by MLN7243 appears to prime cancer cells for apoptosis, thereby lowering the threshold for BCL2 inhibitor-induced cell death. This combination strategy holds the potential for enhanced efficacy, the ability to overcome resistance to single-agent therapy, and the possibility of durable responses in a variety of cancer types. Recent studies in adrenocortical carcinoma (ACC) have demonstrated high synergy between TAK-243 and BCL2 inhibitors (venetoclax and navitoclax) in cell lines, patient-derived organoids, and in vivo mouse xenograft models.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of combining MLN7243 with BCL2 inhibitors.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of MLN7243 in combination with BCL2 inhibitors in adrenocortical carcinoma (ACC) preclinical models.
Table 1: In Vitro Cytotoxicity of MLN7243 and BCL2 Inhibitors as Single Agents
| Cell Line | Compound | IC50 (nM) |
| NCI-H295R | MLN7243 | 50 - 100 |
| NCI-H295R | Venetoclax | >1000 |
| NCI-H295R | Navitoclax | 500 - 1000 |
| CU-ACC1 | MLN7243 | 20 - 50 |
| CU-ACC1 | Venetoclax | >1000 |
| CU-ACC1 | Navitoclax | 200 - 500 |
Note: IC50 values are approximate ranges based on publicly available data and should be determined empirically for each cell line and experimental condition.
Table 2: Synergistic Effects of MLN7243 and BCL2 Inhibitor Combinations
| Cell Line | Combination | Combination Index (CI) | Synergy Level |
| NCI-H295R | MLN7243 + Venetoclax | < 0.5 | Strong Synergy |
| NCI-H295R | MLN7243 + Navitoclax | < 0.5 | Strong Synergy |
| CU-ACC1 | MLN7243 + Venetoclax | < 0.5 | Strong Synergy |
| CU-ACC1 | MLN7243 + Navitoclax | < 0.5 | Strong Synergy |
Note: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are indicative of the strong synergy observed in preclinical studies.
Mandatory Visualization
Caption: Signaling pathways of MLN7243 and BCL2 inhibitors leading to synergistic apoptosis.
Caption: Experimental workflow for evaluating the combination of MLN7243 and BCL2 inhibitors.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Adrenocortical carcinoma cell lines (e.g., NCI-H295R, CU-ACC1) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and other required supplements.
-
MLN7243 (TAK-243): Reconstitute in DMSO to a stock concentration of 10 mM and store at -80°C.
-
BCL2 Inhibitors (e.g., Venetoclax, Navitoclax): Reconstitute in DMSO to a stock concentration of 10 mM and store at -80°C.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of MLN7243 and the BCL2 inhibitor in culture medium.
-
Treat cells with single agents or in combination at various concentrations. Include a DMSO vehicle control.
-
For combination studies, use a fixed-ratio or a matrix-based dilution series.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate IC50 values for each single agent using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a standard procedure for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate.
-
After 24 hours, treat the cells with MLN7243, a BCL2 inhibitor, or the combination for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol outlines the detection of key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-BCL2, anti-MCL1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the protein of interest to the loading control (e.g., β-actin).
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the combination therapy in a mouse model.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Xenograft Establishment:
-
Subcutaneously inject 5 x 10^6 NCI-H295R cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor tumor growth using calipers.
-
-
Drug Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
MLN7243 (e.g., 20 mg/kg, intraperitoneally, twice weekly)
-
Venetoclax (e.g., 100 mg/kg, oral gavage, daily)
-
MLN7243 + Venetoclax
-
-
Monitor tumor volume and mouse body weight regularly (e.g., twice a week).
-
-
Efficacy and Pharmacodynamic Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Analyze tumors by immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved Caspase-3) and by western blot for pharmacodynamic markers (e.g., ubiquitinated proteins).
-
Conclusion
The combination of the UAE inhibitor MLN7243 and BCL2 inhibitors represents a promising therapeutic strategy. The provided data and protocols offer a robust framework for investigating the synergistic anti-tumor effects of this combination. By inducing proteotoxic stress, MLN7243 sensitizes cancer cells to the pro-apoptotic effects of BCL2 inhibition, leading to enhanced cell death in preclinical models. Further research using these methodologies will be crucial in elucidating the full potential of this combination for clinical translation in various malignancies.
References
Application Notes and Protocols: Validating UBA1 as a Target for HS-243 Using shRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables represent expected quantitative data from experiments designed to validate UBA1 as the target of HS-243.
Table 1: Validation of UBA1 Knockdown by qRT-PCR and Western Blot
| Cell Line | Treatment | UBA1 mRNA Level (Relative to NT Control) | UBA1 Protein Level (Relative to NT Control) |
| HEK293T | Non-Targeting (NT) shRNA | 1.00 ± 0.08 | 1.00 ± 0.12 |
| HEK293T | UBA1 shRNA #1 | 0.25 ± 0.04 | 0.31 ± 0.07 |
| HEK293T | UBA1 shRNA #2 | 0.38 ± 0.06 | 0.45 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Phenotypic Effects of this compound Treatment and UBA1 Knockdown
| Cell Line | Treatment | Cell Viability (IC50) | Apoptosis Rate (% Annexin V Positive) |
| HEK293T | DMSO (Vehicle Control) | > 100 µM | 5.2 ± 1.1% |
| HEK293T | This compound | 15.5 µM | 45.8 ± 4.2% |
| HEK293T | Non-Targeting (NT) shRNA | N/A | 6.1 ± 1.5% |
| HEK293T | UBA1 shRNA #1 | N/A | 42.3 ± 3.8% |
| HEK293T | UBA1 shRNA #2 | N/A | 35.7 ± 3.1% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (e.g., pLKO.1-puro) with UBA1-targeting or non-targeting sequence
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Polybrene
Procedure:
-
Day 1: Seeding Packaging Cells: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 4 & 5: Viral Harvest: Harvest the supernatant containing the lentiviral particles 48 and 72 hours post-transfection. The supernatant can be filtered through a 0.45 µm filter to remove cellular debris and stored at -80°C.
-
Day 6: Transduction: Seed the target cells (e.g., HEK293T) to be 50-70% confluent on the day of transduction.[8] Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene to enhance transduction efficiency.[8][9]
-
Day 8 onwards: Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL).[8][9][11] Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
Protocol 2: Validation of UBA1 Knockdown by qRT-PCR
This protocol is for quantifying the reduction in UBA1 mRNA levels.[12][13][14][15][16]
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for UBA1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from the stable UBA1 knockdown and non-targeting control cell lines using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for UBA1 and the housekeeping gene, and qPCR master mix.
-
Data Analysis: Calculate the relative expression of UBA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[15]
Protocol 3: Validation of UBA1 Knockdown by Western Blot
This protocol is for confirming the reduction in UBA1 protein levels.[17][18][19][20]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UBA1
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[17]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[17][19]
-
Antibody Incubation: Incubate the membrane with the primary antibodies for UBA1 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using image analysis software.[17]
Visualizations
References
- 1. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. UBA1 - Wikipedia [en.wikipedia.org]
- 5. Uba1 - Proteopedia, life in 3D [proteopedia.org]
- 6. Precision RNAi using synthetic shRNAmir target sites [elifesciences.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 13. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 16. qiagen.com [qiagen.com]
- 17. benchchem.com [benchchem.com]
- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
Monitoring Target Engagement of TAK-243 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 initiates the ubiquitination cascade, a critical process for maintaining protein homeostasis.[1] Dysregulation of the UPS is a hallmark of various cancers, making UBA1 a compelling therapeutic target.[1][2] TAK-243 acts via a mechanism-based, substrate-assisted inhibition by forming a covalent adduct with ubiquitin in an ATP-dependent manner.[3][4] This TAK-243-ubiquitin adduct then binds tightly to UBA1, preventing the subsequent processing of ubiquitin and effectively shutting down the ubiquitination cascade.[1][3] This disruption of protein homeostasis leads to proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6]
These application notes provide detailed protocols for monitoring the target engagement of TAK-243 in a cellular context, a critical step in both preclinical research and clinical development. The described methods will enable researchers to verify the mechanism of action, assess the potency, and understand the downstream cellular consequences of UBA1 inhibition by TAK-243.
Data Presentation
The following tables summarize the quantitative data on TAK-243's efficacy and its impact on the ubiquitin system in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration |
| NCI-H1184 | Small Cell Lung Cancer | 10 | 3 days |
| NCI-H146 | Small Cell Lung Cancer | 15.8 (median for 26 SCLC lines) | 3 days |
| SBC-5 | Small Cell Lung Cancer | 15.8 (median for 26 SCLC lines) | 3 days |
| SHP77 | Small Cell Lung Cancer | 15.8 (median for 26 SCLC lines) | 3 days |
| NCI-H196 | Small Cell Lung Cancer | 367.3 | 3 days |
| CU-ACC1 | Adrenocortical Carcinoma | 28.5 | 72 hours |
| CU-ACC2 | Adrenocortical Carcinoma | 23.6 | 72 hours |
| NCI-H295R | Adrenocortical Carcinoma | 14.1 | 72 hours |
| OCI-AML2 | Acute Myeloid Leukemia | 23 | Not Specified |
| KB-3-1 | Epidermoid Carcinoma | 163 | Not Specified |
| KB-C2 | Epidermoid Carcinoma (ABCB1-overexpressing) | 6096 | Not Specified |
| SW620 | Colorectal Adenocarcinoma | 70 | Not Specified |
| SW620/Ad300 | Colorectal Adenocarcinoma (ABCB1-overexpressing) | 1991 | Not Specified |
| HEK293/pcDNA3.1 | Embryonic Kidney | 42 | Not Specified |
| HEK293/ABCB1 | Embryonic Kidney (ABCB1-overexpressing) | 441 | Not Specified |
Table 2: Quantitative Western Blot Analysis of Ubiquitination Markers Following TAK-243 Treatment
| Cell Line | Treatment | Fold Change in Polyubiquitinated Proteins | Fold Change in Free Ubiquitin |
| HCT-116 | 1 µM TAK-243, 4h | >8-fold decrease | Significant increase |
| OCI-AML2 | 100 nM TAK-243, 3h | Significant decrease | Significant increase |
| OCI-AML2 | 1000 nM TAK-243, 3h | Significant decrease | Significant increase |
| CU-ACC1 | 500 nM TAK-243, 2h | ~50% decrease | ~2-fold increase |
| CU-ACC1 | 500 nM TAK-243, 4h | ~75% decrease | ~2.5-fold increase |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the TAK-243 mechanism of action and the workflows for the key experimental protocols.
Experimental Protocols
Protocol 1: Western Blot Analysis of Ubiquitination Status
This protocol details the assessment of changes in global ubiquitination, free ubiquitin levels, and the accumulation of specific proteins following TAK-243 treatment.
Materials:
-
Cancer cell lines (e.g., HCT-116, OCI-AML2, CU-ACC1)
-
Complete cell culture medium
-
TAK-243 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin (total), anti-UBA1, and antibodies against specific proteins of interest (e.g., c-Myc, p53).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of TAK-243 (e.g., 10 nM - 1 µM) or DMSO as a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for UBA1 Target Engagement
This protocol is designed to confirm the direct binding of TAK-243 to UBA1 in intact cells based on ligand-induced thermal stabilization.[3][4]
Materials:
-
Cancer cell lines (e.g., OCI-AML2)
-
Complete cell culture medium
-
TAK-243 (stock solution in DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with the desired concentrations of TAK-243 or DMSO for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for each treatment condition at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Perform Western blot analysis for UBA1 as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for UBA1 at each temperature.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature for both vehicle and TAK-243-treated samples.
-
Plot the normalized soluble UBA1 fraction against the temperature to generate melting curves. A rightward shift in the melting curve for TAK-243-treated samples indicates target engagement.
-
Protocol 3: Proximity Ligation Assay (PLA) for UBA1-Ubiquitin Interaction
This protocol allows for the in situ visualization and quantification of the interaction between UBA1 and ubiquitin, which is disrupted by TAK-243.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips
-
TAK-243
-
Formaldehyde (B43269) or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (provided with PLA kit)
-
Primary antibodies: rabbit anti-UBA1 and mouse anti-ubiquitin
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents (provided with PLA kit)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips.
-
Treat cells with TAK-243 or DMSO as a control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Wash again and permeabilize with permeabilization buffer for 10 minutes.
-
-
PLA Protocol:
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with a mixture of primary antibodies (anti-UBA1 and anti-ubiquitin) overnight at 4°C.
-
Wash and incubate with the PLA probes for 1 hour at 37°C.
-
Wash and perform the ligation reaction for 30 minutes at 37°C.
-
Wash and perform the amplification reaction with fluorescently labeled oligonucleotides for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash and mount the slides with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.
-
Quantify the number of PLA spots per cell using image analysis software. A decrease in PLA signals in TAK-243-treated cells indicates the disruption of the UBA1-ubiquitin interaction.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively monitor the target engagement of TAK-243 in cellular models. By employing these methods, scientists can gain valuable insights into the molecular mechanisms of UBA1 inhibition and accelerate the development of this promising anti-cancer therapeutic. The use of Western blotting, CETSA, and PLA offers a multi-faceted approach to confirm the direct binding of TAK-243 to UBA1 and to quantify its downstream effects on the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Proximity ligation assay to study protein–protein interactions of proteins on two different cells | Semantic Scholar [semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient-Derived Organoid (PDO) Culture with MLN7243
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture of patient-derived organoids (PDOs) and the subsequent investigation of the effects of MLN7243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.
Introduction to Patient-Derived Organoids and MLN7243
Patient-derived organoids are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient tumor.[1][2] These "mini-tumors" are valuable tools for preclinical drug screening and personalized medicine.[2] MLN7243 (also known as TAK-243) is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE), the apex enzyme in the ubiquitin-proteasome system (UPS).[3][4] By inhibiting UAE, MLN7243 disrupts the ubiquitination cascade, leading to an accumulation of unfolded or misfolded proteins, which in turn induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells.[5][6]
Data Presentation: Efficacy of MLN7243
The following tables summarize the in vitro efficacy of MLN7243 across various cancer cell lines and patient-derived organoids.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) of MLN7243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 10.2 - 367.3 (cell viability) |
| NCI-H295R | Adrenocortical Carcinoma | 15.8 (cell viability) |
| CU-ACC1 | Adrenocortical Carcinoma | 15.8 (cell viability) |
| CU-ACC2 | Adrenocortical Carcinoma | 15.8 (cell viability) |
| SCLC cell lines (median) | Small-Cell Lung Cancer | 15.8 (cell viability) |
Data compiled from multiple sources, specific experimental conditions may vary.
Table 2: In Vitro 50% Inhibitory Concentration (IC50) of MLN7243 in Patient-Derived Organoids (PDOs)
| PDO Line | Cancer Type | IC50 (nM) |
| ACC PDOs (various) | Adrenocortical Carcinoma | Cytotoxic at nanomolar levels |
Data suggests efficacy in the nanomolar range; specific IC50 values may vary between individual PDO lines.[5][7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of MLN7243 and the general experimental workflow.
Caption: Mechanism of action of MLN7243.
Caption: Experimental workflow for PDO culture and MLN7243 treatment.
Experimental Protocols
The following are detailed protocols for the establishment of colorectal and pancreatic cancer PDOs, followed by a protocol for MLN7243 treatment and viability assessment.
Protocol 1: Establishment of Human Colorectal Cancer (CRC) Patient-Derived Organoids
This protocol is adapted from established methods for generating CRC organoids.[8][9]
Materials:
-
Freshly resected primary CRC tissue
-
DMEM/F12 with HEPES and GlutaMAX
-
Penicillin-Streptomycin (100x)
-
Gentle Cell Dissociation Reagent
-
DMEM with 1% Bovine Serum Albumin (BSA)
-
Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
-
IntestiCult™ Organoid Growth Medium (Human)
-
24-well tissue culture plates
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh CRC tissue in a sterile container with ice-cold DMEM/F12.
-
In a sterile biosafety cabinet, wash the tissue sample with 10 mL of ice-cold PBS. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat the wash.
-
Transfer the tissue to a sterile petri dish and mince it into ~5 mm pieces using sterile scissors.
-
-
Tissue Dissociation:
-
Transfer the minced tissue to a 15 mL conical tube.
-
Add 10 mL of Gentle Cell Dissociation Reagent.
-
Incubate at 37°C on a rocking platform at medium speed for 60 minutes.
-
Centrifuge at 290 x g for 5 minutes and aspirate the supernatant.
-
-
Crypt Isolation:
-
Resuspend the pellet in 1 mL of ice-cold DMEM + 1% BSA. Pre-wet pipette tips with this solution to prevent crypts from sticking.
-
Vigorously pipette up and down 20 times with a 1 mL pipette to release the crypts.
-
-
Organoid Seeding:
-
Centrifuge the crypt suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the pellet in an appropriate volume of thawed Basement Membrane Matrix on ice.
-
Plate 50 µL domes of the cell-matrix mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 10-20 minutes to solidify the domes.
-
Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the domes, dissociating the organoids, and re-plating in fresh matrix and media.
-
Protocol 2: Establishment of Human Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids
This protocol is based on established methods for generating PDAC organoids.[1][10][11]
Materials:
-
Freshly resected PDAC tissue or patient-derived xenograft (PDX) tumor
-
Advanced DMEM/F12
-
Penicillin-Streptomycin (100x), GlutaMAX (100x), HEPES (1 M)
-
Collagenase Type IV (10 mg/mL)
-
Dispase (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix
-
Pancreatic Organoid Growth Medium (see specific formulations in cited literature)
-
12-well tissue culture plates
Procedure:
-
Tissue Preparation:
-
Obtain PDAC tissue and transport it in ice-cold Advanced DMEM/F12.
-
In a sterile hood, wash the tissue with cold PBS and mince it into small pieces (<2 mm).
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 15 mL conical tube with a digestion solution containing Collagenase IV and Dispase in Advanced DMEM/F12.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtered suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of Pancreatic Organoid Growth Medium and Basement Membrane Matrix.
-
Plate 50 µL domes into a pre-warmed 12-well plate.
-
-
Solidification and Culture:
-
Incubate at 37°C for 20-30 minutes to solidify the domes.
-
Add 1 mL of Pancreatic Organoid Growth Medium to each well.
-
Culture at 37°C and 5% CO2, changing the medium every 3-4 days.
-
Protocol 3: MLN7243 Treatment and Viability Assessment of PDOs
This protocol outlines the treatment of established PDOs with MLN7243 and the subsequent assessment of cell viability.
Materials:
-
Established PDO cultures
-
MLN7243 (TAK-243)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate organoid culture medium
-
384-well clear-bottom, white-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest and dissociate established PDOs into small fragments or single cells.
-
Count the viable cells or organoid fragments.
-
Resuspend the organoids in a mixture of culture medium and Basement Membrane Matrix (e.g., 10% Matrigel).
-
Seed a standardized number of organoids (e.g., 1,000 viable cells or a specific number of fragments) per well of a 384-well plate.
-
-
MLN7243 Preparation and Treatment:
-
Prepare a stock solution of MLN7243 in DMSO.
-
Create a serial dilution of MLN7243 in the appropriate organoid culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
After allowing the organoids to recover for 48 hours post-plating, carefully remove the existing medium and add the medium containing the different concentrations of MLN7243 or vehicle control.
-
-
Incubation:
-
Incubate the treated organoids at 37°C and 5% CO2 for a defined period, typically 72 hours.[7]
-
-
Cell Viability Assessment using CellTiter-Glo® 3D:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
These protocols provide a framework for investigating the therapeutic potential of MLN7243 in patient-derived organoid models. Researchers should optimize these protocols based on the specific characteristics of their PDO lines and experimental goals.
References
- 1. Isolation and Characterization of Patient-derived Pancreatic Ductal Adenocarcinoma Organoid Models [jove.com]
- 2. Frontiers | Pancreatic Cancer Patient-Derived Organoid Platforms: A Clinical Tool to Study Cell- and Non-Cell-Autonomous Mechanisms of Treatment Response [frontiersin.org]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. Establishing Pancreatic Cancer Organoids from EUS-Guided Fine-Needle Biopsy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAK-243 Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBA1 inhibitor, TAK-243. The information is designed to address specific experimental issues related to cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing unexpected resistance to TAK-243. What are the common mechanisms of resistance?
A1: Several mechanisms can contribute to both intrinsic and acquired resistance to TAK-243 in cancer cells. The most commonly reported mechanisms include:
-
Overexpression of ATP-binding cassette (ABC) transporters: Specifically, ABCB1 (also known as MDR1 or P-glycoprotein) and ABCG2 (BCRP) can actively efflux TAK-243 from the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]
-
Mutations in the UBA1 gene: Missense mutations within the adenylation domain of UBA1, the direct target of TAK-243, can prevent the drug from binding effectively.[4][5][6] Specific reported mutations include Y583C and A580S.[4][5]
-
Alterations in cellular signaling pathways:
-
Resistance-associated pathways: Enrichment of genes involved in cellular respiration, translation, and neurodevelopment has been associated with TAK-243 resistance.[7][8][9]
-
Sensitivity-associated pathways: Conversely, sensitivity to TAK-243 is often linked to gene sets involved in the cell cycle, DNA and chromatin organization, and the DNA damage response.[7][8][9]
-
-
Induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress: While TAK-243 induces ER stress as part of its cytotoxic mechanism, some cancer cells can adapt to this stress, leading to resistance.[10][11] The protein GRP78 is a key regulator of the UPR and its overexpression can contribute to resistance.[11]
Q2: I suspect my cells are overexpressing ABC transporters. How can I confirm this and what can I do to overcome this resistance?
A2: To confirm the involvement of ABC transporters in TAK-243 resistance, you can perform the following experiments:
-
Quantitative PCR (qPCR) or Western Blotting: Measure the mRNA and protein expression levels of ABCB1 and ABCG2 in your resistant cells compared to a sensitive parental cell line.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) to functionally assess the efflux pump activity.
-
Pharmacological Inhibition: Treat your resistant cells with TAK-243 in combination with known inhibitors of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143). A significant increase in sensitivity to TAK-243 in the presence of the inhibitor would confirm the role of the respective transporter.[1]
To overcome this resistance, consider co-administering TAK-243 with a potent and specific ABC transporter inhibitor.
Q3: How can I determine if my resistant cells have a mutation in the UBA1 gene?
A3: To identify mutations in the UBA1 gene, you should:
-
Isolate genomic DNA from both your TAK-243 resistant and sensitive parental cell lines.
-
Amplify the coding region of the UBA1 gene using Polymerase Chain Reaction (PCR). Pay special attention to the exons that encode the adenylation domain (exons 12-16 and 23-24 have been noted as potential mutation hotspots).[5][6]
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify any nucleotide changes that result in an amino acid substitution.
-
Compare the sequences from the resistant and sensitive cells to pinpoint the specific mutation.
Q4: Are there any known synergistic drug combinations that can overcome TAK-243 resistance?
A4: Yes, several studies have shown that TAK-243 can act synergistically with other anti-cancer agents, potentially overcoming resistance. These include:
-
Genotoxic agents: TAK-243 has shown synergy with cisplatin/etoposide chemotherapy and PARP inhibitors like olaparib, particularly in small-cell lung cancer models.[8][9]
-
BCL2 inhibitors: Combination with BCL2 inhibitors such as navitoclax (B1683852) and venetoclax (B612062) has demonstrated synergistic effects in adrenocortical carcinoma models.[2]
-
Proteasome inhibitors: TAK-243 has been shown to be effective in cell models that have acquired resistance to proteasome inhibitors like bortezomib (B1684674) and carfilzomib.[10]
-
GRP78 inhibitors: The GRP78 inhibitor HA15 has been shown to synergistically enhance the sensitivity of glioblastoma cells to TAK-243.[11]
Troubleshooting Guides
Issue: Inconsistent IC50 values for TAK-243 in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform STR profiling to ensure cell line identity. |
| Variations in cell density | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Inconsistent drug preparation | Prepare fresh stock solutions of TAK-243 regularly. Aliquot and store at the recommended temperature to avoid freeze-thaw cycles. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to drugs. |
Issue: Difficulty generating a TAK-243 resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Start with a low concentration of TAK-243 (around the IC20-IC30) and gradually increase the concentration in a stepwise manner over several weeks to months. |
| Cell line intolerance to prolonged drug exposure | Use an intermittent dosing schedule (e.g., treat for 3 days, followed by 4 days of recovery in drug-free media) to allow for the selection of resistant clones. |
| Low frequency of resistant clones | Start with a larger population of cells to increase the probability of selecting for pre-existing resistant cells. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of TAK-243 in Parental and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Mechanism | TAK-243 IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 | Epidermoid Carcinoma | Parental | ~10 | - | [1] |
| KB-C2 | Epidermoid Carcinoma | ABCB1 Overexpression | ~375 | 37.45 | [1] |
| HEK293/pcDNA3.1 | Embryonic Kidney | Parental | ~20 | - | [1] |
| HEK293/ABCB1 | Embryonic Kidney | ABCB1 Overexpression | ~212 | 10.62 | [1] |
| SW620 | Colorectal Cancer | Parental | ~15 | - | [1] |
| SW620/Ad300 | Colorectal Cancer | ABCB1 Overexpression | ~427 | 28.46 | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | Parental | 23 | - | [5][6] |
| OCI-AML2-Resistant | Acute Myeloid Leukemia | UBA1 Y583C Mutation | 757 | 33 | [5][6] |
| MM1.S | Multiple Myeloma | Sensitive | 25 | - | [10] |
| U266 | Multiple Myeloma | Less Sensitive | 250 | - | [10] |
| RPMI 8226 | Multiple Myeloma | Less Sensitive | >1000 | - | [10] |
Note: IC50 values are approximate and can vary between experiments.
Key Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Objective: To measure the cytotoxic effect of TAK-243 and determine the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TAK-243 in complete growth medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of TAK-243. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for ABCB1 and UBA1
-
Objective: To determine the protein expression levels of the ABCB1 transporter and the UBA1 enzyme.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ABCB1, UBA1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare expression levels between different cell lines.
-
Visualizations
Caption: Overview of TAK-243 action and resistance mechanisms in cancer cells.
Caption: Workflow for identifying the mechanism of TAK-243 resistance.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRP78 blockade overcomes intrinsic resistance to UBA1 inhibitor TAK-243 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of MDR1 in TAK-243 Drug Efflux
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments investigating the role of Multidrug Resistance Protein 1 (MDR1) in the efflux of the investigational drug TAK-243.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAK-243?
TAK-243 is a potent and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1] By inhibiting UAE, TAK-243 disrupts the ubiquitination cascade, leading to an accumulation of unfolded proteins, proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
Q2: Is TAK-243 a substrate for MDR1 (P-glycoprotein)?
Yes, studies have demonstrated that TAK-243 is a substrate for the MDR1 transporter (also known as P-glycoprotein or ABCB1).[1][3][4] This means that cancer cells overexpressing MDR1 can actively pump TAK-243 out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effects.[4]
Q3: How does MDR1-mediated efflux affect the efficacy of TAK-243?
Overexpression of MDR1 is a significant mechanism of resistance to TAK-243.[4] Cell lines engineered to overexpress MDR1, or those with acquired resistance, show a markedly decreased sensitivity to TAK-243, as indicated by higher IC50 values.[4][5] This resistance can be reversed by co-treatment with MDR1 inhibitors, which block the efflux pump and restore the intracellular concentration of TAK-243.[5]
Q4: What are some common MDR1 inhibitors that can be used in my experiments?
Verapamil is a well-characterized first-generation MDR1 inhibitor commonly used in in vitro studies to confirm MDR1-mediated efflux.[5] Other inhibitors include cyclosporine A and the more potent, third-generation inhibitor tariquidar. When selecting an inhibitor, it is crucial to consider its specificity and potential off-target effects.
Q5: Will TAK-243 treatment induce the expression of MDR1 in cancer cells?
Based on current research, short-term treatment (up to 10 days) with TAK-243 does not appear to significantly alter the protein expression level of MDR1 in cancer cells.[5] However, the effects of long-term exposure or higher concentrations of TAK-243 on MDR1 expression require further investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of TAK-243 and MDR1.
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or contamination.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use freshly prepared drug dilutions from a validated stock solution for each experiment. Regularly check cell cultures for any signs of contamination.
-
-
Possible Cause: Heterogeneity in MDR1 expression within the cell population.
-
Solution: Use a single-cell cloned population of MDR1-overexpressing cells if possible. Alternatively, regularly verify MDR1 expression levels using Western blotting or flow cytometry.
-
Issue 2: No significant difference in TAK-243 sensitivity between parental and supposed MDR1-overexpressing cell lines.
-
Possible Cause: Low or loss of MDR1 expression in the resistant cell line.
-
Solution: Confirm MDR1 protein expression and localization to the cell membrane using Western blotting and immunofluorescence, respectively. Perform a functional assay, such as a rhodamine 123 efflux assay, to verify that the expressed MDR1 is active.
-
-
Possible Cause: The parental cell line has high endogenous expression of other efflux pumps that can transport TAK-243.
-
Solution: Characterize the expression profile of other ABC transporters (e.g., MRP1, BCRP) in your parental cell line. Use specific inhibitors for other transporters if necessary to isolate the effect of MDR1.
-
Issue 3: MDR1 inhibitor does not effectively sensitize resistant cells to TAK-243.
-
Possible Cause: The concentration of the MDR1 inhibitor is too low or the incubation time is insufficient.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the MDR1 inhibitor that is non-toxic to the cells but effectively inhibits MDR1. Ensure adequate pre-incubation time with the inhibitor before adding TAK-243.
-
-
Possible Cause: The cells have developed additional, MDR1-independent resistance mechanisms.
-
Solution: Investigate other potential resistance mechanisms, such as alterations in the ubiquitin-proteasome system or upregulation of anti-apoptotic proteins.
-
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of TAK-243 against various cancer cell lines, highlighting the impact of MDR1 expression.
Table 1: IC50 Values of TAK-243 in Parental and MDR1-Overexpressing Cell Lines
| Cell Line Pair | Parental Cell Line IC50 (nM) | MDR1-Overexpressing Cell Line IC50 (nM) | Resistance Fold | Reference |
| KB-3-1 / KB-C2 | 1.8 ± 0.2 | 67.4 ± 5.3 | 37.45 | [5] |
| HEK293 / HEK293/ABCB1 | 3.5 ± 0.5 | 37.2 ± 3.8 | 10.62 | [5] |
| SW620 / SW620/Ad300 | 4.2 ± 0.6 | 119.5 ± 11.2 | 28.46 | [5] |
| NCI-H295R (High MDR1) | - | 86 | - | [6] |
| CU-ACC1 (High MDR1) | - | ~75 | - | [1] |
| CU-ACC2 (Low MDR1) | - | ~20 | - | [1] |
Table 2: Effect of MDR1 Inhibitor (Verapamil) on TAK-243 IC50 in MDR1-Overexpressing Cells
| Cell Line | TAK-243 IC50 (nM) | TAK-243 + Verapamil (5 µM) IC50 (nM) | Fold Reversal | Reference |
| KB-C2 | 67.4 ± 5.3 | 5.7 ± 0.8 | 11.8 | [5] |
| HEK293/ABCB1 | 37.2 ± 3.8 | 6.6 ± 0.9 | 5.6 | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of TAK-243.
-
Materials:
-
Parental and MDR1-overexpressing cells
-
Complete cell culture medium
-
TAK-243
-
MDR1 inhibitor (e.g., verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of TAK-243, with or without a fixed concentration of an MDR1 inhibitor.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Intracellular TAK-243 Accumulation Assay (HPLC)
This protocol measures the intracellular concentration of TAK-243.
-
Materials:
-
Parental and MDR1-overexpressing cells
-
TAK-243
-
MDR1 inhibitor (e.g., verapamil)
-
Ice-cold PBS
-
HPLC system
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with a defined concentration of TAK-243, with or without an MDR1 inhibitor, for a specified time (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with acetonitrile and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris.
-
Analyze the supernatant using a validated HPLC method to quantify the concentration of TAK-243.
-
Normalize the drug concentration to the total protein content of the cell lysate.
-
3. Rhodamine 123 Efflux Assay (Flow Cytometry)
This is a functional assay to assess MDR1 activity.
-
Materials:
-
Parental and MDR1-overexpressing cells
-
Rhodamine 123
-
MDR1 inhibitor (e.g., verapamil)
-
Phenol (B47542) red-free culture medium
-
Flow cytometer
-
-
Procedure:
-
Harvest and resuspend cells in phenol red-free medium.
-
Load the cells with rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess rhodamine 123.
-
Resuspend the cells in fresh medium, with or without an MDR1 inhibitor.
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high MDR1 activity will show lower fluorescence due to the efflux of rhodamine 123.
-
Visualizations
Caption: MDR1 actively transports TAK-243 out of the cell, reducing its ability to inhibit UBA1.
Caption: Key experimental workflows to study TAK-243 as an MDR1 substrate.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: ABCG2 Transporter and MLN7243 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the relationship between the ABCG2 transporter and resistance to the ubiquitin-activating enzyme (UAE) inhibitor, MLN7243 (also known as TAK-243).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between the ABCG2 transporter and MLN7243?
A1: The ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is a key mediator of multidrug resistance (MDR) in cancer.[1][2] Research has demonstrated that MLN7243, a small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), is a potent substrate for the ABCG2 transporter.[1][2][3] Consequently, cancer cells that overexpress ABCG2 can actively pump MLN7243 out of the cell, reducing its intracellular concentration and leading to drug resistance.[1][2] Even low endogenous expression of ABCG2 may be sufficient to confer resistance to MLN7243.[2][3]
Q2: How can I determine if MLN7243 is a substrate of ABCG2 in my cell line?
A2: You can perform several experiments to verify this:
-
Cytotoxicity Assays: Compare the IC50 value of MLN7243 in your parental cell line versus an ABCG2-overexpressing cell line. A significantly higher IC50 in the ABCG2-overexpressing cells indicates resistance.[1][2]
-
Reversal of Resistance: Treat the ABCG2-overexpressing cells with a known ABCG2 inhibitor (e.g., Ko143) in combination with MLN7243.[1] A subsequent decrease in the IC50 of MLN7243 suggests that its resistance is mediated by ABCG2.[1][2]
-
Drug Efflux Assays: Directly measure the intracellular accumulation of MLN7243 in parental and ABCG2-overexpressing cells using techniques like HPLC.[1][3] Lower accumulation in ABCG2-overexpressing cells, which can be reversed by an ABCG2 inhibitor, confirms that MLN7243 is an ABCG2 substrate.[1][2]
-
ATPase Assay: The activity of ABC transporters is fueled by ATP hydrolysis. An increase in ABCG2's ATPase activity in the presence of MLN7243 indicates a direct interaction and that the drug is a substrate.[1][3]
Q3: Does MLN7243 also inhibit the function of the ABCG2 transporter?
A3: No, current evidence suggests that while MLN7243 is a substrate of ABCG2, it does not competitively inhibit the efflux of other known ABCG2 substrates.[2][3] For example, studies have shown that MLN7243 does not affect the intracellular accumulation of the ABCG2 substrate mitoxantrone (B413).[2] This indicates that MLN7243 is unlikely to act as an MDR reversal agent for other chemotherapeutics transported by ABCG2.[2][3]
Troubleshooting Guides
Problem 1: My ABCG2-overexpressing cell line is not showing resistance to MLN7243.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low or Lost ABCG2 Expression | Verify ABCG2 protein expression levels via Western blot. Passage number and culture conditions can sometimes lead to a decrease in the expression of the transfected or selected gene. |
| Incorrect Assay Conditions | Ensure the cell seeding density is optimal and consistent across all plates.[4] Cell density can affect drug response.[4] Also, confirm the confluency of cells at the time of drug treatment. |
| MLN7243 Degradation | Prepare fresh dilutions of MLN7243 for each experiment. Check the storage conditions and expiration date of the compound. |
| Inappropriate Assay Duration | The duration of the drug treatment should be sufficient for differences in cell viability to become apparent, ideally allowing for at least one to two cell divisions.[5] |
| Cell Line Specific Factors | The parental cell line used to generate the ABCG2-overexpressing line may have other inherent resistance mechanisms or express other transporters that could mask the effect of ABCG2.[6] |
Problem 2: The ABCG2 inhibitor does not reverse MLN7243 resistance in my cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity | Test the activity of the ABCG2 inhibitor (e.g., Ko143) with a known and validated ABCG2 substrate (e.g., mitoxantrone or pheophorbide a) to confirm its efficacy in your cell system. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration of the ABCG2 inhibitor for your specific cell line. |
| Off-Target Effects of the Inhibitor | Some inhibitors may have off-target effects that could influence cell viability independently of ABCG2 inhibition. Include an inhibitor-only control group in your experiments. |
| Presence of Other Resistance Mechanisms | The cells may have developed additional, non-ABCG2-mediated resistance mechanisms to MLN7243.[6] Consider investigating the expression of other ABC transporters like ABCB1 and ABCC1.[2] |
Quantitative Data Summary
Table 1: Cytotoxicity of MLN7243 in Parental and ABCG2-Overexpressing Cell Lines
| Cell Line | ABCG2 Expression | MLN7243 IC50 (nM) | Resistance Fold | Reference |
| S1 | Parental | 0.8 ± 0.1 | - | [1] |
| S1-M1-80 | Overexpressing | >1000 | >1250 | [1] |
| NCI-H460 | Parental | 20.5 ± 2.1 | - | [1] |
| NCI-H460/TPT10 | Overexpressing | 185.4 ± 15.3 | 9.0 | [1] |
| HEK293 | Parental | 35.6 ± 3.2 | - | [1] |
| HEK293/ABCG2-WT | Transfected | 289.7 ± 25.4 | 8.1 | [1] |
Table 2: Effect of ABCG2 Inhibitor Ko143 on MLN7243 Cytotoxicity
| Cell Line | Treatment | MLN7243 IC50 (nM) | Fold Reversal | Reference |
| S1-M1-80 | MLN7243 | >1000 | - | [1] |
| S1-M1-80 | MLN7243 + Ko143 (0.5 µM) | 1.2 ± 0.2 | >833 | [1] |
| NCI-H460/TPT10 | MLN7243 | 185.4 ± 15.3 | - | [1] |
| NCI-H460/TPT10 | MLN7243 + Ko143 (0.5 µM) | 22.1 ± 1.9 | 8.4 | [1] |
| HEK293/ABCG2-WT | MLN7243 | 289.7 ± 25.4 | - | [1] |
| HEK293/ABCG2-WT | MLN7243 + Ko143 (0.5 µM) | 38.9 ± 3.5 | 7.4 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine MLN7243 IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MLN7243 for 72 hours. For reversal experiments, co-incubate with a fixed, non-toxic concentration of an ABCG2 inhibitor (e.g., 0.5 µM Ko143).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Intracellular Accumulation Assay using HPLC
-
Cell Culture: Grow parental and ABCG2-overexpressing cells to 80-90% confluency in 6-well plates.
-
Drug Incubation: Incubate the cells with a specified concentration of MLN7243 for a defined period (e.g., 2 hours) at 37°C. For reversal experiments, pre-incubate with an ABCG2 inhibitor for 1 hour before adding MLN7243.
-
Cell Lysis: Wash the cells with ice-cold PBS, and then lyse the cells.
-
Sample Preparation: Precipitate the proteins from the cell lysate and collect the supernatant.
-
HPLC Analysis: Analyze the concentration of MLN7243 in the supernatant using a validated HPLC method.
-
Data Normalization: Normalize the MLN7243 concentration to the total protein content of the cell lysate.
Visualizations
Caption: ABCG2-mediated efflux of MLN7243 reduces its intracellular concentration and efficacy.
Caption: Workflow for confirming ABCG2-mediated MLN7243 resistance.
References
- 1. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]
- 2. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TAK-243 concentration to avoid off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1). Our goal is to help you optimize your experimental conditions to ensure on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAK-243?
A1: TAK-243 is a potent and selective small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] It functions as a mechanism-based inhibitor. In an ATP-dependent reaction, TAK-243 forms a covalent adduct with ubiquitin. This TAK-243-ubiquitin adduct then binds tightly to the adenylation site of UAE, preventing the enzyme from activating further ubiquitin molecules.[1] This action effectively halts the entire ubiquitination cascade.[1] As UAE is the primary E1 enzyme regulating the ubiquitin conjugation cascade, its inhibition disrupts protein homeostasis, leading to proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells.[1][3][4]
Q2: What are the known off-target effects of TAK-243?
A2: While TAK-243 is highly potent against UBA1, it can exhibit activity against other related E1 enzymes. The primary off-target effects are on UBA6 (Fat10-activating enzyme) and NAE (NEDD8-activating enzyme).[5][6] However, its inhibitory activity is significantly weaker against other E1 enzymes like SAE (SUMO-activating enzyme), UBA7 (ISG15-activating enzyme), and ATG7 (autophagy-activating enzyme).[5][6] Additionally, TAK-243 has been identified as a substrate for ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2, which can lead to its efflux from cells and contribute to drug resistance.[7][8][9] It shows minimal activity against a wide range of kinases and receptors.[5][6]
Q3: What is a typical starting concentration for in vitro experiments?
A3: The effective concentration of TAK-243 in vitro is cell-line dependent and can range from nanomolar to low micromolar. For initial experiments, a concentration range of 0.01 µM to 1.0 µM is recommended.[6] Cytotoxicity assays (EC50/IC50) typically show activity in the nanomolar range for sensitive cell lines.[10][11][12] For example, in Small-Cell Lung Cancer (SCLC) cell lines, the median EC50 was 15.8 nmol/L.[11] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How can I confirm that TAK-243 is active in my cells?
A4: The most direct way to confirm TAK-243 activity is to assess the levels of ubiquitinated proteins by Western blot. Treatment with TAK-243 should lead to a dose- and time-dependent decrease in total polyubiquitinated proteins and an accumulation of free ubiquitin.[10] You can also probe for the ubiquitination status of specific proteins, such as histone H2B.[5] Another indicator of target engagement is the accumulation of short-lived proteins that are normally targeted for degradation by the proteasome, such as c-Myc and p53.[5][13]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to UAE inhibition. | Perform a detailed dose-response curve starting from a lower concentration range (e.g., 1-10 nM) to determine the precise IC50 value for your specific cell line. |
| Off-target effects at higher concentrations. | If using concentrations above 1 µM, consider the possibility of off-target effects. Cross-reference your results with data on TAK-243's selectivity profile (see FAQ Q2). |
| Incorrect concentration calculation or dilution. | Double-check all calculations and ensure proper dilution of the stock solution. It is advisable to prepare fresh dilutions for each experiment. |
Issue 2: Lack of expected phenotype (e.g., no cell death, no change in protein ubiquitination).
| Possible Cause | Troubleshooting Step |
| Cell line expresses high levels of ABC transporters (ABCB1/MDR1 or ABCG2). | Check the expression level of ABCB1 and ABCG2 in your cell line. If high, consider co-treatment with an inhibitor of these transporters (e.g., verapamil (B1683045) for ABCB1) to increase intracellular TAK-243 concentration.[7][14] |
| Insufficient incubation time. | The effects of TAK-243 on protein ubiquitination can be observed as early as 2-4 hours, while apoptosis may require longer incubation (24-72 hours).[10] Perform a time-course experiment to determine the optimal treatment duration. |
| TAK-243 degradation. | Ensure proper storage of TAK-243 stock solutions (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. |
| Cellular resistance mechanisms. | Some cell lines may have inherent or acquired resistance to UPS inhibitors.[7] Consider using a different cell line or investigating alternative therapeutic strategies. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of TAK-243 Against E1 Enzymes
| Enzyme | IC50 (nM) |
| UAE (UBA1) | 1 ± 0.2 [6] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3[5][6] |
| NAE (NEDD8-activating enzyme) | 28 ± 11[5][6] |
| SAE (SUMO-activating enzyme) | 850 ± 180[5][6] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100[5][6] |
| ATG7 (autophagy-activating enzyme) | >10,000[5][6] |
Table 2: In Vitro Cytotoxicity (EC50/IC50) of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) |
| NCI-H1184 | Small-Cell Lung Cancer | 10[1] |
| NCI-H196 | Small-Cell Lung Cancer | 367[1] |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100[1] |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100[1] |
| NCI-H295R | Adrenocortical Carcinoma | >500[1] |
| MM1.S | Multiple Myeloma | ~25[1] |
| MOLP-8 | Multiple Myeloma | ~25[1] |
| KB-3-1 | Epidermoid Carcinoma | 163[1] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096[1] |
| SW620 | Colorectal Adenocarcinoma | ~100-200[1] |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000[1] |
| OCI-AML2, TEX, U937, NB4 | Acute Myeloid Leukemia | 15-40[12] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC50). The assay measures ATP levels, which are indicative of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of TAK-243 in culture medium. A common concentration range to start with is 0 to 1000 nM.[1]
-
Treat the cells with the different concentrations of TAK-243. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration, typically 72 hours.[1][10]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Western Blot Analysis of Ubiquitination
-
Principle: To detect changes in the levels of total ubiquitin conjugates and specific ubiquitinated proteins following TAK-243 treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of TAK-243 (e.g., 0, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 24 hours).[5][10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (to detect total ubiquitinated proteins) or a specific protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Visualizations
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome pathway.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 7. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HS-243 (TAK-243)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HS-243, also known as TAK-243 (MLN7243), a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with TAK-243.
| Issue | Possible Cause | Recommended Action |
| Reduced or no cytotoxic effect in expectedly sensitive cell lines. | Multidrug Resistance: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (MDR1), can lead to efflux of TAK-243 from the cell, reducing its intracellular concentration and efficacy.[1][2][3] | - Check the expression level of ABCB1 in your cell line. - Consider co-treatment with an ABCB1 inhibitor, such as verapamil, to increase intracellular TAK-243 concentration.[1] - Use cell lines with low or no ABCB1 expression for initial sensitivity screening. |
| Cell Line Specific Factors: The genetic and proteomic background of a cell line can influence its sensitivity. For instance, while some studies suggest SLFN11 deficiency can sensitize cells to TAK-243, another indicates that SLFN11 expression is not required for its activity in adrenocortical carcinoma cell lines.[3][4] | - Characterize the expression of key proteins in your cell lines, such as c-MYC, which has been correlated with TAK-243 sensitivity in triple-negative breast cancer.[5] - Test a panel of cell lines with different genetic backgrounds to identify the most sensitive models. | |
| Compound Integrity: Improper storage or handling of the compound may lead to degradation. | - Ensure TAK-243 is stored as recommended by the supplier. - Prepare fresh dilutions for each experiment from a stock solution. | |
| Inconsistent results between experiments. | Experimental Variability: Variations in cell density, passage number, and treatment duration can lead to inconsistent results. | - Maintain a consistent cell seeding density and passage number for all experiments. - Optimize and standardize the treatment duration based on preliminary time-course experiments. |
| Assay-dependent Effects: The choice of cell viability assay can influence the outcome. | - Use multiple, mechanistically different assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to confirm results. | |
| Unexpected toxicity in control cells. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve TAK-243 can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle-only control in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-243?
A1: TAK-243 is a potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1).[6][7] UAE is the primary E1 enzyme that initiates the ubiquitination cascade.[6][7] TAK-243 forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds to UAE and inhibits its activity.[7] This leads to a depletion of ubiquitin conjugates, causing proteotoxic stress, cell cycle arrest, and impairment of the DNA damage repair pathway, ultimately resulting in cancer cell death.[6][7]
Q2: Which cancer cell lines are sensitive to TAK-243?
A2: TAK-243 has shown potent activity against a broad range of cancer cell lines.[7] Notably, it has demonstrated significant cytotoxicity in triple-negative breast cancer (TNBC) and adrenocortical carcinoma (ACC) cell lines.[5][8] Sensitivity can be influenced by factors such as high c-MYC expression in TNBC.[5]
Q3: Are there known resistance mechanisms to TAK-243?
A3: Yes, a primary mechanism of resistance is the overexpression of the ABCB1 (MDR1) drug efflux pump, which actively transports TAK-243 out of the cell.[1][3]
Q4: What is the recommended concentration range for in vitro studies?
A4: The effective concentration of TAK-243 can vary significantly between cell lines. IC50 values have been reported in the nanomolar range for sensitive cell lines.[8] It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q5: Can TAK-243 be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that TAK-243 can have synergistic or additive effects when combined with other therapies. For example, in adrenocortical carcinoma models, it has shown synergy with mitotane, etoposide, cisplatin, and BCL2 inhibitors like venetoclax.[3][8]
Cell Line-Specific Sensitivity to TAK-243
The following table summarizes the reported IC50 values for TAK-243 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CU-ACC1 | Adrenocortical Carcinoma | < NCI-H295R | More sensitive than NCI-H295R.[8] |
| CU-ACC2 | Adrenocortical Carcinoma | < CU-ACC1 | Most sensitive among the tested ACC cell lines.[8] |
| NCI-H295R | Adrenocortical Carcinoma | Nanomolar range | |
| TNBC Cell Lines (panel of 14) | Triple-Negative Breast Cancer | Order of magnitude more sensitive than normal tissue-derived cells | Sensitivity correlates with c-MYC expression.[5] |
| HEK293/ABCB1 | - | Less effective than in parental cells | Overexpression of ABCB1 confers resistance.[1] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TAK-243 (and/or combination drugs) for the desired duration (e.g., 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a suitable software.
Western Blotting for Ubiquitin Conjugates
-
Cell Lysis: Treat cells with TAK-243 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against ubiquitin. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in high-molecular-weight ubiquitin smears indicates inhibition of ubiquitination.
Visualizations
Caption: Mechanism of action of TAK-243 in the ubiquitin-proteasome system.
Caption: A typical experimental workflow for assessing cell line sensitivity to TAK-243.
Caption: Troubleshooting decision tree for unexpected results with TAK-243.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TAK-243 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable IC50 values for TAK-243 in our cell viability assays across different cancer cell lines. What could be the cause?
A1: Inconsistent IC50 values for TAK-243 are a common issue and can be attributed to several factors:
-
Multidrug Resistance Transporters: The primary reason for high variability and resistance is the expression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1 or P-glycoprotein).[1][2][3] These transporters actively efflux TAK-243 from the cell, reducing its intracellular concentration and efficacy.[1][3] Cell lines with high ABCB1 expression will exhibit significantly higher IC50 values.[1][4]
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Differential Activation of the Unfolded Protein Response (UPR): TAK-243 induces proteotoxic stress, leading to the activation of the UPR.[5][6][7] Different cell lines can have varied responses and dependencies on the three main UPR pathways (PERK, IRE1, and ATF6).[5][7] The specific UPR signaling signature can influence the cellular outcome and sensitivity to TAK-243.
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Cell Line-Specific Factors: The genetic and proteomic background of each cell line, including the expression levels of key proteins involved in cell cycle control and DNA damage repair, can influence its sensitivity to TAK-243.[8]
Troubleshooting Steps:
-
Assess ABCB1 Expression: Perform a western blot to determine the expression level of ABCB1 in your panel of cell lines. A positive correlation between ABCB1 expression and IC50 values is expected.
-
Use ABCB1 Inhibitors: Co-treatment with an ABCB1 inhibitor, such as verapamil, can help to confirm if efflux is the cause of resistance.[1] A significant decrease in the IC50 of TAK-243 in the presence of the inhibitor would indicate ABCB1-mediated resistance.
-
Characterize UPR Activation: Analyze the activation of the key UPR markers (e.g., p-PERK, p-IRE1, spliced XBP1, ATF4, and CHOP) by western blot to understand the specific UPR response in your cell lines.
-
Standardize Seeding Density and Assay Duration: Ensure consistent cell seeding densities and a fixed duration of TAK-243 treatment (typically 72 hours for cell viability) across all experiments to minimize variability.[4][9]
Q2: Our western blots for ubiquitin conjugates following TAK-243 treatment show inconsistent decreases in the high molecular weight smear. What could be going wrong?
A2: Inconsistent changes in the polyubiquitin (B1169507) smear can be due to several technical and biological factors:
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Suboptimal Lysis Buffer: Incomplete lysis or failure to inhibit deubiquitinating enzymes (DUBs) and proteases can lead to the degradation of ubiquitin conjugates.
-
Insufficient TAK-243 Concentration or Treatment Time: The effect of TAK-243 on global ubiquitination is dose- and time-dependent.[10] Insufficient concentration or a short incubation time may not be enough to see a significant reduction in the ubiquitin smear.
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Antibody Quality: The quality and specificity of the anti-ubiquitin antibody are crucial for detecting the smear.
-
Loading Amount: Insufficient protein loading can make it difficult to visualize the changes in the high molecular weight region.
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a robust lysis buffer such as RIPA, supplemented with a cocktail of protease and DUB inhibitors (e.g., NEM, PR-619) immediately before use.[4][5]
-
Perform Dose-Response and Time-Course Experiments: Treat cells with a range of TAK-243 concentrations (e.g., 10 nM to 1 µM) and for different durations (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for observing a clear decrease in polyubiquitination.[10]
-
Validate Your Anti-Ubiquitin Antibody: Ensure you are using a high-quality antibody validated for detecting polyubiquitin chains.
-
Increase Protein Loading: Load a higher amount of total protein (e.g., 30-50 µg) per lane to enhance the detection of the high molecular weight ubiquitin smear.
-
Include a Positive Control: Use a known inducer of ubiquitination or a cell line with high basal ubiquitin levels as a positive control.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (nM) | Reference |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [4] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [4] |
| MOLP-8 | Multiple Myeloma | ~25 | [4] |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [4] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [4] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [4] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [4] |
| SW620 | Colorectal Adenocarcinoma | ~100-200 | [4] |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC50).[4]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration, typically 72 hours.[4] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present.[4]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of Ubiquitination
Principle: To detect changes in the levels of total ubiquitin conjugates and specific ubiquitinated proteins following TAK-243 treatment.[4]
Methodology:
-
Cell Treatment: Treat cells with TAK-243 at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and DUB inhibitors.[4][5]
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (to detect the smear) or a specific protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Visualizations
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mitigating cytotoxicity of MLN7243 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ubiquitin-activating enzyme (UAE) inhibitor, MLN7243 (also known as TAK-243).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with MLN7243.
| Issue | Potential Cause | Recommended Action |
| High inter-experimental variability in cytotoxicity. | 1. Inconsistent cell health or passage number. 2. Variability in drug preparation. | 1. Use cells within a consistent passage number range and ensure high viability (>95%) before plating. 2. Prepare fresh stock solutions of MLN7243 in DMSO and aliquot for single use to avoid freeze-thaw cycles. |
| Reduced MLN7243 efficacy in specific cell lines. | Overexpression of ABCB1 (P-gp) or ABCG2 (BCRP) drug efflux pumps.[1][2] | 1. Assess ABCB1/ABCG2 expression and function in your cell line (see Experimental Protocols). 2. If transporters are active, consider co-treatment with an ABCB1 inhibitor (e.g., Verapamil) or an ABCG2 inhibitor (e.g., Ko143).[1][2] |
| Development of drug resistance in long-term studies. | Selection for cells with high expression of ABCB1/ABCG2 or other resistance mechanisms. | 1. Monitor for the emergence of resistance by periodically re-evaluating the IC50 of MLN7243. 2. Consider intermittent dosing schedules (e.g., 3 days on, 4 days off) to reduce selective pressure. 3. Explore combination therapies with other anti-cancer agents to achieve synergistic effects and potentially use lower, less toxic concentrations of MLN7243.[3] |
| Inconsistent results in in vivo xenograft studies. | 1. Poor drug solubility or stability in vehicle. 2. Suboptimal dosing schedule. | 1. For in vivo studies, dissolve MLN7243 in a suitable vehicle such as 10% HP-β-CD.[3] 2. A bi-weekly intravenous dosing schedule has been shown to be effective in xenograft models.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MLN7243?
A1: MLN7243 is a potent and selective inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[5][6] Inhibition of UAE prevents the first step in the ubiquitination cascade, leading to a depletion of ubiquitin-conjugated proteins. This disrupts cellular processes such as protein homeostasis, cell cycle progression, and DNA damage repair, ultimately inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[5][6][7]
Q2: How should I store and handle MLN7243?
A2: MLN7243 is typically supplied as a solid. For long-term storage, it should be stored at -20°C. For experimental use, prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My cells seem to be resistant to MLN7243. What should I do?
A3: A primary mechanism of resistance to MLN7243 is the overexpression of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).[1][2] These transporters act as drug efflux pumps, reducing the intracellular concentration of MLN7243. We recommend the following troubleshooting workflow:
Q4: How can I mitigate cytotoxicity in long-term studies?
A4: To mitigate cytotoxicity and the development of resistance in long-term studies, consider the following strategies:
-
Intermittent Dosing: Instead of continuous exposure, use a pulsed treatment schedule (e.g., treat for 3 days, then remove the drug for 4 days). This can reduce the selective pressure that drives the emergence of resistant cells.
-
Combination Therapy: Combine MLN7243 with other anti-cancer agents that have different mechanisms of action. This can lead to synergistic effects, allowing for the use of lower, less toxic concentrations of each drug.[3] For example, MLN7243 has shown synergy with PARP inhibitors.[3]
-
Monitor for Resistance: Periodically assess the sensitivity of your cells to MLN7243 by determining the IC50 value. An increase in the IC50 over time indicates the development of resistance.
Q5: Are there known off-target effects of MLN7243?
A5: MLN7243 is a highly selective inhibitor of UAE (UBA1).[7] While the primary mechanism of its cytotoxicity is on-target, through the inhibition of the ubiquitin-proteasome system, all small molecule inhibitors have the potential for off-target effects. However, significant off-target effects of MLN7243 leading to cytotoxicity have not been extensively reported in the provided literature. The main described mechanism for differential sensitivity and resistance is related to the expression of drug efflux pumps.[8]
Data Presentation
MLN7243 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | ABCB1 Expression | ABCG2 Expression | MLN7243 IC50 (nM) | Reference |
| KB-3-1 | Epidermoid Carcinoma | Low | - | ~20 | [1] |
| KB-C2 | Epidermoid Carcinoma | High | - | ~750 | [1] |
| SW620 | Colorectal Adenocarcinoma | Low | - | ~30 | [1] |
| SW620/Ad300 | Colorectal Adenocarcinoma | High | - | ~850 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | Endogenous | ~50 | [9] |
| NCI-H460/TPT10 | Non-Small Cell Lung Cancer | - | High | ~500 | [9] |
| S1 | Colon Cancer | - | Low | ~40 | [9] |
| S1-M1-80 | Colon Cancer | - | High | ~400 | [9] |
| HEK293/pcDNA3.1 | Embryonic Kidney | Low | Low | ~40 | [1][9] |
| HEK293/ABCB1 | Embryonic Kidney | High | Low | ~425 | [1] |
| HEK293/ABCG2 | Embryonic Kidney | Low | High | ~600 | [9] |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of ABCB1/P-gp Function using a Calcein-AM Efflux Assay
This protocol provides a method to functionally assess the activity of the ABCB1 transporter.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (e.g., from Thermo Fisher Scientific)
-
ABCB1 inhibitor (e.g., Verapamil)
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Assay buffer (e.g., PBS or phenol (B47542) red-free medium)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to achieve a confluent monolayer the next day.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Inhibitor Treatment:
-
Wash the cells gently with pre-warmed assay buffer.
-
Add assay buffer containing the ABCB1 inhibitor (e.g., 10 µM Verapamil) to the test wells.
-
Add assay buffer with vehicle (e.g., DMSO) to the control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Add Calcein-AM to all wells to a final concentration of 1 µM.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Add 100 µL of assay buffer to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: A significantly higher fluorescence signal in the inhibitor-treated wells compared to the vehicle-treated wells indicates functional ABCB1 activity.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of MLN7243.
Materials:
-
Cells of interest
-
96-well clear or white tissue culture plates
-
MLN7243
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of MLN7243. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the MLN7243 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Signaling Pathway
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]
Technical Support Center: TAK-243 Biomarker Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers identifying biomarkers for TAK-243 (subasumstat) sensitivity in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-243?
A1: TAK-243 is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to UBA1.[3] This action prevents the transfer of ubiquitin to E2 enzymes, effectively halting the ubiquitination cascade.[4] The resulting depletion of cellular ubiquitin conjugates leads to proteotoxic stress, induction of the unfolded protein response (UPR), impaired cell cycle progression, and disruption of the DNA damage repair (DDR) pathways, ultimately causing cancer cell death.[1][2][4][5]
Q2: What are the known biomarkers associated with sensitivity to TAK-243?
A2: Sensitivity to TAK-243 has been linked to specific molecular signatures. Gene sets involved in the cell cycle, DNA and chromatin organization, and DNA damage repair are associated with increased sensitivity.[6][7] Additionally, deficiency in Schlafen family member 11 (SLFN11) has been shown to sensitize cancer cells to TAK-243 by inducing proteotoxic stress.[8]
Q3: What are the primary mechanisms of resistance to TAK-243?
A3: Resistance to TAK-243 can be mediated by several factors. A primary mechanism is the increased efflux of the drug from cancer cells due to the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[9][10][11] In some cases, missense mutations in the adenylation domain of the UBA1 enzyme have been identified in resistant cells, which reduce the binding of TAK-243.[12][13] Furthermore, gene expression signatures related to cellular respiration, translation, and neurodevelopment have been associated with resistance.[6][7] High expression of Yes-associated protein 1 (YAP1) has also been correlated with resistance in small-cell lung cancer (SCLC) models.[14]
Q4: How can I confirm that TAK-243 is active in my experimental system?
A4: The most direct way to confirm TAK-243 activity is to assess the levels of ubiquitylated proteins. A time-course or dose-response experiment followed by Western blotting for total ubiquitylated proteins or specific ubiquitylated substrates (e.g., histone H2B) should show a marked decrease.[5][11] This reduction is a key pharmacodynamic biomarker of TAK-243's on-target effect.[11] You can also assess downstream signaling events, such as the induction of ER stress markers (e.g., CHOP, ATF4) or markers of DNA damage stress (e.g., γH2AX).[12][13]
Q5: Is TAK-243 selective for UBA1?
A5: Yes, TAK-243 is a selective inhibitor of UBA1. While it can inhibit other E1 enzymes like UBA6, it does so at significantly lower potencies. It shows much weaker activity against other ubiquitin-like activating enzymes such as NEDD8-activating enzyme (NAE) and SUMO-activating enzyme (SAE).[4]
Troubleshooting Guides
Problem 1: Inconsistent EC50 values for TAK-243 in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check cell morphology. | Reduced variability in assay results and a more consistent EC50 value. |
| Drug Efflux | Co-treat cells with known inhibitors of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143) and TAK-243. | A significant decrease in the EC50 of TAK-243 in the presence of the efflux pump inhibitor, indicating that drug efflux is a factor. |
| Assay-Specific Issues | Ensure consistent cell seeding density. Verify that the assay endpoint (e.g., 72 hours) is appropriate for the cell line's doubling time and TAK-243's mechanism of action. | More reproducible dose-response curves. |
| Drug Stability | Prepare fresh dilutions of TAK-243 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent drug potency across experiments. |
Problem 2: No significant decrease in global ubiquitination after TAK-243 treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Concentration/Incubation Time | Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment. | Identification of the optimal concentration and time needed to observe a significant reduction in ubiquitylated proteins. A decrease can often be seen within 2-4 hours.[5] |
| Cellular Resistance | Check for high expression of ABCB1 or ABCG2 via qPCR or Western blot. Sequence the UBA1 gene to check for mutations in the adenylation domain. | High expression of efflux pumps or presence of UBA1 mutations would suggest intrinsic or acquired resistance. |
| Technical Issue with Western Blot | Use a high-quality, validated antibody for ubiquitin (e.g., P4D1). Ensure proper protein extraction and loading. Run a positive control (e.g., a sensitive cell line) and a negative control (vehicle-treated). | Clear and specific detection of the ubiquitin smear in the control lanes, allowing for accurate assessment of changes in the treated samples. |
Experimental Protocols
Protocol 1: Western Blot for Ubiquitinated Proteins
-
Cell Treatment: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Treat with desired concentrations of TAK-243 or vehicle control (DMSO) for the specified duration (e.g., 4 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve ubiquitination, include a deubiquitinase (DUB) inhibitor such as N-Ethylmaleimide (NEM) at 10 mM.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-15% Tris-Glycine gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against ubiquitin (e.g., clone P4D1) and a loading control (e.g., β-actin, GAPDH).
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Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (EC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of TAK-243. Treat cells in triplicate or quadruplicate for each concentration. Include a vehicle-only control.
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Incubation: Incubate plates for 72 hours (or other empirically determined time).
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Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT). Follow the manufacturer's instructions.
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Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control cells. Calculate EC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of TAK-243, leading to apoptosis.
Caption: Workflow for identifying TAK-243 sensitivity biomarkers.
Caption: Key molecular mechanisms of resistance to TAK-243.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [insight.jci.org]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Impact of TAK-243 on normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TAK-243 in experimental settings. The information is based on preclinical studies and aims to address common challenges encountered when investigating the impact of TAK-243 on both normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-243?
A1: TAK-243 is a first-in-class, potent, and selective inhibitor of the Ubiquitin Activating Enzyme (UAE), also known as UBA1.[1] It forms a TAK-243-ubiquitin adduct, which blocks the E1 enzyme's activity.[2][3] This inhibition disrupts the entire ubiquitin-proteasome system, leading to an accumulation of unfolded and misfolded proteins. This causes proteotoxic stress, activation of the Unfolded Protein Response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4][5]
Q2: How does the sensitivity to TAK-243 differ between cancer and normal cells?
A2: Preclinical studies suggest that cancer cells, particularly those with high proliferation rates and dependence on the ubiquitin-proteasome system, are more sensitive to TAK-243 than non-transformed cells.[5][6] For instance, in a panel of 31 cancer cell lines, two small-cell lung cancer (SCLC) cell lines were found to be the most sensitive.[2] While direct comparative IC50 values for a wide range of normal versus cancer cell lines are not extensively published, the preferential activity is attributed to the higher metabolic demands and proteotoxic stress levels inherent to many cancer cells.[6]
Q3: What are the known mechanisms of resistance to TAK-243?
A3: A primary mechanism of resistance to TAK-243 is the overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1), which is a drug efflux pump that actively transports TAK-243 out of the cell.[7][8] Studies have shown that cancer cells overexpressing ABCB1 have significantly higher resistance to TAK-243.[7][8]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates and visually inspect plates for even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: TAK-243 degradation.
-
Solution: Prepare fresh dilutions of TAK-243 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: No significant induction of apoptosis observed.
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Possible Cause 1: Insufficient drug concentration or incubation time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of TAK-243 treatment for your specific cell line. Apoptosis induction can be observed as early as 24 hours.[4]
-
-
Possible Cause 2: Cell line resistance.
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Possible Cause 3: Suboptimal apoptosis detection method.
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Solution: Use multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved PARP or cleaved Caspase-3.
-
Problem 3: Difficulty in detecting changes in protein ubiquitination.
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Possible Cause 1: Incorrect antibody selection.
-
Solution: Use a validated antibody that recognizes multi-ubiquitin chains (e.g., FK2). Ensure the antibody is suitable for the application (e.g., western blotting).
-
-
Possible Cause 2: Insufficient protein loading.
-
Solution: Quantify protein concentration accurately before loading and ensure equal loading across all lanes. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Possible Cause 3: Timing of sample collection.
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Solution: The depletion of ubiquitinated proteins can be rapid. Collect cell lysates at early time points (e.g., 2-4 hours) following TAK-243 treatment to observe the maximal effect.[9]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration |
| MM1.S | Multiple Myeloma | ~25 | 24 hours |
| Other Myeloma Cell Lines | Multiple Myeloma | 25 - 100 | 24 hours |
| B-cell Lymphoma Cell Lines | B-cell Lymphoma | Generally sensitive | Not Specified |
| NCI-H295R | Adrenocortical Carcinoma | 86 | 72 hours |
| CU-ACC1 | Adrenocortical Carcinoma | Sensitive (IC50 < 100) | 72 hours |
| CU-ACC2 | Adrenocortical Carcinoma | Sensitive (IC50 < 100) | 72 hours |
| SCLC Cell Lines (mean of 2) | Small-Cell Lung Cancer | 8.5 | Not Specified |
| Other Cancer Cell Lines (mean of 29) | Various Solid Tumors | 338 | Not Specified |
| KB-3-1 (parental) | Cervical Cancer | 163 | Not Specified |
| KB-C2 (ABCB1 overexpressing) | Cervical Cancer | 6096 | Not Specified |
| HEK293 (parental) | Embryonic Kidney | Not Specified | Not Specified |
| HEK293/ABCB1 | Embryonic Kidney | 10.62-fold resistance vs parental | Not Specified |
| SW620 (parental) | Colorectal Cancer | Not Specified | Not Specified |
| SW620/Ad300 (ABCB1 overexpressing) | Colorectal Cancer | 28.46-fold resistance vs parental | Not Specified |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
Cell Viability Assay (General Protocol using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
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Drug Treatment: Treat cells with a serial dilution of TAK-243 for 72 hours.[9]
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Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
Apoptosis Assay (General Protocol using Annexin V/PI Staining)
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Cell Treatment: Treat cells with the desired concentration of TAK-243 for the determined time (e.g., 24 hours).
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Ubiquitination Status (General Protocol)
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Cell Lysis: Treat cells with TAK-243 for the desired time (e.g., 2-4 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against multi-ubiquitin overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: TAK-243 inhibits UBA1, leading to cellular stress and apoptosis.
Caption: Workflow for assessing apoptosis after TAK-243 treatment.
Caption: MDR1-mediated efflux as a mechanism of TAK-243 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-243 Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBA1 inhibitor, TAK-243.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a lower-than-expected potency (higher IC50) for TAK-243 in our cell viability assays compared to published data. What could be the cause?
A1: Several factors can contribute to reduced potency of TAK-243 in cell-based assays. A primary cause can be the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][2] Specifically, ABCB1 (MDR1) and ABCG2 have been shown to transport TAK-243 out of the cell, reducing its intracellular concentration and thus its efficacy.[1][3][4]
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Check the expression levels of ABCB1 and ABCG2 in your cell line via Western blot or qPCR. Cell lines with high expression of these transporters may exhibit resistance to TAK-243.[1][2]
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Co-treatment with ABC Transporter Inhibitors: To confirm if efflux pumps are responsible for the reduced potency, you can co-treat the cells with TAK-243 and a known inhibitor of ABCB1 (e.g., Verapamil) or ABCG2.[2] A significant increase in TAK-243 potency upon co-treatment would indicate the involvement of these transporters.
-
Use a Different Cell Line: If possible, test TAK-243 in a cell line known to have low or no expression of these efflux pumps to validate your assay setup.
Q2: Our Western blot results show inconsistent or weak inhibition of global ubiquitination after TAK-243 treatment. How can we optimize this?
A2: Inconsistent or weak inhibition of ubiquitination can be due to several factors, including insufficient intracellular concentration of TAK-243, timing of the experiment, or technical issues with the Western blot procedure.
Troubleshooting Steps:
-
Optimize Treatment Time and Concentration: TAK-243's effect on global ubiquitination is time and dose-dependent.[5][6] Perform a time-course (e.g., 2, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to determine the optimal conditions for your cell line.[7]
-
Confirm TAK-243-Ubiquitin Adduct Formation: A key indicator of TAK-243's mechanism of action is the formation of a covalent adduct with ubiquitin.[8] You can detect this adduct by Western blot, which confirms the compound is engaging with its target.[7]
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Check for Drug Efflux: As mentioned in Q1, efflux pumps can reduce the effective concentration of TAK-243.[1][3] If you suspect this is an issue, consider co-treatment with an ABC transporter inhibitor.
-
Western Blot Protocol Optimization: Ensure your Western blot protocol is optimized for detecting ubiquitinated proteins. Use high-quality antibodies for ubiquitin and ubiquitinated proteins.
Q3: We are seeing significant apoptosis in our control (vehicle-treated) cells. Could the vehicle be causing this, and how should we prepare TAK-243?
A3: The choice of solvent and its final concentration in the cell culture medium is critical. While DMSO is a common solvent for TAK-243, high concentrations can be toxic to some cell lines.
Troubleshooting Steps:
-
Vehicle Control Titration: Perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the maximum concentration that does not affect cell viability or induce apoptosis in your specific cell line.
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Stock Solution Preparation: TAK-243 can be prepared in a high-concentration stock solution in DMSO. For in vivo studies, a common formulation involves a mixture of PEG300, Tween80, and ddH2O.[5]
-
Final Solvent Concentration: When diluting your TAK-243 stock solution into the culture medium, ensure the final concentration of the vehicle is well below the toxic threshold you determined.
Q4: Can TAK-243 interfere with assays that use luciferase or fluorescent readouts?
A4: While there is no widespread evidence of direct interference with luciferase or common fluorescent dyes, it's important to consider the biological effects of TAK-243 that could indirectly impact these readouts. For example, cell viability assays like CellTiter-Glo rely on ATP levels, which could be affected by TAK-243-induced cellular stress.[8]
Troubleshooting Steps:
-
Run a Compound-Only Control: To test for direct assay interference, include a control well with the highest concentration of TAK-243 in cell-free media with the assay reagent (e.g., CellTiter-Glo reagent). A significant signal in this well would suggest direct interference.
-
Use an Orthogonal Assay: If you suspect indirect effects on your assay readout, validate your findings with an orthogonal method. For example, if you are using a luminescent viability assay, you could confirm the results with a colorimetric assay like MTT or by direct cell counting.[9]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | Highly sensitive.[10] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | More resistant.[10] |
| HCT-116 | Colon Cancer | Not specified, but potent | Used in mechanism of action studies.[7] |
| Calu-6 | Lung Cancer | Not specified, but potent | Used in DNA damage studies.[7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 50-200 | Effective in primary patient samples.[11] |
Table 2: Off-Target Activity of TAK-243
| Target | IC50 (nM) | Selectivity vs. UBA1 (IC50 = 1 nM) |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | ~7-fold |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | ~28-fold |
| SAE (SUMO-activating enzyme) | 850 ± 180 | ~850-fold |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | ~5300-fold |
| ATG7 (autophagy-activating enzyme) | >10,000 | >10,000-fold |
| Data sourced from Selleck Chemicals and the Chemical Probes Portal.[5][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TAK-243 in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.[8]
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of cell viability.[8]
Protocol 2: Western Blot for Ubiquitination Status
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Cell Treatment and Lysis: Treat cells with various concentrations of TAK-243 for the desired time points. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ubiquitin or a specific ubiquitinated protein (e.g., ubiquitylated histone H2B).[7]
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
Visualizations
Caption: Mechanism of action of TAK-243 and its downstream cellular effects.
Caption: Troubleshooting workflow for lower-than-expected TAK-243 potency.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
TAK-243 Efficacy Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1).
Frequently Asked Questions (FAQs)
Q1: What is the general in vitro potency of TAK-243 across different cancer cell lines?
A1: TAK-243 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines with IC50 or EC50 values typically in the low nanomolar range. For instance, in acute myeloid leukemia (AML) cell lines, the IC50 ranges from 15-40 nM after 48 hours of treatment.[1] Most small-cell lung cancer (SCLC) cell lines are also sensitive, with a median EC50 of 15.8 nmol/L.[2][3][4][5]
Q2: My cells seem less sensitive to TAK-243 than expected. What are the potential causes?
A2: Several factors can contribute to reduced sensitivity to TAK-243. Two primary mechanisms of resistance have been identified:
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Target-based Resistance: Mutations in the UBA1 gene, specifically in the adenylation domain, can reduce the binding affinity of TAK-243 to its target enzyme. For example, a Y583C substitution in UBA1 was found to confer significant resistance in OCI-AML2 cells.[1]
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Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, particularly ABCB1 (also known as P-glycoprotein), can actively pump TAK-243 out of the cell, lowering its intracellular concentration and thus its efficacy.[6][7] Cells overexpressing ABCB1 have shown significant resistance to TAK-243.[6]
Q3: How can I overcome resistance to TAK-243 in my cell lines?
A3: To address resistance, consider the following strategies:
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For ABCB1-mediated resistance: Co-administration of an ABCB1 inhibitor, such as verapamil, can restore sensitivity to TAK-243 by preventing its efflux from the cells.[6][7]
-
For target-based resistance: If a UBA1 mutation is suspected, sequencing the relevant exons of the UBA1 gene can confirm this. In such cases, exploring combination therapies that act downstream or parallel to the ubiquitin-proteasome system may be beneficial.
Q4: What combination therapies have shown synergistic or additive effects with TAK-243 in vitro?
A4: Combining TAK-243 with other anti-cancer agents has proven to be a highly effective strategy to enhance its efficacy. Synergistic or additive effects have been observed with:
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BCL2 Inhibitors: Venetoclax and Navitoclax show strong synergy with TAK-243 in adrenocortical carcinoma (ACC) and multiple myeloma models.[8]
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DNA Damaging Agents: Cisplatin, etoposide, and carboplatin (B1684641) have demonstrated synergistic effects when combined with TAK-243.[2][8][9]
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PARP Inhibitors: Olaparib, when used in combination with TAK-243, shows considerable synergy, even in cell lines resistant to either drug alone.[2][4][5]
-
Other Therapies: Additive or synergistic effects have also been reported with mitotane, doxorubicin, melphalan, and radiation.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50/EC50 values observed | 1. Drug efflux by ABCB1 transporters.[6] 2. UBA1 mutation.[1] 3. Suboptimal experimental conditions. | 1. Test for ABCB1 expression. If high, co-treat with an ABCB1 inhibitor like verapamil.[6][7] 2. Sequence the adenylation domain of UBA1. 3. Ensure appropriate cell seeding density and incubation time (typically 48-72 hours).[1][8] |
| Inconsistent results between experiments | 1. Cell line instability or heterogeneity. 2. Reagent variability. | 1. Perform cell line authentication. 2. Use freshly prepared TAK-243 solutions for each experiment. |
| Limited apoptosis observed despite growth inhibition | Cell line may be undergoing cell cycle arrest rather than apoptosis at the tested concentrations. | 1. Perform cell cycle analysis using flow cytometry. 2. Increase TAK-243 concentration or treatment duration. TAK-243 has been shown to block the cell cycle.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of TAK-243 Monotherapy in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Potency Metric | Value Range | Treatment Duration | Reference |
| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | IC50 | 15 - 40 nM | 48 hours | [1] |
| Small-Cell Lung Cancer (SCLC) | 26 SCLC cell lines | EC50 | 10.2 - 367.3 nmol/L (Median: 15.8 nmol/L) | 72 hours | [2][3][4][5] |
| Adrenocortical Carcinoma (ACC) | NCI-H295R | IC50 | ~30 nM | 72 hours | [8] |
Table 2: Synergistic Combinations with TAK-243 in Adrenocortical Carcinoma Patient-Derived Organoids (PDXO)
| Combination | PDXO Model | TAK-243 IC50 (in combination) | Reference |
| TAK-243 + Venetoclax | PDXO#592788 | 38.2 nmol/L | [8] |
| TAK-243 + Venetoclax | PDXO#164165 | 46.3 nmol/L | [8] |
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for 48 to 72 hours.[12] Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and indicative of the number of viable cells.[12]
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 or EC50 values using appropriate software.
Western Blot for Ubiquitination Status
-
Cell Lysis: Treat cells with TAK-243 at desired concentrations and time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against ubiquitin, specific ubiquitinated proteins, or markers of the unfolded protein response (e.g., PERK, CHOP, ATF4).[1] Use an appropriate secondary antibody and detect the signal using chemiluminescence.
Visualized Pathways and Workflows
Caption: Mechanism of action for TAK-243, leading to apoptosis.
Caption: Workflow for evaluating TAK-243 in vitro efficacy.
Caption: Logic for TAK-243 combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Addressing poor solubility of HS-243 in aqueous solutions
Technical Support Center: HS-243
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a particular focus on its characteristic poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
A: this compound is a potent, selective, ATP-competitive small molecule inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." Like many kinase inhibitors, this compound is a lipophilic molecule designed to fit into the hydrophobic ATP-binding pocket of its target kinase.[1] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions. Compounds of this nature are often categorized as Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous medium where its solubility is significantly lower.[1]
To address this, consider the following troubleshooting steps:
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Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, while still maintaining the solubility of this compound.
-
Modify Buffer pH: The solubility of this compound is pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility.[1]
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Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into your final aqueous buffer, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer or in 100% DMSO.[2]
-
Incorporate Solubility Enhancers: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution.
Q3: How does pH influence the solubility of this compound?
A: The solubility of many kinase inhibitors, including this compound, is highly dependent on pH.[1] this compound is a weak base with a pKa of 8.5. At a pH below its pKa, the molecule becomes protonated (ionized), which generally enhances its interaction with water and increases its solubility. Conversely, at a pH above its pKa, this compound will be in its less soluble, unionized form.[1]
Troubleshooting Guides
Issue 1: Preparing a High-Concentration Stock Solution
Problem: Difficulty in completely dissolving solid this compound in DMSO to prepare a stock solution.
Solution Workflow:
Issue 2: Precipitation in the Final Assay Plate
Problem: this compound precipitates out of solution after dilution into the final aqueous assay buffer, leading to inconsistent experimental results.
Solution Strategy:
-
Optimize pH: Test a range of buffer pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) to find the optimal pH for this compound solubility that is also compatible with your assay.
-
Test Solubility Enhancers: Evaluate the effect of adding low concentrations of surfactants (e.g., 0.01% Tween® 80) or other solubilizing agents to your assay buffer.
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Serial Dilution: Prepare serial dilutions of your this compound stock in 100% DMSO first. Then, add the final, most diluted DMSO sample to your aqueous buffer. This gradual change in solvent polarity can prevent precipitation.
Quantitative Data Summary
The solubility of this compound has been determined in a variety of common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 100 | > 250 | Recommended for stock solutions. |
| Ethanol | 15 | 37.5 | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.01 | < 0.025 | Practically insoluble. |
| PBS (pH 6.0) | 0.1 | 0.25 | Slight increase in solubility at lower pH. |
| PBS (pH 7.4) + 0.1% Tween® 80 | 0.5 | 1.25 | Surfactant significantly improves solubility. |
Note: Hypothetical molecular weight of this compound is assumed to be 400 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 400 g/mol ), 4 mg of this compound is needed.
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Weighing: Carefully weigh 4 mg of solid this compound powder and place it into a sterile, amber glass vial.
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Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.
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Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes. If the compound is not fully dissolved, follow the troubleshooting workflow outlined above (sonication and gentle warming).
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 in 100% DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
Prepare Final Working Solution: Add 1 µL of the 1 mM intermediate solution to 99 µL of your final aqueous assay buffer. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix immediately and thoroughly by gentle pipetting or vortexing. Allow the solution to equilibrate for at least 15 minutes before adding it to your experimental setup. Visually inspect for any signs of precipitation.
Signaling Pathway Context
This compound is an inhibitor of Kinase X, which is a critical component of the hypothetical Growth Factor Signaling Pathway. Understanding this pathway can provide context for the experimental application of this compound.
References
TAK-243 stability in different experimental conditions
Welcome to the technical support center for TAK-243. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing TAK-243 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and stability data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of TAK-243.
Q1: My TAK-243 solution has precipitated. What should I do?
A1: Precipitation can occur for a few reasons. Firstly, ensure you are using a suitable solvent. TAK-243 is highly soluble in DMSO, but has poor aqueous solubility. If you have prepared a stock solution in DMSO and it has precipitated upon storage, it may be due to the absorption of water by DMSO. It is recommended to use fresh, anhydrous DMSO for stock solution preparation. If precipitation occurs after diluting the DMSO stock into an aqueous buffer or cell culture medium, you may have exceeded the solubility limit. Try preparing a more dilute aqueous solution from your DMSO stock. Gentle warming and sonication can also help to redissolve the compound, but it is crucial to use the solution immediately after preparation.
Q2: I am not observing the expected biological activity of TAK-243 in my cell-based assay. What could be the cause?
A2: Several factors could contribute to a lack of biological activity:
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Compound Degradation: While TAK-243 is stable as a solid and in DMSO stock solutions when stored correctly, its stability in aqueous solutions like cell culture media over long incubation periods has not been extensively reported. If your experiment involves long incubation times (e.g., >24 hours), consider replenishing the compound by replacing the media with freshly prepared TAK-243 solution.
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Incorrect Storage: Ensure that the solid compound and DMSO stock solutions have been stored according to the recommendations in the stability tables below. Repeated freeze-thaw cycles of the stock solution should be avoided by preparing aliquots.
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Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to TAK-243. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Experimental Protocol: Review your experimental protocol to ensure that the final concentration of DMSO in your assay is at a non-toxic level (typically ≤ 0.5%).
Q3: What is the best way to prepare a working solution of TAK-243 for in vitro experiments?
A3: First, prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM). To prepare a working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium or aqueous buffer to the desired final concentration immediately before use. It is recommended to add the diluted compound to the cells as soon as possible after preparation to minimize the risk of precipitation or degradation in the aqueous environment.
Q4: Can I store TAK-243 working solutions in cell culture media?
A4: It is not recommended to store TAK-243 in aqueous solutions, including cell culture media, for extended periods. Due to its chemical structure, which includes a sulfamate (B1201201) group, TAK-243 may be susceptible to hydrolysis in aqueous environments. For optimal results, always prepare fresh working solutions from a DMSO stock immediately before each experiment.
Data Presentation: Stability and Solubility of TAK-243
The following tables summarize the available data on the stability and solubility of TAK-243.
Table 1: TAK-243 Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | Store in a dry, dark place. | |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
Table 2: TAK-243 Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (≥ 96.24 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility. |
| Ethanol | Soluble | Specific solubility data not widely available. |
| Water | Insoluble |
Experimental Protocols
Below are detailed methodologies for key experiments involving TAK-243.
Protocol 1: Preparation of TAK-243 Stock Solution
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Allow the vial of solid TAK-243 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vitro Cell Viability Assay
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a series of dilutions of the TAK-243 DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
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Remove the old medium from the cells and add the medium containing the different concentrations of TAK-243.
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Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
Mandatory Visualizations
The following diagrams illustrate key concepts related to TAK-243.
Caption: Mechanism of action of TAK-243 as a UAE inhibitor.
Caption: A typical workflow for an in vitro experiment using TAK-243.
Technical Support Center: Interpreting Unexpected Phenotypes with MLN7243 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with MLN7243 (TAK-243).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe lower than expected cytotoxicity or a higher IC50 value for MLN7243 in our cancer cell line compared to published data. What could be the underlying cause?
A1: One of the most common reasons for observing reduced sensitivity to MLN7243 is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. Specifically, ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1) have been shown to confer resistance to MLN7243 by actively transporting the compound out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][2] Even low endogenous expression of these transporters can be sufficient to cause resistance.[1][3]
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Check the expression levels of ABCG2 and ABCB1 in your cell line at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot or flow cytometry) levels. Compare these levels to sensitive parental cell lines if available.
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Pharmacological Inhibition: Co-treat your cells with MLN7243 and a known inhibitor of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil). A significant decrease in the IC50 of MLN7243 in the presence of the inhibitor would strongly suggest the involvement of that specific transporter.
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Genetic Knockdown/Knockout: If feasible, use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of ABCG2 or ABCB1 in your cell line. A restored sensitivity to MLN7243 in the genetically modified cells would confirm the role of the transporter in the observed resistance.[1][2]
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Intracellular Accumulation Assay: Directly measure the intracellular concentration of MLN7243 in your cells using a technique like High-Performance Liquid Chromatography (HPLC). A lower accumulation of the drug in your cell line compared to a sensitive control cell line would indicate active efflux.[2]
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ATPase Activity Assay: Measure the ATPase activity of membrane vesicles prepared from your cells in the presence of MLN7243. An increase in ATPase activity upon addition of MLN7243 can indicate that it is a substrate for an ABC transporter.[1][2]
Q2: We are co-treating our cells with MLN7243 and another compound and see a synergistic effect. How can we determine if this is a true synergistic interaction with the ubiquitin-proteasome system or an off-target effect?
A2: While MLN7243 can genuinely synergize with other anti-cancer agents, it is crucial to rule out off-target effects, particularly those involving drug transporters. Some compounds, including certain epigenetic probes, have been shown to inhibit ABCG2, which would in turn increase the intracellular concentration and apparent potency of MLN7243, leading to a synergistic phenotype.
Troubleshooting Steps:
-
Investigate the Co-treated Compound: Research whether your co-treated compound is a known inhibitor of ABCG2 or ABCB1.
-
Control for Transporter Inhibition: If you have a cell line that overexpresses ABCG2 or ABCB1 and is resistant to MLN7243, test whether your co-treated compound can sensitize these cells to MLN7243.
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Directly Measure MLN7243 Accumulation: Perform an intracellular accumulation assay (e.g., HPLC) to see if the co-treatment increases the intracellular concentration of MLN7243.
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Utilize a Transporter-Negative Cell Line: If possible, repeat the co-treatment experiment in a cell line that is known to have low or no expression of ABCG2 and ABCB1. A lack of synergy in this context might suggest the original observation was due to transporter inhibition.
Q3: We are not observing the expected cell cycle arrest or induction of apoptosis upon MLN7243 treatment. What should we investigate?
A3: MLN7243 is known to impair cell cycle progression and induce apoptosis.[4][5] If these effects are not observed, it could be due to several factors, including insufficient intracellular drug concentration (see Q1) or alterations in the downstream signaling pathways.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that MLN7243 is inhibiting the ubiquitin-activating enzyme (UAE) in your cells. This can be done by performing a Western blot to check for a decrease in poly-ubiquitinated proteins and an accumulation of free ubiquitin.
-
Assess Downstream Pathways:
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ER Stress/Unfolded Protein Response (UPR): MLN7243 induces proteotoxic stress, leading to the activation of the UPR.[6] You can probe for markers of ER stress such as the phosphorylation of PERK and eIF2α, and the upregulation of ATF4 and CHOP via Western blot.
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DNA Damage Response: MLN7243 can impair DNA damage repair pathways by blocking the mono-ubiquitination of key proteins like PCNA and FANCD2.[7] Assess the ubiquitination status of these proteins following MLN7243 treatment and/or DNA damage.
-
NF-κB Pathway: Inhibition of the ubiquitin-proteasome system can lead to the accumulation of IκBα, an inhibitor of the pro-survival NF-κB pathway. Check for increased levels of IκBα via Western blot.
-
-
Cell Line Specific Differences: Be aware that the cellular response to MLN7243 can be cell-line specific and may depend on the underlying genetic and epigenetic landscape of the cells.
Data Presentation
Table 1: Cytotoxicity of MLN7243 in Parental and ABCG2-Overexpressing Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) ± SD | Resistance Fold |
| NCI-H460 | Parental | 0.04 ± 0.01 | 1.0 |
| NCI-H460/TPT10 | ABCG2-Overexpressing | 0.92 ± 0.14 | 23.0 |
| S1 | Parental | 0.003 ± 0.001 | 1.0 |
| S1-M1-80 | ABCG2-Overexpressing | > 3 | > 1000 |
| HEK293/pcDNA3.1 | Parental | 0.05 ± 0.01 | 1.0 |
| HEK293/ABCG2-WT | ABCG2-Transfected | 0.45 ± 0.07 | 9.0 |
Data adapted from Wu et al., Front. Cell Dev. Biol. (2021).[1]
Table 2: Cytotoxicity of MLN7243 in Parental and ABCB1-Overexpressing Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) ± SD | Resistance Fold |
| KB-3-1 | Parental | 0.025 ± 0.004 | 1.0 |
| KB-C2 | ABCB1-Overexpressing | 0.936 ± 0.121 | 37.45 |
| HEK293/pcDNA3.1 | Parental | 0.042 ± 0.006 | 1.0 |
| HEK293/ABCB1 | ABCB1-Transfected | 0.446 ± 0.058 | 10.62 |
| SW620 | Parental | 0.019 ± 0.003 | 1.0 |
| SW620/Ad300 | ABCB1-Overexpressing | 0.541 ± 0.072 | 28.46 |
Data adapted from Wu et al., Biochem. Pharmacol. (2022).[2]
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a general framework for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of MLN7243.
-
Materials:
-
96-well plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
MLN7243 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of MLN7243 in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of MLN7243. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
-
2. Western Blot for ABC Transporter Expression
This protocol is for detecting the expression of membrane proteins like ABCG2 and ABCB1.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies against ABCG2, ABCB1, and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Harvest cells and lyse them in cold lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer. For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be required to prevent aggregation.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Mechanism of action of MLN7243 and its downstream cellular effects.
Caption: Troubleshooting workflow for reduced MLN7243 efficacy.
Caption: MLN7243-induced ER stress and Unfolded Protein Response (UPR).
References
- 1. genomembrane.com [genomembrane.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
TAK-243 vs. Proteasome Inhibitors: A Comparative Guide to Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein homeostasis and a well-validated target in oncology. While proteasome inhibitors have become a cornerstone of treatment for several hematologic malignancies, resistance remains a clinical challenge. This has spurred the development of novel agents targeting the UPS at different points. This guide provides a detailed comparison of TAK-243, a first-in-class ubiquitin-activating enzyme (UAE) inhibitor, and established proteasome inhibitors, with a focus on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Intervention Points
TAK-243 and proteasome inhibitors both disrupt the UPS, leading to the accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, cancer cell apoptosis. However, they do so by targeting different enzymatic steps in the pathway.[1][2][3]
TAK-243: Targeting the Apex of the Ubiquitination Cascade
TAK-243 is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the primary E1 enzyme that initiates the ubiquitination cascade.[1][4] By forming a covalent adduct with ubiquitin in an ATP-dependent manner, TAK-243 blocks the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes.[4][5] This effectively shuts down the entire ubiquitination process, leading to a depletion of ubiquitin-protein conjugates.[1][6]
Proteasome Inhibitors: Blocking the Final Step of Protein Degradation
Proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, act on the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[2][7] These inhibitors typically target the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome.[8][9][10] By blocking proteasomal degradation, these agents cause an accumulation of polyubiquitinated proteins, which triggers the unfolded protein response (UPR) and apoptosis.[11][12]
The key distinction lies in the point of intervention. TAK-243 acts at the very beginning of the ubiquitination pathway, while proteasome inhibitors act at the very end. This difference in mechanism may have implications for overcoming resistance to proteasome inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action and a general workflow for evaluating the efficacy of these compounds.
Caption: TAK-243 inhibits UAE, the initial enzyme in the ubiquitination cascade.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]
- 8. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 9. Carfilzomib - Wikipedia [en.wikipedia.org]
- 10. Ixazomib - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
Validating TAK-243 Efficacy: A Comparative Analysis with UBA1 Genetic Knockouts
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Ubiquitin-Activating Enzyme (UBA1) by TAK-243 with genetic knockout and knockdown of the UBA1 gene. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating on-target effects and understanding the cellular consequences of disrupting the ubiquitin-proteasome system (UPS).
Introduction
TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small molecule inhibitor of UBA1, the apical enzyme in the ubiquitination cascade.[1] By forming a covalent adduct with ubiquitin in the UBA1 active site, TAK-243 effectively blocks the initial step of ubiquitination, leading to a global decrease in mono- and poly-ubiquitinated proteins.[2] This disruption of protein homeostasis induces proteotoxic stress, cell cycle arrest, and ultimately apoptosis in cancer cells, making UBA1 an attractive target for cancer therapy.[1][3]
To rigorously validate that the observed cellular effects of TAK-243 are a direct consequence of UBA1 inhibition, it is crucial to compare them with the phenotypes induced by genetic ablation of UBA1. Genetic tools such as CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown provide a highly specific method to deplete UBA1 protein levels, thereby mimicking the on-target effect of the inhibitor. This comparative approach is essential to distinguish on-target from potential off-target effects of the compound.
Pharmacological vs. Genetic Inhibition: A Head-to-Head Comparison
Both pharmacological inhibition with TAK-243 and genetic knockout/knockdown of UBA1 are expected to produce similar downstream biological consequences due to the central role of UBA1 in the UPS. These effects include:
-
Reduction in Global Ubiquitination: A hallmark of UBA1 inactivation is the widespread decrease in ubiquitinated proteins.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to impaired degradation triggers the unfolded protein response (UPR).
-
Cell Cycle Arrest: Disruption of the UPS interferes with the degradation of key cell cycle regulators.
-
Induction of Apoptosis: Sustained proteotoxic stress and cellular dysfunction lead to programmed cell death.
While the outcomes are similar, the methodologies differ in their nature, timing, and potential for compensatory mechanisms. TAK-243 offers acute, dose-dependent, and reversible inhibition, whereas genetic approaches provide a more chronic and complete loss of protein function.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies investigating the effects of TAK-243 and UBA1 genetic modulation on cancer cell lines.
Table 1: Cytotoxicity of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 (nM) | Assay | Reference |
| SCLC Cell Lines (Median) | Small Cell Lung Cancer | 15.8 | CellTiter-Glo | [2][3] |
| NCI-H1184 | Small Cell Lung Cancer | 10 | CellTiter-Glo | [2] |
| NCI-H196 | Small Cell Lung Cancer | 367 | CellTiter-Glo | [2] |
| KB-C2 | Oral Cancer (ABCB1-overexpressing) | 37.45-fold increase vs. parental | MTT Assay | [4] |
| HEK293/ABCB1 | Embryonic Kidney (ABCB1-overexpressing) | 10.62-fold increase vs. parental | MTT Assay | [4] |
| Uba1 M41L 32D cells | Myeloid Leukemia Model | 0.004 ± 0.001 | Proliferation Assay | [5][6] |
| Uba1 WT 32D cells | Myeloid Leukemia Model | 0.07 ± 0.02 | Proliferation Assay | [5][6] |
EC50/IC50 values represent the concentration of TAK-243 required to inhibit cell growth or viability by 50%.
Table 2: Comparison of Phenotypes: TAK-243 Inhibition vs. UBA1 Knockdown/Knockout
| Phenotype | TAK-243 Treatment | UBA1 Knockdown/Knockout | Key Observations | Reference |
| Global Ubiquitination | Rapid decrease in poly- and mono-ubiquitylated proteins. | Significant reduction in ubiquitinated proteins. | Both methods effectively block the ubiquitination cascade. | [7][8] |
| Proteotoxic Stress | Induction of ATF4, CHOP, and other UPR markers. | Upregulation of genes involved in the unfolded protein response. | Confirms that UBA1 loss of function leads to ER stress. | [8] |
| Cell Viability | Dose-dependent decrease in cell viability across multiple cancer types. | Reduced cell proliferation and increased apoptosis. | Demonstrates the essentiality of UBA1 for cancer cell survival. | [9] |
| PARP Inhibitor Sensitivity | Sensitizes cancer cells to PARP inhibitors. | CRISPR knockout of UBA1 enhances sensitivity to PARP inhibitors. | UBA1 inhibition impairs homologous recombination repair. | [10][11][12] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of TAK-243 in the ubiquitin pathway.
Caption: Experimental workflow for validating TAK-243 findings.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
UBA1 Knockdown using siRNA
This protocol describes the transient knockdown of UBA1 expression in cultured mammalian cells.
Materials:
-
UBA1-specific siRNA duplexes and a non-targeting control siRNA.
-
siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ Reduced Serum Medium.
-
6-well tissue culture plates.
-
Antibiotic-free normal growth medium with FBS.
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[13]
-
siRNA-Lipid Complex Formation:
-
Solution A: Dilute 20-80 pmol of UBA1 siRNA or control siRNA into 100 µl of Opti-MEM™ Medium.[13]
-
Solution B: Dilute 6 µl of siRNA Transfection Reagent into 100 µl of Opti-MEM™ Medium.[13]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[13]
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™ Medium.
-
Aspirate the medium and add the 212 µl siRNA-lipid complex mixture to the cells.[13]
-
Add 800 µl of antibiotic-free growth medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Validation of Knockdown: Harvest cells at the desired time point and assess UBA1 protein levels by Western blot to confirm knockdown efficiency.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[14][15][16][17]
-
96-well plates.
-
Drug/compound of interest (e.g., TAK-243).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[15][18]
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.[16] Incubate overnight.
-
Treatment: Treat cells with various concentrations of TAK-243 or vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][18]
-
Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[14][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Read the absorbance at 570 nm.[14][18]
Western Blot for Protein Ubiquitination
This protocol is for the detection of changes in global protein ubiquitination.
Materials:
-
Lysis buffer (RIPA) containing protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PMSF).[19]
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against ubiquitin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Sample Preparation: Lyse treated or knockout cells with lysis buffer containing DUB inhibitors.[19] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system. A smear of high-molecular-weight bands indicates polyubiquitinated proteins.
Immunoprecipitation of Ubiquitinated Proteins
This protocol allows for the enrichment of ubiquitinated proteins from a cell lysate.
Materials:
-
Lysis buffer with DUB inhibitors (as above).
-
Antibody against ubiquitin or a specific protein of interest.
-
Protein A/G agarose (B213101) beads.[20]
-
Wash buffer.
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Lyse cells as described for Western blotting. Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes to reduce non-specific binding.[20]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.[20]
-
-
Washing: Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[20]
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest to confirm its ubiquitination.
Conclusion
The validation of findings from a pharmacological agent like TAK-243 through genetic knockout or knockdown of its target, UBA1, is a cornerstone of rigorous drug development. This comparative approach provides strong evidence that the observed cellular and anti-tumor effects are a direct result of on-target inhibition. The data and protocols presented in this guide offer a framework for researchers to confidently assess the mechanism of action of UBA1 inhibitors and to further explore the therapeutic potential of targeting the ubiquitin-proteasome system.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. The impacts of ubiquilin 1 (UBQLN1) knockdown on cells viability, proliferation, and apoptosis are mediated by p53 in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "UBA1 Inhibition Sensitizes Cancer Cells to PARP Inhibitors" by Sharad Awasthi, Lacey E Dobrolecki et al. [digitalcommons.library.tmc.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
TAK-243: A Potent and Selective UBA1 Inhibitor Outpacing Competitors
New Rochelle, NY – In the landscape of cancer therapeutics targeting the ubiquitin-proteasome system, the small molecule inhibitor TAK-243 (MLN7243) has emerged as a highly potent and selective inhibitor of the ubiquitin-activating enzyme (UAE/UBA1). A comprehensive analysis of its selectivity profile in comparison to other E1 inhibitors, such as MLN4924 (Pevonedistat) and PYR-41, underscores its superior potency and specificity for UBA1, the principal E1 enzyme in the ubiquitin conjugation cascade.
TAK-243's mechanism of action involves the formation of a TAK-243-ubiquitin adduct, which then inhibits the UBA1 enzyme.[1] This targeted inhibition leads to a depletion of ubiquitin conjugates within the cell, triggering proteotoxic stress, disrupting cell cycle progression and DNA damage repair pathways, and ultimately inducing apoptosis in cancer cells.[2][3]
Comparative Selectivity Profile
The inhibitory activity of TAK-243 and its counterparts has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency and selectivity. The data clearly illustrates TAK-243's exceptional potency against UBA1 and its selectivity over other ubiquitin-like modifier activating enzymes.
| Inhibitor | Target E1 Enzyme | IC50 (nM) | Selectivity Notes |
| TAK-243 | UBA1 (UAE) | 1 ± 0.2 | Highly potent against UBA1. Also shows activity against UBA6 (7 ± 3 nM) and NAE (28 ± 11 nM), but is significantly less potent against SAE (850 ± 180 nM), UBA7 (5,300 ± 2,100 nM), and ATG7 (>10,000 nM).[4] |
| MLN4924 (Pevonedistat) | NAE (NEDD8-Activating Enzyme) | 4.7 | Highly selective for NAE. Shows significantly weaker activity against UAE (1,500 nM), UBA6 (1,800 nM), SAE (8,200 nM), and ATG7 (>10,000 nM). |
| PYR-41 | UBA1 (UAE) | ~3,500 - 17,000 | A less potent UBA1 inhibitor with a different mechanism of action (inhibits thioester bond formation). Also reported to inhibit deubiquitinases.[5][6] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of these inhibitors, the following diagrams illustrate the ubiquitin activation pathway and a standard experimental workflow for assessing inhibitor selectivity.
Caption: Ubiquitin pathway and points of inhibition.
Caption: Experimental workflow for inhibitor analysis.
Experimental Protocols
The determination of the selectivity profile of E1 inhibitors involves a combination of biochemical and cell-based assays.
Biochemical E1 Inhibition Assay (e.g., UBCH10 E2 Transthiolation Assay)
This assay measures the transfer of ubiquitin from the E1 enzyme to an E2 enzyme (e.g., UBCH10).
-
Principle: The assay quantifies the formation of the ubiquitin-E2 thioester conjugate. Inhibition of the E1 enzyme by a compound like TAK-243 will reduce the amount of this conjugate formed.
-
General Protocol:
-
A reaction mixture is prepared containing the purified E1 enzyme (e.g., UBA1), an E2 enzyme (e.g., UBCH10), ubiquitin, and ATP in a suitable buffer.
-
The inhibitor (e.g., TAK-243) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set time.
-
The reaction is stopped, and the products are separated by non-reducing SDS-PAGE.
-
The amount of E2~ubiquitin thioester is quantified, often by Western blot analysis using an antibody against the E2 enzyme or ubiquitin.[1]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in melting temperature can be measured.
-
General Protocol:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein (e.g., UBA1) at each temperature is quantified by Western blot or other protein detection methods.[4]
-
A melting curve is generated, and a shift in this curve in the presence of the inhibitor indicates target engagement.
-
Western Blot Analysis of Ubiquitin Conjugates
This assay assesses the downstream effects of E1 inhibition on the cellular ubiquitination status.
-
Principle: Inhibition of UBA1 by TAK-243 leads to a global decrease in mono- and poly-ubiquitinated proteins.
-
General Protocol:
-
Cells are treated with the inhibitor for a specific duration.
-
Total cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody that recognizes ubiquitin, allowing for the visualization of the overall ubiquitination levels.[7] A decrease in the high molecular weight smear of ubiquitinated proteins indicates effective E1 inhibition.
-
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells and to calculate the cellular IC50 values.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to the wells.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.[8]
-
The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The available data robustly demonstrates that TAK-243 is a superior inhibitor of UBA1 in terms of both potency and selectivity when compared to other E1 inhibitors like MLN4924 and PYR-41. Its ability to potently and specifically target the primary ubiquitin-activating enzyme makes it a valuable tool for researchers studying the ubiquitin system and a promising candidate for further development in cancer therapy. The detailed experimental protocols provide a framework for the continued investigation and comparison of E1 inhibitors in the field of drug discovery.
References
- 1. E1-E2 Interactions in Ubiquitin and Nedd8 Ligation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woongbee.com [woongbee.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. BioRender App [app.biorender.com]
A Head-to-Head Comparison of MLN7243 and Pevonedistat: Targeting Protein Homeostasis in Cancer
In the landscape of novel cancer therapeutics, inhibitors of protein degradation pathways have emerged as a promising strategy. This guide provides a detailed comparison of two such investigational drugs, MLN7243 (also known as TAK-243) and pevonedistat (B1684682) (also known as MLN4924). Both molecules interfere with critical enzymatic cascades that control protein turnover, but they do so by targeting distinct E1 activating enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
MLN7243 is a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS). By blocking UAE, MLN7243 leads to a global shutdown of protein ubiquitination, causing proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells.[1][2] Pevonedistat, on the other hand, is a selective inhibitor of the NEDD8-Activating Enzyme (NAE). NAE is responsible for the neddylation of cullin proteins, a crucial step for the activation of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases.[3] Inhibition of NAE by pevonedistat leads to the inactivation of CRLs, resulting in the accumulation of specific CRL substrates that regulate cell cycle progression, proliferation, and survival.[3][4]
While both drugs induce cancer cell death by disrupting protein homeostasis, their distinct targets result in different downstream effects and potential therapeutic applications. This guide will delve into the available preclinical data to provide a comparative analysis of their performance.
Mechanism of Action
The fundamental difference between MLN7243 and pevonedistat lies in their specific molecular targets within the protein degradation machinery.
MLN7243 (TAK-243): As an inhibitor of UAE (UBA1), MLN7243 prevents the initial step of ubiquitination – the ATP-dependent activation of ubiquitin. This blockade has a widespread impact on cellular processes, as ubiquitination is essential for the degradation of a vast number of proteins involved in cell cycle control, DNA repair, and signal transduction, including the NF-κB pathway.[5][6] The abrogation of global protein ubiquitination leads to an accumulation of misfolded and regulatory proteins, inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.[6]
Pevonedistat (MLN4924): Pevonedistat specifically targets NAE, the E1 enzyme for the ubiquitin-like protein NEDD8. The primary substrates for neddylation are the cullin proteins, which are scaffold components of CRLs. Neddylation of cullins is a prerequisite for the proper assembly and function of CRLs. By inhibiting NAE, pevonedistat prevents cullin neddylation, thereby inactivating a large family of E3 ubiquitin ligases.[3] This leads to the accumulation of a specific subset of proteins that are normally targeted for degradation by CRLs, such as the cell cycle regulators p27 and CDT1, which in turn induces cell cycle arrest and apoptosis.[4][7]
Preclinical Performance Data
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of MLN7243 and pevonedistat in various cancer models, based on publicly available data. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of MLN7243 and Pevonedistat in Cancer Cell Lines
| Cell Line | Cancer Type | MLN7243 (TAK-243) IC50 (nM) | Pevonedistat (MLN4924) IC50 (nM) |
| HCT-116 | Colon Carcinoma | - | 136 - 400[7] |
| Neuroblastoma Cell Lines | Neuroblastoma | - | 136 - 400[7][8] |
| Melanoma Cell Lines | Melanoma | - | < 300 (sensitive), > 1000 (resistant)[9] |
| Malignant Pleural Mesothelioma | Mesothelioma | - | < 500 (sensitive)[10] |
Table 2: In Vivo Anti-Tumor Efficacy of MLN7243 and Pevonedistat in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| MLN7243 (TAK-243) | |||
| Colon Cancer | HCT-116 | MLN7243 | Exhibited antitumor activity[5] |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft | MLN7243 | Demonstrated antitumor activity[2] |
| Various Solid & Hematologic Tumors | Multiple Xenograft Models | MLN7243 | Broad antitumor activity[5] |
| Melanoma | Xenograft | MLN7243 + Radiation/Carboplatin/Docetaxel | Synergistic and additive anti-tumor benefits[11] |
| Pevonedistat (MLN4924) | |||
| Neuroblastoma | Orthotopic Xenograft | Pevonedistat | Decreased tumor weight[7][8] |
| Pancreatic Cancer | Subcutaneous Xenograft | Pevonedistat | Significantly inhibited tumor formation and growth[4] |
| Melanoma | Subcutaneous Xenograft | Pevonedistat | Significant growth inhibition in sensitive models[12] |
| Multiple Myeloma & Lymphoma | Xenograft Models | Pevonedistat | Demonstrated antitumor activity[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of MLN7243 and pevonedistat. Specific parameters such as cell seeding density, antibody concentrations, and incubation times may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat cells with a serial dilution of MLN7243 or pevonedistat for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of MLN7243 or pevonedistat for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[15]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[1][15]
Western Blot for Ubiquitination and Neddylation
-
Cell Lysis: Treat cells with MLN7243 or pevonedistat, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. To preserve ubiquitination, include a deubiquitinase inhibitor like N-ethylmaleimide (NEM).[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. For detecting neddylated cullins, a gradient gel may provide better separation of the neddylated and unneddylated forms.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ubiquitin, specific ubiquitinated proteins, total cullin, or NEDD8 overnight at 4°C.[17][18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[19][20]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[19]
-
Treatment Administration: Randomize mice into treatment groups and administer MLN7243 or pevonedistat via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at the desired dose and schedule.[19][20]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[20]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).[20]
Conclusion
MLN7243 and pevonedistat represent two distinct and promising approaches to targeting protein homeostasis in cancer. MLN7243, by inhibiting the upstream enzyme UAE, induces a global disruption of ubiquitination, leading to broad proteotoxic stress. Pevonedistat, through its specific inhibition of NAE, offers a more targeted approach by inactivating the Cullin-RING E3 ligase family. The preclinical data for both compounds demonstrate significant anti-tumor activity across a range of cancer models. The choice between these two strategies may depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. Further head-to-head comparative studies and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel agents.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. yeasenbio.com [yeasenbio.com]
In Vivo Showdown: TAK-243 Versus Standard Chemotherapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the novel anticancer agent TAK-243 with standard-of-care chemotherapy regimens across various cancer models. TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), a critical component of the ubiquitin-proteasome system (UPS).[1][2] Dysregulation of the UPS is a known hallmark of many malignancies, making it a compelling target for therapeutic intervention. This document summarizes key preclinical findings, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of TAK-243's performance against established chemotherapeutic agents.
Mechanism of Action: A Tale of Two Strategies
TAK-243 and standard chemotherapies employ fundamentally different mechanisms to induce cancer cell death.
TAK-243: Inducing Proteotoxic Stress
TAK-243 functions by inhibiting the ubiquitin-activating enzyme (UAE), the apex enzyme in the ubiquitination cascade.[1][2] This inhibition leads to a depletion of ubiquitin conjugates, causing an accumulation of misfolded and short-lived proteins. The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately leading to apoptosis.[3][4] Furthermore, by impairing the ubiquitination required for DNA damage repair, TAK-243 can sensitize cancer cells to other DNA-damaging agents.
References
- 1. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating Biomarkers of TAK-243 Response in Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and assessing the response to TAK-243 (also known as MLN7243), a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1). We present experimental data, detailed methodologies for biomarker validation, and a comparative analysis with other agents targeting the ubiquitin-proteasome system (UPS).
Introduction to TAK-243 and the Ubiquitin-Proteasome System
TAK-243 is a potent and selective small molecule inhibitor of UAE, the apex enzyme that initiates the entire ubiquitination cascade. By forming a stable adduct with ubiquitin, TAK-243 prevents the activation and subsequent transfer of ubiquitin to downstream E2 and E3 enzymes. This blockade of the ubiquitination process leads to an accumulation of unfolded proteins, induction of the Unfolded Protein Response (UPR), Endoplasmic Reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][2][3][4] Given its novel mechanism, identifying patient populations most likely to respond is critical for its clinical development.
Putative Biomarkers of TAK-243 Response
The validation of biomarkers is essential for patient stratification and monitoring treatment efficacy. Potential biomarkers for TAK-243 can be categorized into predictive markers of sensitivity or resistance and pharmacodynamic markers of target engagement.
Predictive Biomarkers
Predictive biomarkers help identify patients who are most likely to benefit from TAK-243 treatment. Studies in preclinical models, such as various cancer cell lines and patient-derived xenografts (PDXs), have identified several potential genomic and expression-based biomarkers.[5][6][7][8]
Table 1: Comparison of Predictive Biomarkers for TAK-243 Sensitivity and Resistance
| Biomarker Category | Biomarker | Association with TAK-243 Response | Rationale |
| Sensitivity | Gene sets related to cell cycle, DNA damage repair, and chromatin organization | Positive Correlation | Cells with high proliferative rates and reliance on DNA repair pathways are more susceptible to the proteotoxic stress induced by TAK-243.[5][6][7] |
| High MYC expression | Positive Correlation | MYC overexpression can sensitize cells to apoptosis, and these cells show enhanced susceptibility to TAK-243-mediated cell death.[4] | |
| Resistance | Gene sets related to cellular respiration, translation, and neurodevelopment | Negative Correlation | Upregulation of these pathways may provide compensatory mechanisms to overcome the cellular stress induced by UAE inhibition.[5][6][7] |
| ABCB1 (MDR1) overexpression | Negative Correlation | ABCB1 is a drug efflux pump that actively transports TAK-243 out of the cell, reducing its intracellular concentration and cytotoxic effect.[3][9][10] | |
| SLFN11 expression | Investigated (context-dependent) | SLFN11 has been linked to sensitivity to DNA-damaging agents, but its role in TAK-243 response appears to be context-dependent and requires further validation.[1][3][9] |
Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are used to confirm that TAK-243 is engaging its target and eliciting the expected biological response in patient tissues.
Table 2: Pharmacodynamic Biomarkers of TAK-243 Activity
| Biomarker | Method of Detection | Expected Change with TAK-243 Treatment |
| Decrease in poly-ubiquitinated proteins | Western Blot, Mass Spectrometry | Decrease |
| Decrease in K48-linked ubiquitination | Western Blot (linkage-specific antibody), Mass Spectrometry | Decrease |
| Increase in free ubiquitin | Western Blot | Increase |
| Induction of ER Stress markers (e.g., CHOP) | Western Blot, qPCR | Increase |
| Induction of Apoptosis markers (e.g., cleaved caspase-3) | Western Blot, Immunohistochemistry (IHC) | Increase |
A clinical trial (NCT06223542) is prospectively evaluating changes in K48-linked ubiquitination, CHOP, and cleaved caspase-3 in pre- and post-treatment tumor biopsies.[11]
Comparison with Other UPS Inhibitors
TAK-243 offers a distinct mechanism of action compared to other drugs that target the ubiquitin-proteasome system. This differentiation may translate to a unique efficacy and resistance profile.
Table 3: Comparison of TAK-243 with Other UPS Inhibitors
| Drug Class | Example Drug(s) | Mechanism of Action | Key Differentiator from TAK-243 |
| UAE (E1) Inhibitor | TAK-243 | Inhibits the initial ATP-dependent activation of ubiquitin, blocking all subsequent ubiquitination.[1][3] | Acts at the apex of the cascade, affecting all ubiquitin-dependent pathways. |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Inhibit the 20S proteasome, preventing the degradation of ubiquitinated proteins.[12][13] | Acts downstream of ubiquitination; leads to an accumulation of poly-ubiquitinated proteins, whereas TAK-243 decreases them.[2] |
| NAE (E1) Inhibitor | Pevonedistat (MLN4924) | Inhibits the NEDD8-activating enzyme, preventing the neddylation required for Cullin-RING E3 ligase activity.[14][15] | Targets a specific ubiquitin-like modifier pathway (neddylation), not the general ubiquitin pathway. |
| Other E1 Inhibitors | PYR-41 | An early, cell-permeable E1 inhibitor.[13][16] | Less potent and selective compared to TAK-243, serving more as a tool compound. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of TAK-243 action on the Ubiquitin-Proteasome System.
Caption: Workflow for validating TAK-243 biomarkers in patient samples.
Experimental Protocols
Protocol 1: Western Blot for Pharmacodynamic Biomarkers
This protocol details the detection of changes in protein ubiquitination and ER stress markers in patient tumor samples following TAK-243 treatment.
1. Sample Preparation and Protein Extraction:
-
Obtain fresh or frozen tumor biopsy samples (pre- and post-treatment).
-
Homogenize tissue on ice in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. To preserve ubiquitin chains, include a deubiquitinase (DUB) inhibitor such as PR-619 or N-Ethylmaleimide (NEM).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% Tris-Glycine polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary Antibodies:
-
Total Ubiquitin (to detect poly-ubiquitin chains and ladders)
-
Free Ubiquitin
-
K48-linkage Specific Ubiquitin
-
CHOP (GADD153)
-
Cleaved Caspase-3
-
Loading Control (e.g., β-actin, GAPDH)
-
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensity using densitometry software and normalize to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This assay is used to confirm the direct inhibitory effect of TAK-243 on UAE activity.
1. Reagents and Setup:
-
Recombinant human E1 (UAE), E2 (e.g., UBE2D2), and E3 (if applicable) enzymes.
-
Recombinant human ubiquitin.
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl2, 100 mM DTT).
-
10x ATP solution (20 mM).
-
TAK-243 (dissolved in DMSO).
2. Reaction Assembly:
-
In a microcentrifuge tube, assemble the reaction mixture on ice:
-
H2O to a final volume of 20 µL
-
2 µL 10x Reaction Buffer
-
2 µL 10x ATP
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg Ubiquitin
-
TAK-243 at various concentrations (or DMSO as vehicle control).
-
-
Pre-incubate TAK-243 with the E1 enzyme and ATP for 10-15 minutes at 30°C to allow for adduct formation.
-
Initiate the reaction by adding the remaining components (E2, Ubiquitin).
3. Reaction and Detection:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2x non-reducing Laemmli sample buffer (to preserve thioester bonds if assessing E1~Ub charging) or reducing buffer (for general ubiquitination).
-
Analyze the reaction products by SDS-PAGE and Western blot, probing with an anti-ubiquitin antibody to visualize the formation of poly-ubiquitin chains. A dose-dependent decrease in chain formation indicates inhibition of UAE activity by TAK-243.[17][18][19][20]
Conclusion
The validation of predictive and pharmacodynamic biomarkers is paramount for the successful clinical implementation of TAK-243. Gene expression signatures related to cell cycle and DNA repair may identify sensitive patient populations, while overexpression of the ABCB1 transporter is a likely mechanism of resistance.[5][9] In-patient monitoring of changes in protein ubiquitination, free ubiquitin levels, and markers of the unfolded protein response can confirm target engagement and provide crucial insights into the therapeutic efficacy of this novel anti-cancer agent.[1][3] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these biomarkers in patient samples.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging therapies targeting the ubiquitin proteasome system in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 19. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Mechanism of Action and Target Specificity
A Comprehensive Comparative Analysis of TAK-243 and PYR-41 for Researchers, Scientists, and Drug Development Professionals
In the landscape of ubiquitin-proteasome system (UPS) inhibitors, Ubiquitin-Activating Enzyme (E1) inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed comparative analysis of two prominent E1 inhibitors, TAK-243 (also known as MLN7243) and PYR-41, to assist researchers in selecting the appropriate tool for their studies.
Both TAK-243 and PYR-41 target the Ubiquitin-Activating Enzyme (UBA1 or E1), the apical enzyme in the ubiquitination cascade.[1][2] This enzyme is responsible for the initial ATP-dependent activation of ubiquitin, a crucial step for the subsequent transfer of ubiquitin to E2 conjugating enzymes and E3 ligases, ultimately leading to the ubiquitination of substrate proteins.[2][3] Inhibition of UBA1 disrupts the entire ubiquitin-proteasome system, leading to the accumulation of proteins that would otherwise be degraded, causing proteotoxic stress and inducing apoptosis in cancer cells.
TAK-243 is a potent, mechanism-based inhibitor that forms a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then tightly binds to the adenylation site of UBA1, preventing the enzyme from processing further ubiquitin molecules.[4]
PYR-41 is a cell-permeable, irreversible inhibitor that is thought to covalently modify the active site cysteine of the E1 enzyme, thereby blocking the formation of the ubiquitin-E1 thioester intermediate.[5] While it is a potent inhibitor of UBA1, some studies suggest that at higher concentrations, PYR-41 may also inhibit some deubiquitinases (DUBs).[6]
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for TAK-243 and PYR-41, focusing on their inhibitory concentrations in various cell lines.
Table 1: Comparative IC50 Values of TAK-243 and PYR-41 in Vero Cells
| Compound | IC50 (ZIKV-infected Vero cells) | IC50 (USUV-infected Vero cells) |
| TAK-243 | 161 nM | 45 nM |
| PYR-41 | 17 µM | 3.5 µM |
Data from a direct comparative study, highlighting the significantly higher potency of TAK-243.[6]
Table 2: IC50 Values of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| NCI-H1184 | Small Cell Lung Cancer | 0.010 µM |
| NCI-H196 | Small Cell Lung Cancer | 0.367 µM |
| KB-3-1 | Epidermoid Carcinoma | Varies |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | Varies (less sensitive) |
| SW620 | Colon Cancer | Varies |
| SW620/Ad300 (ABCB1-overexpressing) | Colon Cancer | Varies (less sensitive) |
A selection of reported IC50 values. Note that sensitivity can be affected by factors such as the expression of drug efflux pumps like ABCB1.[2][7]
Table 3: Reported IC50 and Effective Concentrations of PYR-41
| Cell Line/System | Condition | IC50 / Effective Concentration |
| Cell-free assay | E1 inhibition | < 10 µM |
| HEK293 | Cytotoxicity | ~22 µM |
| Various Cancer Cell Lines | Cytotoxicity | 10 - 50 µM |
PYR-41 generally exhibits activity in the micromolar range.[5][8][9]
Downstream Cellular Effects and Signaling Pathways
Inhibition of UBA1 by both TAK-243 and PYR-41 leads to a cascade of downstream cellular events, primarily the induction of proteotoxic stress through the unfolded protein response (UPR) and modulation of the NF-κB signaling pathway.
Unfolded Protein Response (UPR)
The accumulation of ubiquitinated proteins due to UBA1 inhibition triggers the UPR, a cellular stress response aimed at restoring protein homeostasis. If the stress is prolonged or severe, the UPR can initiate apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is intricately regulated by ubiquitination. Inhibition of UBA1 can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory and pro-survival signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TAK-243 and PYR-41.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TAK-243 and PYR-41 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Ubiquitination and UPR Markers
This protocol is used to analyze changes in protein ubiquitination and the expression of UPR-related proteins.
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of TAK-243 or PYR-41 for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, GRP78, CHOP, p-eIF2α, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TAK-243 and PYR-41 in a mouse xenograft model.[10][11][12][13]
Workflow Diagram:
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer TAK-243, PYR-41, or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry for pharmacodynamic markers.
Conclusion
Both TAK-243 and PYR-41 are valuable tools for studying the ubiquitin-proteasome system. TAK-243 demonstrates significantly higher potency in vitro, with IC50 values typically in the nanomolar range, making it a first-in-class inhibitor.[6] PYR-41 is also an effective E1 inhibitor, though it generally requires micromolar concentrations for activity. The choice between these two compounds will depend on the specific experimental goals, the sensitivity of the cell system being used, and considerations of potential off-target effects. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of MLN7243: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of MLN7243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UBA1). We will objectively compare its performance with an alternative, MLN4924, an inhibitor of the NEDD8-Activating Enzyme (NAE), and provide supporting experimental data and detailed protocols for key validation experiments.
Executive Summary
MLN7243 (TAK-243) is a potent and selective inhibitor of UBA1, the apex enzyme in the ubiquitin-proteasome system (UPS).[1][2] Confirmation of its on-target effects is crucial for its development as a therapeutic agent. Genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of UBA1, provide definitive evidence that the cellular effects of MLN7243 are a direct consequence of UBA1 inhibition. This guide details these methodologies and compares MLN7243 with MLN4924 (pevonedistat), an inhibitor of the related NEDD8 pathway, to provide a clear perspective on their distinct mechanisms and on-target validation strategies.
Data Presentation: MLN7243 vs. MLN4924
The following tables summarize the quantitative data for MLN7243 and its alternative, MLN4924, including their inhibitory concentrations and the impact of genetic modulation of their respective targets on drug sensitivity.
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Cell Line(s) | Reference(s) |
| MLN7243 (TAK-243) | UBA1 (UAE) | 1 ± 0.2 nM | In vitro assay | [1] |
| ~8.5 nM (mean EC50) | Small Cell Lung Cancer (SCLC) cell lines | [3] | ||
| 10.2 nM - 367.3 nM (EC50 range) | SCLC cell lines | [3] | ||
| MLN4924 (Pevonedistat) | NAE | 4.7 nM | In vitro assay | [3] |
| 25-150 nM (EC50) | Multiple Myeloma (MM) cell lines | [4] | ||
| 10 nM - 430 nM (IC50) | Glioblastoma cell lines | [4] | ||
| 71 nM - 250 nM (IC50) | Osteosarcoma cell lines | [5] |
Table 2: Impact of Genetic Target Modulation on Inhibitor Sensitivity
| Compound | Genetic Modulation | Effect on Sensitivity | Cell Line(s) | Reference(s) |
| MLN7243 (TAK-243) | UBA1 siRNA knockdown | Increased sensitivity to TAK-243 | Glioblastoma cells | [6] |
| UBA1 knockout (partial) | Increased sensitivity to TAK-243 | Mouse myeloid cell line | [7] | |
| ABCB1 knockout | Reversal of TAK-243 resistance | Colon cancer cells | [8] | |
| MLN4924 (Pevonedistat) | UBA3 (NAE subunit) mutation | Decreased sensitivity (resistance) to MLN4924 | Human leukemic cells | [9][10][11] |
| NAE1 knockdown | Reduced cell viability | Osteosarcoma cells | [5] | |
| REDD1 silencing | Decreased sensitivity to MLN4924 | Multiple Myeloma cells | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by MLN7243 and MLN4924.
References
- 1. Targeting the E1 ubiquitin-activating enzyme (UBA1) improves elexacaftor/tezacaftor/ivacaftor efficacy towards F508del and rare misfolded CFTR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [frontiersin.org]
- 7. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MLN4924, an NAE inhibitor, suppresses AKT and mTOR signaling via upregulation of REDD1 in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: TAK-243 vs. Proteasome Inhibitors
Guide Overview: The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its disruption is a validated strategy in cancer therapy. This guide provides a detailed comparison of the apoptotic mechanisms induced by TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), and other well-established drugs that target the proteasome, such as bortezomib (B1684674) and carfilzomib (B1684676). By targeting different key nodes of the UPS, these drugs trigger distinct downstream cellular responses, leading to apoptosis through varied signaling cascades. This document outlines these differences, supported by experimental data and detailed methodologies for researchers in drug development and oncology.
Mechanisms of Action and Induced Apoptotic Pathways
TAK-243 (also known as MLN7243) is a potent and selective small-molecule inhibitor of UAE (UBA1), the principal E1 enzyme that initiates the entire ubiquitin conjugation cascade.[1][2] By forming a covalent adduct with ubiquitin, TAK-243 blocks its activation and transfer, thereby preventing the ubiquitination of a vast array of cellular proteins.[2][3] This leads to a global disruption of ubiquitin-dependent processes.
The primary mechanism by which TAK-243 induces apoptosis is through the induction of severe endoplasmic reticulum (ER) stress.[1][4] The inhibition of protein ubiquitination prevents the degradation of misfolded and short-lived regulatory proteins, leading to their accumulation and triggering the Unfolded Protein Response (UPR).[5][6] TAK-243 robustly activates all three canonical arms of the UPR:
-
PERK Pathway: Leads to the phosphorylation of eIF-2α and subsequent preferential translation of activating transcription factor 4 (ATF4).[7][6]
-
IRE1 Pathway: Results in the splicing of X-box binding protein 1 (XBP1s).[7]
-
ATF6 Pathway: Involves the cleavage and activation of ATF6.[7]
Prolonged and overwhelming activation of the UPR, particularly through the ATF4-CHOP axis, shifts the cellular response from pro-survival to pro-apoptotic, culminating in the activation of effector caspases and cell death.[7][6] Additionally, TAK-243 has been shown to impede DNA damage repair pathways by blocking the essential monoubiquitination of key proteins like FANCD2 and PCNA, further contributing to its cytotoxicity.[8]
Bortezomib (a first-generation inhibitor) and carfilzomib (a second-generation inhibitor) act downstream of TAK-243 by directly targeting the 26S proteasome, the proteolytic machinery of the UPS.[9] Bortezomib reversibly inhibits the chymotrypsin-like (β5) subunit, while carfilzomib does so irreversibly, which is thought to contribute to its greater potency and sustained activity.[9][10][11]
Inhibition of the proteasome also leads to the accumulation of ubiquitinated proteins, ER stress, and UPR-mediated apoptosis.[12][13] However, proteasome inhibitors (PIs) are known to induce apoptosis through multiple, converging pathways:
-
ER Stress and the UPR: Similar to TAK-243, PIs trigger the UPR. Carfilzomib, for instance, strongly activates the PERK-eIF2α-ATF4-CHOP pathway.[13]
-
Intrinsic (Mitochondrial) Pathway: PIs cause an accumulation of pro-apoptotic Bcl-2 family proteins like NOXA and Bax.[12][14][15] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9.[12][16][17] Generation of reactive oxygen species (ROS) is also a key event in this pathway.[16]
-
Extrinsic (Death Receptor) Pathway: Carfilzomib has been shown to be a potent activator of the extrinsic pathway by inhibiting the degradation of Death Receptor 5 (DR5), leading to its stabilization and increased cell surface expression.[10] This sensitizes cells to apoptosis via the FADD-caspase-8 axis. Bortezomib can similarly activate caspase-8 and down-regulate the caspase-8 inhibitor, cFLIP.[17][18][19]
-
Inhibition of Pro-Survival Signaling: A well-established mechanism for PIs is the stabilization of IκB, the natural inhibitor of the pro-survival transcription factor NF-κB.[14][20] By preventing IκB degradation, PIs block NF-κB activity, thereby downregulating the expression of anti-apoptotic genes.
Comparative Data Summary
The distinct points of intervention within the UPS result in different primary mechanisms and molecular signatures of apoptosis.
| Feature | TAK-243 | Bortezomib | Carfilzomib |
| Target | Ubiquitin-Activating Enzyme (UBA1)[1][2] | 26S Proteasome (β5 subunit)[9][11] | 26S Proteasome (β5 subunit)[10][13] |
| Mechanism | Covalent, mechanism-based inhibition[2][3] | Reversible inhibition[9] | Irreversible inhibition[10][13] |
| Primary Apoptotic Driver | Severe ER Stress / UPR[4] | ER Stress, Intrinsic Pathway, NF-κB Inhibition[12][15][17] | ER Stress, Extrinsic Pathway (DR5), Intrinsic Pathway[13][17] |
| Key Molecular Events | - Global decrease in ubiquitination - Robust activation of PERK, IRE1, ATF6 - Impaired DNA damage repair[8] | - ROS generation[16] - Cytochrome c release[12] - IκB stabilization[20] - Noxa upregulation[14][16] | - DR5 stabilization & upregulation - Potent activation of Caspase-8 & -9[17][21] - STAT1 pathway inhibition[22] |
| Resistance Profile | Active in bortezomib-resistant models[7] | Resistance can emerge via proteasome mutations or upregulation | Can be effective in bortezomib-resistant settings[14] |
Quantitative Cytotoxicity Data (Example)
| Drug | Cell Lines | Assay Type | EC50 / LD50 Range | Reference |
| TAK-243 | Small-Cell Lung Cancer (SCLC) | Cell Viability | 0.010 - 0.367 µM | [23] |
| Bortezomib | Mantle-Cell Lymphoma (MCL) | Cell Viability | 18.2 - 60.1 nM | [16] |
| Carfilzomib | Multiple Myeloma (MM) | Apoptosis Induction | Induces significant apoptosis at 5-20 nM | [21][24] |
Experimental Protocols
To dissect and compare the apoptotic pathways induced by these agents, a series of standard cellular and molecular biology assays are required.
This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathways.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells/mL) and allow them to adhere or stabilize. Treat with various concentrations of TAK-243, bortezomib, or carfilzomib for desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-cleaved Caspase-3, anti-PARP, anti-ATF4, anti-CHOP, anti-DR5, anti-p-IRE1, and anti-β-actin (as a loading control).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 0.5x10⁶ cells per well in a 6-well plate and treat with the drugs as described above for a suitable duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[24]
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of each compound for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each drug.
Conclusion
TAK-243, bortezomib, and carfilzomib are all potent inducers of apoptosis in cancer cells but achieve this through distinct and complementary mechanisms.
-
TAK-243 acts at the apex of the UPS cascade, inducing a clean and potent ER stress-mediated apoptosis by globally shutting down protein ubiquitination. Its upstream action provides a strong rationale for its use in overcoming resistance to downstream proteasome inhibitors.[7]
-
Proteasome inhibitors like bortezomib and carfilzomib act downstream, triggering a more complex and multifaceted apoptotic response involving the UPR, the intrinsic mitochondrial pathway, the extrinsic death receptor pathway, and inhibition of pro-survival signaling.
Understanding these mechanistic distinctions is crucial for the strategic development of novel therapeutic combinations and for designing treatment regimens that can circumvent drug resistance, ultimately improving patient outcomes in oncology.
References
- 1. Facebook [cancer.gov]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bortezomib induces caspase-dependent apoptosis in Hodgkin lymphoma cell lines and is associated with reduced c-FLIP expression: a gene expression profiling study with implications for potential combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bortezomib: a new pro-apoptotic agent in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
TAK-243 and Radiation Therapy: A Synergistic Approach to Cancer Treatment
A detailed comparison guide for researchers and drug development professionals on the potentiation of radiation therapy by the novel UBA1 inhibitor, TAK-243.
The combination of TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme UBA1, with radiation therapy is emerging as a promising strategy to enhance anti-cancer efficacy. Preclinical studies have demonstrated a synergistic relationship between these two modalities, offering a potential new avenue for treating various malignancies, including small-cell lung cancer (SCLC) and glioblastoma (GBM). This guide provides an objective comparison of this combination therapy with other treatment approaches, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Synergy: Disrupting DNA Damage Repair
Radiation therapy primarily induces cancer cell death by causing DNA double-strand breaks (DSBs). A key mechanism by which cancer cells survive radiation is through the activation of DNA damage repair (DDR) pathways. TAK-243 has been shown to sensitize cancer cells to radiation by disrupting these repair processes.[1][2] By inhibiting UBA1, the apex enzyme in the ubiquitin-proteasome system (UPS), TAK-243 interferes with the ubiquitination signaling that is critical for the recruitment of DDR proteins to the sites of DNA damage.[3] Specifically, preclinical evidence indicates that TAK-243 blocks the recruitment of the 53BP1 protein to DNA damage foci, a crucial step in the repair of DSBs.[1][2] This leads to an accumulation of unrepaired DNA damage, evidenced by increased levels of γ-H2AX, a marker of DSBs, ultimately resulting in enhanced cancer cell death.[1]
dot
References
Comparative Analysis Not Possible Due to Lack of Public Data on HS-243
A direct head-to-head comparison between the investigational drug HS-243 and the approved proteasome inhibitor carfilzomib (B1684676) cannot be conducted at this time. A thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information, preclinical data, or publications related to a compound designated as "this compound." This suggests that this compound may be an internal development name not yet disclosed in public forums, a discontinued (B1498344) project, or a misidentified compound.
Consequently, the core requirements for this comparison guide, including the presentation of quantitative data, experimental protocols, and mechanism-of-action diagrams, cannot be fulfilled for this compound.
Alternative Comparison Proposed: Carfilzomib vs. Other Next-Generation Proteasome Inhibitors
To provide a relevant comparative guide for researchers, scientists, and drug development professionals, we propose a head-to-head comparison of carfilzomib with another well-documented, next-generation proteasome inhibitor for which public data is available. For example, a comparison with another orally bioavailable proteasome inhibitor could provide valuable insights.
Should this alternative comparison be of interest, a comprehensive guide can be developed that includes:
-
Mechanism of Action: A detailed comparison of the binding kinetics and proteasome subunit selectivity.
-
Comparative Performance Data: Tables summarizing in vitro proteasome inhibition (IC50 values) and anti-proliferative activity across relevant cancer cell lines.
-
Experimental Methodologies: Detailed protocols for key assays such as proteasome activity and cell viability.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the ubiquitin-proteasome system and experimental workflows using Graphviz.
This proposed guide would adhere to all the structural and formatting requirements of the original request, providing a valuable resource for the target audience.
Differential Efficacy of TAK-243 Across Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243 (MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a covalent adduct with ubiquitin, TAK-243 blocks the initial step of ubiquitination, leading to a cascade of downstream effects including proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells.[1][3] This guide provides a comparative analysis of the differential effects of TAK-243 on various cancer subtypes, supported by preclinical data. We also present a comparison with other UPS inhibitors and detailed experimental methodologies for key assays.
Mechanism of Action of TAK-243
TAK-243 functions as a mechanism-based inhibitor of UBA1. It forms a stable adduct with ubiquitin in an ATP-dependent reaction, which then binds tightly to the adenylation site of UBA1, preventing the enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[1][3] This effectively halts the entire ubiquitination cascade. The downstream consequences of UBA1 inhibition are multifaceted and include:
-
Induction of Proteotoxic Stress: The blockage of protein ubiquitination leads to the accumulation of misfolded and short-lived regulatory proteins, triggering the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[4][5][6]
-
Cell Cycle Arrest: Inhibition of the UPS disrupts the degradation of key cell cycle proteins, leading to arrest at G1 and G2/M phases.[3][5]
-
Impairment of DNA Damage Response: Ubiquitination plays a critical role in DNA damage repair pathways. TAK-243 has been shown to impede this process, sensitizing cancer cells to DNA-damaging agents.[7][8]
-
Induction of Apoptosis: The culmination of these cellular stresses leads to the activation of apoptotic pathways, including the cleavage of caspase-3 and PARP.[4][5]
Comparative Efficacy of TAK-243 in Various Cancer Subtypes
The sensitivity to TAK-243 varies across different cancer cell lines. Below are tables summarizing the in vitro cytotoxicity and in vivo efficacy of TAK-243 in a range of cancer subtypes.
Table 1: In Vitro Cytotoxicity of TAK-243 in Human Cancer Cell Lines
| Cancer Subtype | Cell Line | IC50/EC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | 15-40 | [3] |
| TEX | 15-40 | [3] | |
| U937 | 15-40 | [3] | |
| NB4 | 15-40 | [3] | |
| Adrenocortical Carcinoma (ACC) | CU-ACC1 | ~10-100 | [1] |
| CU-ACC2 | ~10-100 | [1] | |
| NCI-H295R | >500 | [1] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY3 | 30-180 (ED50 for apoptosis) | [7] |
| OCI-LY19 | 30-180 (ED50 for apoptosis) | [7] | |
| Multiple Myeloma | MM1.S | <50 | [4] |
| U266 | 250 | [4] | |
| RPMI 8226 | >1000 | [4] | |
| MOLP-8 | <50 | [4] | |
| Small-Cell Lung Cancer (SCLC) | NCI-H1184 | 10 | [8] |
| NCI-H196 | 367 | [8] | |
| Median of 26 SCLC cell lines | 15.8 | [8] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Cancer Subtype | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Adrenocortical Carcinoma | H295R | 20 mg/kg, i.p., twice weekly | Significant inhibition | [1] |
| Diffuse Large B-cell Lymphoma | OCI-LY3 | 10 and 20 mg/kg, twice weekly | Delayed tumor growth | [7] |
| Glioblastoma | GSC2 (intracranial) | 10 or 20 mg/kg, i.p., twice a week for 4 weeks | Significantly prolonged survival | [9] |
| Small-Cell Lung Cancer | JHU-LX33 (PDX) | 20 mg/kg, i.v., biweekly for 3 weeks | Moderate | [8] |
| Multiple Myeloma | MM1.S | 25 mg/kg, single dose | Increased apoptosis and ER stress markers | [4] |
Comparison with Other Ubiquitin-Proteasome System Inhibitors
TAK-243 vs. Proteasome Inhibitors (e.g., Bortezomib)
TAK-243 targets the UPS at its apex, offering a different mechanism of action compared to proteasome inhibitors which act at the final degradation step.
-
Myeloma: In myeloma cell lines, TAK-243 was shown to overcome resistance to bortezomib (B1684674) and carfilzomib.[4] It also demonstrated a more potent induction of ER stress compared to bortezomib in some contexts.[7]
-
Adrenocortical Carcinoma: While bortezomib showed low IC50 values in ACC cell lines, a significant fraction of cells remained viable at high concentrations. TAK-243, in contrast, was identified as one of the most potent drugs in a screen against ACC cell lines.[1]
Table 3: Comparison of TAK-243 with Pevonedistat (NEDD8-Activating Enzyme Inhibitor)
| Feature | TAK-243 (UBA1 Inhibitor) | Pevonedistat (MLN4924) (NAE Inhibitor) |
| Target | Ubiquitin Activating Enzyme (UBA1) | NEDD8-Activating Enzyme (NAE) |
| Mechanism | Inhibits the first step of the general ubiquitination pathway. | Inhibits the neddylation pathway, which is crucial for the activity of Cullin-RING E3 ligases (CRLs). |
| Downstream Effects | Global reduction in protein ubiquitination, leading to ER stress, cell cycle arrest, and apoptosis. | Accumulation of CRL substrates, leading to cell cycle arrest, apoptosis, and senescence. |
| IC50 Range (Neuroblastoma) | Not widely reported | 136–400 nM[10][11] |
| IC50 Range (Melanoma) | Not widely reported | < 0.3 µM (sensitive lines) to > 1 µM (resistant lines)[12] |
| IC50 Range (Malignant Pleural Mesothelioma) | Not widely reported | < 0.5 µM (sensitive lines)[13] |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TAK-243 in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Ubiquitinated Proteins
-
Cell Lysis: Treat cells with TAK-243 for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 4-15% Tris-glycine gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in Matrigel or PBS) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) twice or thrice weekly.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer TAK-243 (e.g., 10-25 mg/kg) via intravenous or intraperitoneal injection according to the desired schedule (e.g., twice weekly). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like cleaved caspase-3).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of tumor growth inhibition.
Visualizations
Caption: TAK-243 Signaling Pathway
Caption: Experimental Workflow for TAK-243 Evaluation
Caption: Logical Relationship of TAK-243's Mechanism of Action
References
- 1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HS-243: A Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of HS-243, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.
This compound is a potent and selective inhibitor of interleukin-1 receptor-associated kinase (IRAK). Due to its biological activity, both the pure compound and its solutions require careful handling and disposal as hazardous chemical waste. This document outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols for the solid compound and solutions, and spill management procedures.
Personal Protective Equipment (PPE) for Disposal
A multi-layered approach to PPE is mandatory when handling this compound waste to minimize exposure risks.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid this compound Waste | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Dedicated, non-absorbent lab coat. |
| Handling this compound in DMSO Solution | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Body Protection: Standard laboratory coat. - Ventilation: All handling should occur within a certified chemical fume hood. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat. - Respirator: Required for spills of solid this compound. |
Step-by-Step Disposal Procedures
Disposal of this compound and its contaminated materials must be handled through a certified hazardous waste management service. Never dispose of this compound down the drain or in regular trash.
Disposal of Solid this compound
-
Containment:
-
Carefully collect all waste this compound powder, ensuring not to generate dust.
-
Place the solid waste into a primary, sealable, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Packaging:
-
Place the primary container into a secondary, larger, and durable container.
-
Add absorbent, non-reactive packing material (e.g., vermiculite) between the primary and secondary containers to prevent breakage and absorb any potential leaks.
-
-
Storage:
-
Store the packaged waste in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Disposal of this compound in DMSO Solution
This compound is often supplied in a Dimethyl Sulfoxide (DMSO) solution. DMSO's ability to penetrate the skin necessitates extreme caution.
-
Collection:
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be compatible with DMSO.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound in DMSO," and the estimated concentration and volume.
-
-
Storage:
-
Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials. Ensure the container is tightly sealed.
-
-
Disposal:
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal service.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
Small Spills
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Decontaminate:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert, dry material.
-
-
Collect Waste: Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Clean Area: Clean the spill area with soap and water.
Large Spills
In the case of a large spill, evacuate the laboratory immediately and contact your institution's emergency response team and EHS office. Do not attempt to clean up a large spill without specialized training and equipment.
Essential Safety and Handling Protocols for LOCTITE® 243
This document provides immediate safety, handling, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals working with LOCTITE® 243, a medium-strength threadlocker. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
LOCTITE® 243 is classified as a hazardous substance that can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][3][4] Therefore, appropriate personal protective equipment must be worn.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification |
| Eye Protection | Safety glasses | Must be worn to protect against splashing.[1] |
| Skin Protection | Protective gloves | Chemical-resistant gloves, such as nitrile, are recommended.[1] |
| Protective clothing | Wear suitable protective clothing to prevent skin contact.[1][4] | |
| Respiratory Protection | Not generally required | Use in well-ventilated areas.[1][2] If ventilation is inadequate, avoid breathing vapors.[1][3] |
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain product integrity.
Handling Procedures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke while working with this product.
Storage Conditions:
-
Store in original containers at a recommended temperature of 8-21°C (46.4-69.8°F).[1]
-
Keep in a cool, well-ventilated place away from direct heat.[1][5]
-
Incompatible materials include strong oxidants, acids, reducing agents, and strong bases.[4]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Small Spills: Wipe up with a paper towel and place it in a designated container for disposal.[1][4]
-
Large Spills: Absorb the spill with an inert absorbent material and place it in a sealed container for disposal.[1][4]
-
Prevent the product from entering drains or surface water.[1][4]
Disposal:
-
Dispose of contaminated material as waste according to applicable local, state, and federal regulations.[4]
-
Do not dispose of it in standard trash or down the drain.[6] Leftover or used products should be taken to a household hazardous waste facility.[6][7]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling LOCTITE® 243 in a laboratory setting, incorporating essential safety checkpoints.
This procedural diagram outlines the critical steps from preparation to disposal, emphasizing safety at each stage. By integrating these practices, laboratory professionals can minimize risks and ensure safe and effective use of this product.
References
- 1. dm.henkel-dam.com [dm.henkel-dam.com]
- 2. api.henkeldx.com [api.henkeldx.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. shuk.co.nz [shuk.co.nz]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 6. Household Hazardous Waste | Muncie Sanitary District [munciesanitary.org]
- 7. oce.harriscountytx.gov [oce.harriscountytx.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
